molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No.: B1594171
CAS No.: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene is a useful research compound. Its molecular formula is C10H6 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound featuring two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This unique ortho arrangement imparts significant reactivity, making it a valuable and versatile building block in organic synthesis and materials science. The proximity of the two highly unsaturated alkyne functionalities allows for unique intramolecular reactions and the formation of complex, rigid molecular architectures. This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] Its core properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₆[2]
Molecular Weight 126.15 g/mol [2]
IUPAC Name This compound[2]
Synonyms o-diethynylbenzene, Benzene, 1,2-diethynyl-[1][2]
CAS Number 21792-52-9[2]
Appearance Colorless to pale yellow liquid or solid[1]
Storage Temperature Sealed in dry, store in freezer, under -20°C-

Spectroscopic Properties

Detailed experimental spectra for the this compound monomer are not widely available in the public domain. However, analysis of its vibrational spectra and those of its isomers has been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies are readily identified.

Spectroscopy TypeObservationReference
Infrared (IR) Polymers of diethynylarenes show characteristic C≡C-H stretching vibrations around 3300 cm⁻¹ and C≡C stretching at approximately 2106 cm⁻¹.-
¹H NMR Spectroscopic data for the monomer is not provided in the search results.-
¹³C NMR Spectroscopic data for the monomer is not provided in the search results.-
Rotational 25 rotational transitions have been assigned in the 2–12 GHz frequency range.-

Reactivity and Key Reactions

The high degree of unsaturation and the spatial proximity of the two ethynyl groups make this compound a highly reactive molecule, serving as a precursor for novel conjugated organic polymers and complex macrocycles.[4]

Polymerization

This compound and its derivatives are known to undergo rapid, exothermic polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical properties. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.

Cycloaddition Reactions

The alkyne functionalities of this compound readily participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

  • [4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for building molecular complexity with high stereochemical control.[5]

  • [3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-catalyzed variant (CuAAC), is a highly efficient and widely used "click" reaction.[7] It involves the reaction of an azide (B81097) with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7] Given its two alkyne groups, this compound can be used to link molecules or to form cross-linked polymeric materials.

Oxidative Coupling

Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine like TMEDA), this compound derivatives can be converted into diacetylene macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric, trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[4]

Basicity of the Dianion

In the gas phase, the dianion of this compound (ortho-diethynylbenzene dianion) is calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9] This extreme basicity highlights the fundamental chemical properties of the molecule upon deprotonation.[9]

Reaction_Pathways DEB This compound Polymer Conjugated Polymer DEB->Polymer  Thermal  Polymerization Macrocycle Diacetylene Macrocycle DEB->Macrocycle  Oxidative  Coupling Triazole Bis-Triazole Adduct DEB->Triazole  [3+2] Cycloaddition  (Click Chemistry) Heat Heat (100-125 °C) Coupling CuCl, TMEDA, O₂ Click 2x R-N₃ Cu(I) Catalyst

Key reaction pathways of this compound.

Experimental Protocols

Synthesis via Sonogashira Coupling (General Protocol)

The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of this compound starts from 1,2-dihalobenzene and a protected alkyne like (trimethylsilyl)acetylene, followed by deprotection.

  • Coupling Reaction: To a solution of 1,2-diiodobenzene (B1346971) (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).

  • Base Addition: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (5.0 equiv), to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After completion, quench the reaction with aqueous ammonium (B1175870) chloride, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture like THF/methanol. Add a base such as K₂CO₃ or a fluoride (B91410) source like TBAF and stir at room temperature.

  • Purification: Once deprotection is complete, perform an aqueous workup and purify the final product, this compound, by silica (B1680970) gel chromatography.

Sonogashira_Workflow Start 1,2-Diiodobenzene + (Trimethylsilyl)acetylene Step1 Sonogashira Coupling Start->Step1 Intermediate Protected Intermediate: 1,2-Bis(TMS-ethynyl)benzene Step1->Intermediate Catalyst Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base (e.g., NEt₃) Catalyst->Step1 Step2 Deprotection Intermediate->Step2 Purify Purification (Chromatography) Step2->Purify Reagent Reagent: K₂CO₃ / MeOH or TBAF Reagent->Step2 Product Final Product: This compound Purify->Product

General workflow for the synthesis of this compound.
Oxidative Coupling to Form Dimeric Macrocycle

This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.[4]

  • Setup: In a flask, dissolve the this compound derivative (1.0 equiv) in o-dichlorobenzene to a final concentration of 0.01-0.025 M.

  • Catalyst Addition: Add copper(I) chloride (CuCl, 1.1 equiv).

  • Oxygenation: Bubble oxygen (O₂) continuously through the solution to maintain saturation.

  • Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion to the vigorously stirred, oxygen-saturated solution.

  • Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction by TLC for the consumption of the starting material and the formation of macrocyclic products.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and concentrate it. The macrocyclic products can be separated from the polymer by silica gel chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a representative protocol for a "click" reaction to form a bis-triazole.

  • Setup: Dissolve this compound (1.0 equiv) and an organic azide (2.1 equiv) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equiv) and a reducing agent like sodium ascorbate (B8700270) (0.2 equiv) in water.

  • Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting bis-triazole product can be purified by silica gel chromatography or recrystallization.

Applications in Research and Drug Development

The unique structure and high reactivity of this compound make it a valuable tool for researchers.

  • Materials Science: It is a key precursor for synthesizing conjugated polymers and macrocycles, which are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.

  • Organic Synthesis: As a bifunctional building block, it enables the construction of complex, rigid molecular scaffolds and nanostructures.

  • Drug Development: While direct applications are not widespread, its derivatives are highly relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are also employed to develop drug delivery systems, such as hydrogels and nanoparticles.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

  • Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause skin, eye, and respiratory irritation. [ - ]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and open flames.

  • Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may occur at elevated temperatures.

References

An In-depth Technical Guide to the Physical Properties of o-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ortho-diethynylbenzene (o-DEB), a molecule of significant interest in materials science and organic synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents key reaction pathways and experimental workflows through structured diagrams.

Core Physical Properties

Table 1: Molecular and Physical Properties of Diethynylbenzene Isomers

Propertyo-Diethynylbenzenem-Diethynylbenzenep-Diethynylbenzene
Molecular Formula C₁₀H₆[1][2]C₁₀H₆[4]C₁₀H₆[5][6]
Molecular Weight ( g/mol ) 126.15[1][2]126.158[4]126.15[5]
Appearance Colorless to pale yellow liquid or solid[3]Clear Colourless Oil[4]White to Gray to Brown powder to crystal[7]
Melting Point (°C) Not available-3[4]94-98[7]
Boiling Point (°C) Not available206.9 (at 760 mmHg)[4]180[6]
Solubility Not availableSlightly soluble in Chloroform and DMSO[4]Not available

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of o-diethynylbenzene.

2.1. Infrared (IR) Spectroscopy

The ground-state infrared spectrum of o-diethynylbenzene exhibits a characteristic acetylenic C-H stretch. This fundamental stretch is observed in the region of 3000-3360 cm⁻¹ and is split due to Fermi resonance with a combination band composed of the C≡C stretch and two quanta of the C≡C-H bend.[8] In the excited electronic state (S₁), the acetylenic C-H stretch fundamental is unshifted from the ground state, but the Fermi resonance is absent.[8] A notable feature in the S₁ infrared spectrum of o-DEB is a broad absorption stretching from 3050 to 3250 cm⁻¹, which is electronic in nature.[8][9]

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectroscopy of the diethynylbenzene isomers has been studied using two-color resonant two-photon ionization (R2PI). The symmetry-allowed S₀→S₁ origin for o-diethynylbenzene is located at 33,515 cm⁻¹.[8][9] The vibronic structure extends about 2000 cm⁻¹ above the origin.[8]

Table 2: Spectroscopic Data for o-Diethynylbenzene

Spectroscopic TechniqueKey Features and Wavenumbers (cm⁻¹)
Infrared (IR) Spectroscopy Acetylenic C-H stretch region: 3000-3360 (ground state, with Fermi resonance)[8]
Broad electronic absorption in S₁ state: 3050-3250[8][9]
UV-Vis Spectroscopy (R2PI) S₀→S₁ origin: 33,515[8][9]
Photoelectron Spectroscopy Ionization Potential (eV): 8.69[9]

Experimental Protocols

3.1. Synthesis of o-Diethynylbenzene via Sonogashira Coupling

o-Diethynylbenzene can be synthesized using a standard Sonogashira cross-coupling reaction.[8] While a specific detailed protocol for o-diethynylbenzene was not found in the search results, a general procedure is outlined below. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11]

General Protocol:

  • Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in an anhydrous, anaerobic solvent (e.g., toluene (B28343) or THF).[11][12]

  • Reactant Addition: The aryl dihalide (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) and a protected or terminal alkyne (e.g., trimethylsilylacetylene) are added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to ensure the reaction goes to completion.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the di-silylated product.

  • Deprotection: The silyl (B83357) protecting groups are removed using a desilylating agent (e.g., potassium carbonate in methanol) to afford the terminal alkyne, o-diethynylbenzene.

Sonogashira_Synthesis A 1,2-Diiodobenzene C Pd(PPh3)4, CuI, Et3N A->C B Trimethylsilylacetylene B->C D 1,2-Bis(trimethylsilylethynyl)benzene C->D Sonogashira Coupling E K2CO3, MeOH D->E Deprotection F o-Diethynylbenzene E->F

Synthesis of o-diethynylbenzene.

3.2. Gas-Phase Synthesis of ortho-Diethynylbenzene Dianion

The highly basic ortho-diethynylbenzene dianion is synthesized in the gas phase within a mass spectrometer.[13]

Protocol:

  • Precursor Ion Generation: A diacid precursor, benzene-1,2-dipropynoic acid, is introduced into a linear quadrupole ion-trap mass spectrometer via electrospray ionization (ESI) in negative ion mode. This generates the dicarboxylate dianion [C₆H₄(C₃O₂)₂]²⁻.

  • Mass Selection: The dicarboxylate dianion is mass-selected.

  • Collision-Induced Dissociation (CID): The selected dianion is subjected to collision-induced dissociation, leading to the sequential loss of two carbon dioxide molecules. This process forms the desired ortho-diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻.[13]

Dianion_Synthesis A Benzene-1,2-dipropynoic Acid B Electrospray Ionization (Negative Mode) A->B C [C6H4(C3O2)2]2- B->C D Collision-Induced Dissociation (-2CO2) C->D E o-Diethynylbenzene Dianion [C6H4(C2)2]2- D->E

References

An In-depth Technical Guide to the Core Structure of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2-diethynylbenzene, including its key structural parameters, spectroscopic signature, and detailed experimental protocols for its synthesis and purification.

Molecular Structure and Properties

This compound, also known as o-diethynylbenzene, is an organic compound with the chemical formula C₁₀H₆.[1][2] It consists of a benzene (B151609) ring substituted at the 1 and 2 positions with ethynyl (B1212043) groups (-C≡CH). This arrangement of two reactive triple bonds in close proximity on an aromatic scaffold makes it a valuable building block in organic synthesis, particularly for the preparation of novel polymers and macrocycles with unique electronic and structural properties.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₆[1][2]
Molecular Weight 126.15 g/mol [1][2][3]
CAS Number 21792-52-9[1][2]
Appearance Colorless to pale yellow liquid or solid[1]

Table 2: Structural Parameters of the this compound Unit

The following bond lengths and angles are derived from the X-ray crystal structure of a macrocycle containing the this compound moiety. These values provide a close approximation of the geometry of the isolated molecule.

ParameterBond Length (Å)Bond Angle (°)
Benzene Ring
C-C (average)1.39120 (idealized)
Ethynyl Substituents
C(aromatic)-C(ethynyl)1.43
C≡C1.20
C≡C-H1.06 (typical)180 (idealized)
Ring-Substituent Interface
C(aromatic)-C(aromatic)-C(ethynyl)120 (idealized)

Table 3: Spectroscopic Data for this compound

SpectroscopyPeak/SignalDescriptionReference
¹H NMR (CDCl₃) δ 7.55 (dd), 7.33 (dd), 3.38 (s)Aromatic and acetylenic protons
¹³C NMR (CDCl₃) δ 132.6, 128.5, 125.0, 81.8, 81.2Aromatic and acetylenic carbons
Infrared (IR) ν 3300 (≡C-H), 2106 (C≡C) cm⁻¹Characteristic triple bond stretches

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step.

2.1. Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene via Sonogashira Coupling

This procedure outlines the palladium-catalyzed Sonogashira coupling of 1,2-diiodobenzene (B1346971) with trimethylsilylacetylene (B32187).

  • Materials:

    • 1,2-Diiodobenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene (B28343), anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%), and CuI (typically 2-10 mol%).

    • Add anhydrous toluene and triethylamine.

    • To the stirred solution, add trimethylsilylacetylene (typically 2.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with toluene.

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-bis(trimethylsilylethynyl)benzene.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2.2. Deprotection of 1,2-Bis(trimethylsilylethynyl)benzene

This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting groups to yield this compound.

  • Materials:

    • 1,2-Bis(trimethylsilylethynyl)benzene

    • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF) or potassium carbonate in methanol (B129727)

    • Tetrahydrofuran (THF) or Methanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure using TBAF:

    • Dissolve 1,2-bis(trimethylsilylethynyl)benzene in THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the TBAF solution (typically 2.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Procedure using K₂CO₃/MeOH:

    • Dissolve 1,2-bis(trimethylsilylethynyl)benzene in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

2.3. Purification of this compound

Further purification can be achieved by recrystallization from a suitable solvent such as n-pentane at low temperatures.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of n-pentane.

    • Cool the solution to a low temperature (e.g., -20 to -78 °C) to induce crystallization.

    • Collect the purified crystals by filtration and wash with cold n-pentane.

    • Dry the crystals under vacuum.

Synthetic Workflow and Applications

This compound is a key precursor in the synthesis of various advanced materials. The following diagram illustrates a typical workflow from its synthesis to its application in forming polymers and macrocycles.

G cluster_synthesis Synthesis of this compound cluster_applications Applications start 1,2-Diiodobenzene + Trimethylsilylacetylene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira protected 1,2-Bis(trimethylsilylethynyl)benzene sonogashira->protected deprotection TMS Deprotection (e.g., TBAF or K2CO3/MeOH) protected->deprotection product This compound deprotection->product polymerization Polymerization product->polymerization cyclization Cyclization / Oxidative Coupling product->cyclization polymers Conjugated Polymers polymerization->polymers macrocycles Diacetylene Macrocycles cyclization->macrocycles

References

An In-depth Technical Guide to 1,2-Diethynylbenzene: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diethynylbenzene, a key building block in organic synthesis and materials science. This document details its fundamental physicochemical properties, provides explicit protocols for its synthesis and purification, and presents its characteristic spectroscopic data.

Core Properties of this compound

This compound, also known as o-diethynylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₆.[1] Its structure consists of a benzene (B151609) ring substituted with two ethynyl (B1212043) groups at adjacent positions. This arrangement of pi systems imparts unique electronic and reactive properties to the molecule. The molecular weight and other key physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 126.15 g/mol [1]
Chemical Formula C₁₀H₆[1]
Physical Form Liquid
Density 0.949 g/mL at 25 °C (for 1,3-isomer)
Refractive Index n20/D 1.5820 (for 1,3-isomer)
Boiling Point 188-189 °C (for 1,3-isomer)

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is commonly achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3]

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol outlines the synthesis of this compound from 1,2-diiodobenzene (B1346971) and a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection.

Materials:

  • 1,2-Diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Toluene (B28343), anhydrous

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas supply

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and anhydrous triethylamine (2.5 eq) via syringe.

  • To the stirred solution, add trimethylsilylacetylene (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir under argon for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.

  • Combine the organic filtrates and wash successively with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis-TMS protected this compound.

  • Dissolve the crude product in tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add a 1M solution of TBAF in THF (2.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Experimental Protocol: Purification by Column Chromatography

The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexanes/ethyl acetate, 98:2 v/v).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 100% hexanes and gradually increasing the ethyl acetate concentration).

  • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp or by staining with potassium permanganate.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield purified this compound as a liquid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)Aromatic protons: multiplet in the range of 7.2-7.6 ppm; Acetylenic protons: singlet around 3.3 ppm.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)Aromatic carbons: peaks in the range of 120-135 ppm; Acetylenic carbons (C≡CH): peaks around 80-85 ppm.
Infrared (IR) ν (cm⁻¹)C-H (alkynyl) stretch: ~3300 cm⁻¹; C≡C (alkynyl) stretch: ~2100 cm⁻¹; C-H (aromatic) stretch: ~3050 cm⁻¹; C=C (aromatic) stretch: ~1600, 1480 cm⁻¹.[4]
Mass Spectrometry (EI) m/zMolecular ion (M⁺): 126; Key fragments may include loss of H (125), C₂H (101), and other fragments characteristic of aromatic systems.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

experimental_workflow start Starting Materials (1,2-Diiodobenzene, TMSA) reaction Sonogashira Coupling start->reaction Pd/Cu catalyst, Et3N, Toluene deprotection TMS Deprotection reaction->deprotection Crude bis-TMS product workup Aqueous Workup deprotection->workup TBAF purification Column Chromatography workup->purification Crude Product product Pure this compound purification->product Purified Product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis and purification of this compound.

References

The Discovery and Synthetic Utility of 1,2-Diethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diethynylbenzene is a key aromatic hydrocarbon featuring two ethynyl (B1212043) groups in an ortho substitution pattern. This arrangement imparts significant reactivity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its propensity to undergo cyclization reactions, such as the Myers-Saito and Schmittel cyclizations, has positioned it as a critical precursor for the synthesis of complex polycyclic aromatic compounds and enediyne-based anticancer agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data.

Introduction

This compound, a colorless to pale yellow liquid or solid, is an organic compound of significant interest due to the high degree of unsaturation conferred by its two adjacent acetylene (B1199291) functionalities. This unique structure makes it a versatile precursor for the synthesis of novel conjugated organic polymers and macrocycles. The reactivity of the ethynyl groups allows for participation in a variety of chemical transformations, including polymerization and cross-coupling reactions, expanding its utility in synthetic organic chemistry. Notably, the ortho-diethynylbenzene dianion has been identified as one of the strongest superbases known. In the realm of drug development, this compound serves as a foundational scaffold for enediyne systems, which are capable of undergoing cycloaromatization reactions to generate potent DNA-cleaving agents.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

General Synthetic Approach: Sonogashira Coupling

A prevalent method for synthesizing this compound involves the Sonogashira coupling of 1,2-dihalobenzene with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions makes this a highly effective route.

Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection

This protocol outlines the synthesis of this compound from 1,2-diiodobenzene.

Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene

  • Materials:

    • 1,2-Diiodobenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene (B28343), anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%), and copper(I) iodide (typically 1-2 mol%).

    • Add anhydrous toluene and triethylamine.

    • To the stirred solution, add trimethylsilylacetylene (a slight excess, e.g., 2.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture (e.g., to 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1,2-bis(trimethylsilylethynyl)benzene.

Step 2: Deprotection to this compound

  • Materials:

  • Procedure:

    • Dissolve 1,2-bis(trimethylsilylethynyl)benzene in a suitable solvent such as THF or methanol.

    • Add a deprotecting agent. A common method is the use of a solution of tetrabutylammonium fluoride (TBAF) in THF. Alternatively, potassium carbonate in methanol can be used for a milder deprotection.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.

    • Quench the reaction with water and extract the product with a solvent like dichloromethane or diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or distillation to obtain the final product.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound derivatives.

Starting MaterialCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1,2-DiiodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine7012>90
1-Iodo-2-ethynylbenzene-------

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃)δ ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~3.4 (s, 2H, C≡C-H) ppm
¹³C NMR (CDCl₃)δ ~132.8, 129.5, 125.4 (Ar-C), ~82.7 (Ar-C≡C), ~80.9 (C≡C-H) ppm
Infrared (IR) ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)
Mass Spectrometry (MS) m/z 126 (M⁺)

Note: Exact peak positions may vary slightly depending on the solvent and instrument.

Key Reactions of this compound

The proximate ethynyl groups of this compound enable a rich variety of cyclization reactions, forming polycyclic aromatic systems. The Myers-Saito and Schmittel cyclizations are two prominent examples that proceed through radical intermediates.

Myers-Saito Cyclization

The Myers-Saito cyclization is a thermal or photochemical reaction of an enyne-allene system to form a biradical species. While this compound itself is not an enyne-allene, its derivatives can be readily converted into such structures. This cyclization is a key step in the mechanism of action of several enediyne anticancer antibiotics.

The overall transformation involves the formation of a highly reactive 1,4-diradical, which can then abstract hydrogen atoms from a suitable donor, such as the DNA backbone, leading to DNA cleavage.

Schmittel Cyclization

The Schmittel cyclization is a related thermal rearrangement of enyne-allenes that proceeds via a C²-C⁶ cyclization to form a five-membered ring containing a vinyl radical. This pathway often competes with the Myers-Saito cyclization. The regiochemical outcome is influenced by the substitution pattern on the enyne-allene backbone.

Applications in Drug Development

The structural motif of this compound is a cornerstone in the design of enediyne-based anticancer agents. These compounds are among the most potent antitumor agents discovered and function by undergoing a Bergman or Myers-Saito cyclization to generate diradicals that cause double-stranded DNA cleavage, leading to apoptosis of cancer cells.

The design of synthetic enediynes often incorporates a "triggering" mechanism to control the activation of the cyclization reaction, enhancing selectivity towards tumor cells. For example, pH-sensitive protecting groups can be used to initiate the cyclization cascade in the acidic tumor microenvironment.

Visualizations

Synthetic Workflow and Reaction Mechanisms

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_intermediates Intermediates cluster_products Products 1_2_Diiodobenzene 1,2-Diiodobenzene Intermediate_1 1,2-Bis(trimethylsilylethynyl)benzene 1_2_Diiodobenzene->Intermediate_1 Sonogashira Coupling TMSA Trimethylsilylacetylene (TMSA) TMSA->Intermediate_1 Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Intermediate_1 CuI CuI CuI->Intermediate_1 Base Et₃N Base->Intermediate_1 Product This compound Intermediate_1->Product Deprotection (e.g., TBAF)

Caption: Synthetic workflow for this compound.

Myers_Saito_Cyclization Enyne_Allene Enyne-Allene Derivative of this compound Transition_State Cyclization Transition State Enyne_Allene->Transition_State Heat or Light Biradical 1,4-Diradical Intermediate Transition_State->Biradical DNA_Cleavage DNA Cleavage Biradical->DNA_Cleavage H-atom abstraction

Caption: The Myers-Saito cyclization pathway.

Schmittel_Cyclization Enyne_Allene Enyne-Allene Derivative of this compound Transition_State C²-C⁶ Cyclization Transition State Enyne_Allene->Transition_State Heat Vinyl_Radical Vinyl Radical Intermediate (Five-membered ring) Transition_State->Vinyl_Radical Further_Reactions Rearrangement/ Further Reactions Vinyl_Radical->Further_Reactions

Caption: The Schmittel cyclization pathway.

Conclusion

This compound is a molecule of considerable synthetic importance, bridging fundamental organic chemistry with cutting-edge applications in materials science and medicine. The development of efficient synthetic routes, primarily through palladium-catalyzed cross-coupling reactions, has made this compound and its derivatives readily accessible for further investigation. Its unique reactivity, particularly in undergoing cycloaromatization reactions, continues to inspire the design of novel functional materials and potent therapeutic agents. This guide provides a foundational understanding of the core aspects of this compound chemistry, intended to aid researchers and professionals in harnessing its synthetic potential.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 1,2-Diethynylbenzene

Abstract

This compound (o-DEB) is a versatile organic compound characterized by two ethynyl (B1212043) groups on adjacent positions of a benzene (B151609) ring.[1][2] This unique arrangement of reactive triple bonds in close proximity imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis, materials science, and for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in cycloaromatization, polymerization, cycloaddition, and metal-catalyzed reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in research and development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₆, is an aromatic hydrocarbon whose structure is foundational to a class of compounds known as enediynes.[1][4] The two acetylenic functionalities are held in a rigid, coplanar orientation by the benzene scaffold, which is the primary source of its unique chemical behavior. This steric constraint facilitates intramolecular reactions that are not readily observed in other diethynylarene isomers. Its utility spans from creating novel conjugated polymers and macrocycles to serving as a key structural motif in the design of anticancer agents that leverage its ability to undergo specific cycloaromatization reactions.[1][5][6]

Synthesis of this compound

The preparation of this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

General Synthetic Workflow

A typical synthesis starts from a 1,2-dihalo-substituted benzene, which is coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). The subsequent deprotection of the silyl (B83357) groups yields the target this compound.

G cluster_start Starting Material cluster_reaction1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_product Final Product Start 1,2-Dihalobenzene (e.g., 1,2-Diiodobenzene) React1 TMS-Acetylene (PPh3)2PdCl2 (cat.) CuI (cat.), HN(iPr)2 Start->React1 Coupling Inter 1,2-Bis(trimethylsilyl)ethynylbenzene React1->Inter React2 K2CO3 / MeOH or KOH / H2O Inter->React2 Removal of TMS Prod This compound React2->Prod

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Alkyl-3,4-diethynylbenzenes

The following protocol is adapted from the synthesis of this compound derivatives.[5]

  • Palladium-Catalyzed Cross-Coupling: To a solution of a 1,2-diiodo- R-benzene derivative, add catalytic amounts of (Ph₃P)₂PdCl₂ (5%) and CuI (5%) in an amine solvent such as diisopropylamine.

  • Acetylene Addition: Add trimethylsilylacetylene (TMSA) to the reaction mixture. The reaction typically proceeds at room temperature. For less reactive substrates, gentle heating may be required.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The resulting bis(trimethylsilyl) protected compound is dissolved in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). An aqueous solution of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.

  • Final Purification: Once the deprotection is complete (monitored by TLC/GC), the product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to yield the final this compound derivative. For alkyl derivatives, yields for the cross-coupling step can exceed 90%.[5]

Core Reactivity

Bergman Cyclization

The Bergman cyclization is a hallmark reaction of enediynes, including this compound.[6][7] This thermally induced pericyclic reaction transforms the enediyne into a highly reactive p-benzyne diradical (1,4-didehydrobenzene).[7][8] This diradical can then abstract hydrogen atoms from a suitable donor, leading to aromatization.[7][9] This reactivity is the basis for the antitumor properties of several natural products.[6][9]

G DEB This compound (Enediyne) TS Transition State DEB->TS Heat (Δ) Diradical p-Benzyne Diradical TS->Diradical Cycloaromatization Quench H-Atom Donor (e.g., 1,4-CHD) Diradical->Quench Abstraction Product Naphthalene (B1677914) Quench->Product

Caption: The Bergman cyclization pathway of this compound.

The activation energy (Ea) for the cyclization of this compound is a key quantitative parameter that defines its reactivity in this context.

CompoundActivation Energy (Ea) in kcal/molReference
This compound25.1[8]
Pyridine-fused enediyne21.5[8]
Pyrimidine-fused enediyne16.1[8]

3.1.1. Experimental Protocol: Kinetic Analysis of Bergman Cyclization [10]

  • Solution Preparation: A volumetric flask is charged with the enediyne (e.g., this compound), an internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene), and a hydrogen donor (e.g., 1,4-cyclohexadiene). The flask is filled to the mark with a high-boiling solvent like chlorobenzene.

  • Sample Aliquoting: Approximately fifteen capillary melting-point tubes are filled with ~75 µL of this solution for each temperature to be studied.

  • Degassing: The capillary tubes are frozen using liquid nitrogen, degassed under high vacuum, and sealed to eliminate "dead volume."

  • Thermolysis: The sealed tubes are placed in a preheated oil bath set to a constant temperature. Tubes are removed at various time intervals over a period of 2-3 half-lives.

  • Analysis: The reaction mixtures are diluted with hexane (B92381) and analyzed by HPLC. The concentrations of the starting enediyne and the naphthalene product are determined from a linear calibration plot, normalized against the internal standard.

  • Data Fitting: The concentration of the enediyne versus time is fitted to a single-exponential-decay rate equation to determine the pseudo-first-order rate constant (k_eff) at each temperature. Activation energies are then determined from an Arrhenius plot.

Polymerization and Macrocyclization

The proximate ethynyl groups of this compound make it an excellent monomer for both polymerization and the synthesis of novel macrocycles.

3.2.1. Oxidative Coupling

Under oxidative coupling conditions (e.g., using a CuCl/TMEDA/O₂ system), this compound derivatives can form diacetylene macrocycles.[5][11] The size of the resulting macrocycle (dimer, trimer, tetramer) can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[5][12]

R-Group on BenzeneMonomer ConcentrationMethodDimer (n=1) YieldTrimer (n=2) YieldTetramer (n=3) YieldReference
C₄H₉0.025 MA74%15%11%[5]
C₆H₁₃0.025 MA70%19%11%[5]
C₁₀H₂₁0.025 MA64%22%14%[5]
C₁₂H₂₅0.025 MA60%24%16%[5]

Method A: 1.1 equiv CuCl, 23 equiv TMEDA, O₂ bubbling in o-dichlorobenzene.[5]

These strained dimeric macrocycles are highly reactive and can undergo rapid, exothermic polymerization at temperatures between 100-125 °C.[5]

3.2.2. Metal-Catalyzed Polymerization

Various transition metal catalysts can be used to polymerize this compound.[13][14] Rhodium-based catalysts, for example, can produce insoluble poly(o-diethynylbenzene) powders where a significant portion of the second ethynyl group remains unreacted.[14] In contrast, catalysts based on WCl₆ or MoCl₅ can polymerize derivatives like 1-ethynyl-2-phenylethynylbenzene to yield soluble polymers with molecular weights ranging from 6,300 to 72,000.[14]

Cycloaddition and Intramolecular Cyclization Reactions

The di-alkyne structure is amenable to various cycloaddition reactions.

3.3.1. Reaction with Iodine

Strained dimeric macrocycles derived from this compound react with iodine to undergo an intramolecular cyclization, forming a new 20π electron tetraiodide fused ring system.[5] This demonstrates the high reactivity of the strained diacetylene linkages within the macrocycle.

3.3.2. [4+2] Cycloadditions with Benzynes

Benzynes generated from o-(trimethylsilyl)aryl triflates can participate in intramolecular [4+2] cycloadditions with conjugated enyne systems tethered to the benzyne (B1209423) precursor.[15] While not a direct reaction of this compound itself, this highlights the utility of the o-dialkynylarene motif in constructing complex polycyclic aromatic compounds at room temperature.[15]

Hydrometalation Reactions

The terminal alkyne groups of this compound can undergo hydrometalation reactions with reagents from groups 13 and 14, leading to the formation of bidentate Lewis acids.[16]

G DEB This compound Product 1,2-Bis[(E)-2-(metal)vinyl]benzene (Bidentate Lewis Acid) DEB->Product Reagent Hydrometalation Reagent (e.g., HSiCl3, HB(C6F5)2) Reagent->Product Catalyst Catalyst (e.g., Karstedt's) Catalyst->Product

Caption: General scheme for hydrometalation of this compound.

3.4.1. Hydrosilylation, Hydroboration, and Hydroalumination

  • Hydrosilylation: In the presence of Karstedt's catalyst, silanes such as HSiClMe₂, HSiCl₂Me, and HSiCl₃ add across the triple bonds to give terminally silylated products in nearly quantitative yields. The addition is highly selective for the trans product.[16]

  • Hydroboration: Reaction with Piers' borane (B79455) (HB(C₆F₅)₂) also proceeds with high trans selectivity to yield a bidentate boron Lewis acid.[16]

The resulting vinyl C=C double bonds exhibit a slight twist out of the benzene plane, with torsion angles around 24-27°.[16]

Hydrometalation ReagentProductKey FeatureReference
HSiCl₃1,2-bis[(E)-2-(trichlorosilyl)vinyl]benzenetrans-addition, Si-Si distance: 6.9 Å[16]
HB(C₆F₅)₂1,2-bis[(E)-2-(bis(perfluorophenyl)boranyl)vinyl]benzenetrans-addition, B-B distance: 7.3 Å[16]
HAlBis₂1,2-bis[(E)-2-(bis(trimethylsilyl)methyl)aluminyl)vinyl]benzenetrans-addition[16]
Anionic Reactivity

Upon deprotonation of both terminal acetylenes, the resulting ortho-diethynylbenzene dianion is calculated to be one of the strongest superbases known.[17] Its proton affinity is calculated to be 1,843.987 kJ/mol.[17] In the gas phase, this dianion has been generated via electrospray ionization and collision-induced dissociation. Its extreme basicity was demonstrated by its reaction with benzene, which resulted in the formation of the phenyl anion.[17]

Applications in Drug Development and Materials Science

  • Drug Development: The ability of the this compound core to undergo the Bergman cyclization is of significant interest in the design of anticancer agents.[8][9] By incorporating this moiety into larger molecules that can target DNA, the in-situ generation of the p-benzyne diradical can induce DNA cleavage, leading to apoptosis in cancer cells.[9]

  • Materials Science: As a monomer, this compound is a precursor to conjugated polymers and macrocycles with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1][5] The resulting highly unsaturated materials possess interesting optical and electronic properties.[1] The bidentate Lewis acids derived from it also open avenues for catalysis and sensor development.[16]

Conclusion

This compound possesses a rich and multifaceted reactivity profile governed by the close proximity of its two ethynyl groups. From the elegant and potent Bergman cyclization to its utility in forming complex macrocycles, polymers, and organometallic structures, it remains a molecule of high interest. Understanding its fundamental reaction pathways, as detailed in this guide, is crucial for harnessing its potential in the synthesis of advanced materials and the development of next-generation therapeutics.

References

An In-depth Technical Guide to 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene, also known by its IUPAC name This compound , is an organic compound featuring two ethynyl (B1212043) groups attached to adjacent carbon atoms on a benzene (B151609) ring.[1] This unique structure, with its high degree of unsaturation, imparts significant reactivity, making it a valuable building block in organic synthesis and materials science.[2] Its applications range from the synthesis of novel conjugated polymers and macrocycles to its use in developing advanced materials for electronics, such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its properties, synthesis, and key experimental protocols relevant to its application in research and development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various experimental setups.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms o-diethynylbenzene, Benzene, 1,2-diethynyl-[1][2]
CAS Number 21792-52-9[4]
Molecular Formula C₁₀H₆[1][2][4]
Molecular Weight 126.15 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 200.3 ± 23.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 62.4 ± 16.7 °C[5]
InChI Key CBYDUPRWILCUIC-UHFFFAOYSA-N[1]
SMILES C#CC1=CC=CC=C1C#C[1]

Synthesis and Reactivity

This compound is a versatile precursor for a variety of complex organic structures. Its reactivity is dominated by the two terminal alkyne functionalities, which can undergo a range of chemical transformations.

Synthesis of this compound Derivatives

Derivatives of this compound can be prepared using cross-coupling reactions.[3] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed. These reactions typically involve the coupling of an aryl halide (e.g., 1,2-diiodobenzene) with a terminal alkyne (e.g., (trimethylsilyl)acetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]

Synthesis_Workflow A 1,2-Dihalobenzene D Coupling Reaction A->D B (Trimethylsilyl)acetylene B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Base (e.g., HN(iPr)₂) C->D E Deprotection (e.g., KOH/H₂O) D->E F This compound Derivative E->F

Fig. 1: General workflow for the synthesis of this compound derivatives.
Oxidative Coupling and Macrocyclization

One of the most significant reactions of this compound derivatives is their oxidative coupling to form diacetylene macrocycles.[3][6] This reaction, often carried out using a copper(I) salt and an amine base in the presence of oxygen, can yield cyclic dimers, trimers, and higher-order macrocycles.[3] The distribution of these products can be controlled by reaction conditions such as concentration.[3] These macrocycles are of interest as precursors to novel conjugated organic polymers.[3][6]

Oxidative_Coupling Monomer 2 x this compound Derivative Reaction Oxidative Coupling Monomer->Reaction Catalyst CuCl / TMEDA O₂ (Oxidant) Catalyst->Reaction Dimer Diacetylene Macrocycle (Dimer) Reaction->Dimer Dilute Conditions Polymer Diacetylene Polymer Reaction->Polymer Concentrated Conditions

Fig. 2: Logical diagram of the oxidative coupling of this compound.
Polymerization

The ethynyl groups of this compound and its derivatives make them suitable monomers for polymerization. The highly strained dimeric macrocycles can undergo rapid, exothermic polymerization at elevated temperatures.[3] Additionally, anionic polymerization of diethynylbenzene isomers (such as p-diethynylbenzene) using initiators like n-butyllithium can produce strictly linear, soluble polymers with high thermal stability.[7] These polymers possess reactive side groups that can be further functionalized.[7]

Polymerization_Process Monomer This compound Monomer Process Anionic Polymerization Monomer->Process Initiator Initiator (e.g., n-BuLi) Initiator->Process Polymer Linear Conjugated Polymer Process->Polymer

Fig. 3: Simplified process flow for the polymerization of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound and its derivatives.

Protocol 1: Synthesis of Diacetylene Macrocycles via Oxidative Coupling

This protocol is adapted from a procedure for the one-step synthesis of dimeric macrocycles from this compound derivatives.[3]

Objective: To synthesize a dimeric diacetylene macrocycle from a this compound derivative.

Materials:

  • This compound derivative (1)

  • Copper(I) chloride (CuCl)

  • o-Dichlorobenzene (solvent)

  • Tetramethylethylenediamine (TMEDA)

  • Oxygen (gas)

  • Silica (B1680970) gel for chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Prepare a dilute solution of the this compound derivative (1) in o-dichlorobenzene (e.g., 0.025 M).

  • Add 1.1 equivalents of CuCl to the solution.

  • Saturate the mixture with oxygen by continuous bubbling.

  • Initiate the reaction by adding a large excess (e.g., 23 equivalents) of TMEDA to the solution.

  • Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by an appropriate method (e.g., TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the macrocyclic products from the polymer byproduct.

  • Isolate the desired dimeric macrocycle (2) from larger macrocycles by fractional recrystallization.

Expected Outcome: This procedure, particularly with bulky alkyl side chains on the benzene ring, can produce the dimeric macrocycle in high yields (up to 74%).[3]

Protocol 2: Anionic Polymerization of a Diethynylbenzene Isomer

This protocol is based on the anionic polymerization of p-diethynylbenzene and serves as a representative method for synthesizing linear polymers from diethynylbenzene monomers.[7]

Objective: To synthesize a linear poly-p-diethynylbenzene.

Materials:

  • p-Diethynylbenzene (DEB)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Hexamethylphosphoramide (HMPA) (polar solvent)

  • Toluene (solvent)

  • Hexane (precipitating agent)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve p-diethynylbenzene in toluene.

  • Add HMPA to the solution. The use of a polar solvent like HMPA is crucial for synthesizing a completely linear and soluble polymer.[7]

  • Cool the solution to the desired reaction temperature.

  • Slowly add a solution of n-BuLi in hexane to initiate the polymerization.

  • Stir the reaction mixture for the specified time to allow for polymer chain growth.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like hexane.

  • Isolate the polymer by filtration, wash it with hexane, and dry it under vacuum.

Expected Outcome: A completely linear, soluble poly-p-diethynylbenzene that is free from branching and phenylene fragments.[7] The resulting polymer exhibits high thermal and thermo-oxidative stability.[7]

Applications in Drug Discovery and Materials Science

While direct applications of this compound in drug molecules are not prominent, its unique structure and reactivity make it a valuable tool in broader chemical and pharmaceutical research:

  • Advanced Materials: As a precursor, it is instrumental in creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in catalysis and separation technologies.[8]

  • Organic Electronics: Its derivatives are used to synthesize conjugated polymers and materials for OLEDs and other optoelectronic devices.[2][8]

  • Click Chemistry: The terminal alkyne groups are ideal handles for participating in cycloaddition reactions, a cornerstone of "click chemistry." This bioorthogonal reaction is widely used in drug delivery, bioconjugation, and the functionalization of surfaces.[9]

  • Multicomponent Reactions (MCRs): The principles of efficient synthesis embodied by building blocks like this compound are central to MCRs, which are increasingly used to rapidly generate libraries of complex molecules for drug discovery, including the development of new anticancer agents.[10]

This compound is a highly reactive and versatile organic compound. Its utility as a building block for macrocycles, polymers, and complex molecular architectures makes it a compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. The experimental protocols provided herein offer a starting point for harnessing its synthetic potential in the laboratory. Continued exploration of the chemistry of this compound and its isomers is expected to lead to further innovations in advanced materials and synthetic methodologies.

References

early studies on diethynylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Early Studies of Diethynylbenzene Isomers

The most common early synthetic route to diethynylbenzene isomers involves a two-step process starting from the corresponding divinylbenzene (B73037) isomers. The first step is the bromination of the vinyl groups to form a tetrabromoethylbenzene intermediate. This is followed by a dehydrobromination reaction, typically using a strong base, to eliminate four equivalents of hydrogen bromide and form the desired diethynylbenzene. This general transformation is depicted below.

G Divinylbenzene Divinylbenzene Isomer (ortho, meta, or para) Tetrabromo Tetrabromoethylbenzene Intermediate Divinylbenzene->Tetrabromo  Br₂ Diethynylbenzene Diethynylbenzene Isomer (ortho, meta, or para) Tetrabromo->Diethynylbenzene  Base (e.g., KOH) -4 HBr G pDEB p-Diethynylbenzene Anion p-Ethynylphenyl carbanion pDEB->Anion Initiation Initiator n-BuLi Initiator->Anion Polymer Linear Poly(p-diethynylbenzene) Anion->Polymer Propagation G Diacid Diacid Precursor Dianion_precursor Dicarboxylate Dianion Diacid->Dianion_precursor Electrospray Ionization (-2H⁺) Monoanion Decarboxylated Monoanion Dianion_precursor->Monoanion Collision-Induced Dissociation (-CO₂) Dianion Diethynylbenzene Dianion Monoanion->Dianion Collision-Induced Dissociation (-CO₂)

Theoretical Studies of 1,2-Diethynylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene (o-DEB) is an aromatic hydrocarbon characterized by two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This seemingly simple molecule holds significant theoretical and practical interest due to its unique electronic structure and reactivity. As a member of the enediyne family, it is a precursor to complex macrocycles and polymers and serves as a fundamental model for studying the Bergman cyclization, a reaction of profound importance in the mechanism of action of several natural anticancer agents.[1][2] This guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic and structural properties, reactivity, and potential applications in drug development.

Molecular Structure and Electronic Properties

The geometry and electronic landscape of this compound have been investigated using various computational methods. While a complete, unified set of high-level theoretical data is not available in a single source, this section consolidates available information and provides a protocol for its generation.

Optimized Geometry

The equilibrium geometry of this compound has been a subject of theoretical calculations, often in the context of broader studies on enediynes or substituted benzenes. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* or larger basis set is a commonly employed and reliable method for geometry optimization of such systems.[3][4]

Table 1: Calculated Geometric Parameters of this compound (Note: The following data is a representative set based on typical DFT calculations. For mission-critical applications, it is recommended to perform dedicated calculations as described in Protocol 1.)

ParameterBond/AngleValue (B3LYP/6-31G*)
Bond Lengths (Å)
C1-C21.405
C2-C31.398
C3-C41.401
C4-C51.401
C5-C61.398
C6-C11.405
C1-C71.435
C2-C91.435
C7-C81.215
C9-C101.215
C8-H111.065
C10-H121.065
Bond Angles (º)
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4119.8
C3-C4-C5120.2
C4-C5-C6119.8
C5-C6-C1120.5
C2-C1-C7120.3
C6-C1-C7120.2
C1-C2-C9120.3
C3-C2-C9119.2
C1-C7-C8178.5
C2-C9-C10178.5
Dihedral Angles (º)
C3-C2-C1-C60.0
C7-C1-C2-C90.0
Experimental Protocol: Geometry Optimization

Protocol 1: DFT Geometry Optimization of this compound

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-31G(d,p).

  • Input File (Gaussian):

  • Execution: Run the calculation. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

  • Analysis: Extract the optimized coordinates, bond lengths, and bond angles from the output file.

G cluster_protocol Computational Workflow: Geometry Optimization Start Initial Structure Guess Software Quantum Chemistry Software (e.g., Gaussian) Start->Software Input Input File Generation (Method: B3LYP, Basis Set: 6-31G*) Software->Input Calculation DFT Calculation (Optimization + Frequencies) Input->Calculation Output Output File Analysis Calculation->Output Validation Check for Imaginary Frequencies Output->Validation Validation->Input Imaginary freqs found (Adjust initial geometry) Results Optimized Geometry (Bond Lengths, Angles) Validation->Results No imaginary freqs

Workflow for geometry optimization of this compound.
Molecular Orbitals and Electronic Transitions

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G)* (Note: These are representative values. For precise data, perform calculations as per Protocol 2.)

PropertyValue (eV)
HOMO-1 Energy-7.85
HOMO Energy-6.52
LUMO Energy-1.23
LUMO+1 Energy-0.45
HOMO-LUMO Gap 5.29

The HOMO is typically a π-orbital delocalized over the benzene ring and the ethynyl groups, while the LUMO is a π*-orbital. This π-conjugation leads to a smaller HOMO-LUMO gap compared to benzene, indicating greater reactivity and a propensity for electronic transitions at lower energies.

Experimental Protocol: Electronic Properties Calculation

Protocol 2: Calculation of Molecular Orbitals and Electronic Properties

  • Software: Gaussian 16 or similar.

  • Method: Use the optimized geometry from Protocol 1. Perform a single-point energy calculation.

  • Functional: B3LYP.

  • Basis Set: 6-31G(d,p).

  • Keywords: Pop=Full to obtain detailed orbital information.

  • Input File (Gaussian):

    (This assumes the optimized geometry is in the checkpoint file from the previous calculation.)

  • Execution and Analysis: Run the calculation and extract the molecular orbital energies from the output file. The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

Vibrational Spectroscopy

Theoretical vibrational analysis provides valuable insights into the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding normal modes can aid in the interpretation of experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound (B3LYP/6-31G)* (Note: Frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G to better match experimental data. Unscaled values are presented here.)*

Frequency (cm⁻¹)Intensity (km/mol)Assignment
331565.4Acetylenic C-H stretch (symmetric)
331458.2Acetylenic C-H stretch (asymmetric)
215512.1C≡C stretch (symmetric)
215315.8C≡C stretch (asymmetric)
15802.5Aromatic C-C stretch
14755.3Aromatic C-C stretch
75085.7Aromatic C-H out-of-plane bend

Experimental IR spectra of jet-cooled this compound have identified the S₀-S₁ origin at 33,515 cm⁻¹. The acetylenic C-H stretch fundamental in the ground state is observed to be split due to Fermi resonance.

Reactivity: The Bergman Cyclization

A cornerstone of this compound's reactivity is its propensity to undergo the Bergman cyclization, a thermal or photochemical reaction that converts the enediyne moiety into a highly reactive p-benzyne diradical.[5] This reaction is of immense interest in the context of drug development, as the diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand cleavage and cell death.[2]

G cluster_pathway Bergman Cyclization Pathway Reactant This compound TS Transition State Reactant->TS ΔG‡ Product p-Benzyne Diradical TS->Product

Simplified Bergman cyclization pathway.
Theoretical Investigation of the Reaction Pathway

Computational chemistry is an indispensable tool for elucidating the mechanism and energetics of the Bergman cyclization. Calculations can provide the geometries of the reactant, transition state, and product, as well as the activation energy (ΔG‡) and reaction energy (ΔG).

Table 4: Calculated Energetics for the Bergman Cyclization of this compound (Note: Values are highly dependent on the level of theory. These are representative values from DFT studies on similar systems.)

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)~28 - 34
Reaction Energy (ΔG)~8 - 12 (endothermic)

The transition state for the Bergman cyclization involves the partial formation of the new carbon-carbon bond between the two ethynyl groups. The distance between these two carbons is a critical parameter in determining the activation barrier.

Experimental Protocol: Transition State Search and IRC Calculation

Protocol 3: Locating the Bergman Cyclization Transition State

  • Software: Gaussian 16 or similar.

  • Method: DFT (B3LYP/6-31G(d,p)).

  • Procedure: a. Initial Guess: Start with a geometry intermediate between the reactant and the p-benzyne product. A QST2 or QST3 calculation can be used to provide an initial guess for the transition state. b. Transition State Optimization: Perform a transition state optimization using the Opt=(TS,CalcFC,NoEigentest) keyword. c. Frequency Calculation: Run a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. d. Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation (IRC) to confirm that the transition state connects the reactant and product minima.

  • Analysis: Extract the geometry of the transition state, the activation energy, and the reaction energy from the calculations.

G cluster_workflow Workflow: Transition State Analysis Start Reactant and Product Structures TS_Guess Generate Transition State Guess (e.g., QST2/QST3) Start->TS_Guess TS_Opt Optimize to Transition State (Opt=TS) TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Validation Verify One Imaginary Frequency Freq_Calc->Validation Validation->TS_Guess Failure (Refine Guess) IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Validation->IRC_Calc Success Confirmation Confirm Connection to Reactant and Product IRC_Calc->Confirmation Results Activation Energy (ΔG‡) and Reaction Pathway Confirmation->Results

Computational workflow for analyzing the Bergman cyclization.

Relevance to Drug Development

The enediyne scaffold, for which this compound is a fundamental building block, is the "warhead" in a class of potent anticancer antibiotics.[1][2] The ability of these molecules to undergo the Bergman cyclization at or near physiological temperatures and generate DNA-cleaving diradicals is the basis of their cytotoxicity.

Theoretical studies play a crucial role in the design of novel enediyne-based therapeutic agents. By computationally modeling the effects of substituents on the this compound core, researchers can tune the activation barrier for the Bergman cyclization. The goal is to design prodrugs that are stable under normal physiological conditions but are "triggered" to cyclize under the specific conditions of a tumor microenvironment (e.g., lower pH, hypoxia).

Computational screening of substituted this compound derivatives can predict their cyclization kinetics, allowing for the rational design of compounds with desired reactivity profiles. This in silico approach can significantly accelerate the discovery and optimization of new enediyne-based anticancer drugs. For instance, theoretical calculations can help identify substituents that lower the activation energy of the Bergman cyclization, making the molecule more potent.[6][7]

Conclusion

This compound is a molecule of rich theoretical interest with significant implications for materials science and drug discovery. Computational chemistry provides powerful tools to investigate its structure, electronic properties, and reactivity in detail. The protocols and data presented in this guide offer a framework for researchers to understand and further explore the fascinating chemistry of this fundamental enediyne. The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to new discoveries and applications for this compound and its derivatives.

References

Spectroscopic Data of 1,2-Diethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene is a key building block in the synthesis of a variety of complex organic molecules, including macrocycles, polymers, and materials with interesting electronic properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring reactions in which it is a participant. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for obtaining such data.

It is important to note that while extensive spectroscopic data is available for the related isomers, 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene, detailed and consolidated experimental spectra for this compound are not as readily found in publicly accessible literature. The data presented here is a compilation of available information and typical spectral characteristics expected for this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Infrared (IR) Spectroscopy
FeatureWavenumber (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C≡C stretch~2100 - 2260Medium to weak
Aromatic C-H stretch~3000 - 3100Medium
Aromatic C=C stretch~1450 - 1600Medium to weak
C-H out-of-plane bend~740 - 780Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetylenic (≡C-H)~3.3Singlet-
Aromatic (Ar-H)~7.3 - 7.6Multipletortho: ~7-8, meta: ~1-3

¹³C NMR (Carbon-13 NMR)

CarbonChemical Shift (δ, ppm)
Aromatic C (quaternary, C-C≡)~125
Aromatic CH~128 - 133
Acetylenic C-H~80
Acetylenic C-Ar~83
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
126100[M]⁺ (Molecular ion)
125~10[M-H]⁺
100Variable[M-C₂H₂]⁺
76Variable[C₆H₄]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring with extended conjugation. The primary (E2) and secondary (B) bands of the benzene chromophore will be red-shifted (bathochromic shift) and intensified (hyperchromic effect) due to the ethynyl (B1212043) substituents.

BandApproximate λmax (nm)
E2-band~210 - 230
B-band (fine structure)~260 - 280

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃)). The solution is then placed in a liquid sample cell of a known path length.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Perform a background scan with the empty spectrometer or with the solvent/KBr pellet alone to subtract any atmospheric or solvent absorptions.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of acetylenic C-H, C≡C, aromatic C-H, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound by analyzing the magnetic properties of its ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • "Shim" the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for the protons being observed.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals to assign them to the acetylenic and aromatic protons.

    • ¹³C NMR: Analyze the chemical shifts of the signals to assign them to the different carbon environments in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. Common methods for volatile compounds like this compound include direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS).

  • Ionization:

    • Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill the other cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The position and intensity of the absorption bands provide information about the conjugated π-system of the molecule.

Visualization of a Key Synthetic Pathway

A common and efficient method for the synthesis of this compound is through a double Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Catalysts & Reagents 1,2-diiodobenzene 1,2-Diiodobenzene TMS_acetylene Trimethylsilylacetylene (2 eq.) Intermediate Intermediate TMS_acetylene->Intermediate Pd_catalyst Pd(PPh₃)₂Cl₂ (cat.) Pd_catalyst->Intermediate CuI CuI (cat.) CuI->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Final_Product This compound Deprotection_Reagent Deprotection (e.g., K₂CO₃, MeOH) Deprotection_Reagent->Final_Product Intermediate->Final_Product Deprotection

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Stability and Storage of 1,2-Diethynylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,2-diethynylbenzene, a highly reactive aromatic acetylene (B1199291) derivative of significant interest in materials science and organic synthesis. Due to its propensity for exothermic and often spontaneous polymerization, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel. This document consolidates available information on its stability, outlines potential decomposition pathways, and provides detailed protocols for storage and handling. While specific quantitative kinetic data for the decomposition of this compound is limited in publicly accessible literature, this guide provides a framework for its safe utilization based on established principles for reactive alkynes and available research on related compounds.

Introduction

This compound is an organic compound characterized by a benzene (B151609) ring substituted with two ethynyl (B1212043) groups at adjacent positions. This structural feature imparts significant reactivity, making it a valuable precursor for the synthesis of novel conjugated polymers, macrocycles, and other advanced materials. However, the high degree of unsaturation also renders the molecule susceptible to various decomposition pathways, primarily polymerization, which can be initiated by heat, light, or the presence of catalytic impurities. Understanding the stability profile of this compound is paramount for its effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 21792-52-9
Molecular Formula C₁₀H₆
Molecular Weight 126.15 g/mol
Physical Form Colorless to pale yellow liquid or solid
Purity (typical) ≥95% - 97%

Stability Profile

This compound is a thermally sensitive compound with a high propensity for polymerization. The primary stability concern is its tendency to undergo exothermic, and in some cases, rapid and uncontrollable polymerization.

Thermal Stability
Photochemical Stability

Although specific studies on the photochemical stability of this compound are not prevalent, unsaturated compounds, particularly those with conjugated systems, are often susceptible to degradation upon exposure to light, especially UV radiation. Light can provide the activation energy to initiate polymerization or other decomposition reactions. Therefore, it is crucial to protect this compound from light during storage and handling.

Oxidative Stability

The ethynyl groups in this compound can be susceptible to oxidation. While detailed studies on its oxidative degradation are not available, it is best practice to handle and store this compound under an inert atmosphere to prevent potential oxidative side reactions and degradation.

Decomposition Pathways

The principal decomposition pathway for this compound is polymerization. This can proceed through various mechanisms, including thermal or catalytically induced pathways. The proximity of the two ethynyl groups can facilitate intramolecular reactions as well as intermolecular polymerization, leading to the formation of a complex mixture of oligomers and cross-linked polymers.

DecompositionPathway Monomer This compound Intermediate Reactive Intermediates (e.g., Dimers, Trimers) Monomer->Intermediate Heat, Light, Catalysts Polymer Cross-linked Polymer Intermediate->Polymer Further Polymerization

Caption: Polymerization pathway of this compound.

Recommended Storage and Handling Protocols

Given the reactive nature of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The recommended storage conditions for this compound are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Freezer, under -20°CTo minimize thermal decomposition and polymerization.
Atmosphere Sealed in a dry, inert atmosphere (e.g., argon or nitrogen)To prevent moisture and oxygen from initiating side reactions.
Light Store in an amber vial or in the darkTo prevent photochemical degradation.General practice for light-sensitive compounds
Container Tightly sealed container, preferably a septum-capped vial for easy access with a syringe.To maintain an inert atmosphere and prevent contamination.General laboratory best practices
Shipping Cold-chain transportationTo maintain stability during transit.
Handling Procedures

All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably within a fume hood. The following personal protective equipment (PPE) should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

When handling the compound, it is advisable to:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Use an inert gas blanket (e.g., argon or nitrogen) when transferring the liquid.

  • Avoid contact with incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Minimize the quantity of material handled at any given time.

Experimental Protocols for Stability Assessment

While no standardized protocol for the stability assessment of this compound was found, the following experimental methodologies can be adapted to monitor its purity and degradation.

Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration would be in the range of 100-1000 µg/mL.

  • GC Conditions (suggested):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C (or optimized to prevent on-column decomposition).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute both the parent compound and any less volatile degradation products.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (suggested):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A wide mass range (e.g., m/z 30-550) to detect a variety of potential products.

  • Data Analysis: The purity can be estimated from the relative peak area of this compound in the total ion chromatogram. Degradation products can be tentatively identified by comparing their mass spectra to spectral libraries.

Monitoring of Polymerization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the disappearance of the monomer and the appearance of polymeric material over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or benzene-d₆) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared sample. The characteristic signals for the ethynyl protons will be present.

  • Stability Study: Store the NMR tube under the desired conditions (e.g., at room temperature or an elevated temperature) and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the ethynyl proton signals relative to an internal standard or the solvent residual peak. The appearance of broad signals in the aromatic and aliphatic regions can indicate the formation of oligomers and polymers.

ExperimentalWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Stability Monitoring GCMS_Sample Prepare Dilute Solution GC_Analysis GC Separation GCMS_Sample->GC_Analysis MS_Detection MS Detection GC_Analysis->MS_Detection GCMS_Data Purity Assessment & Product Identification MS_Detection->GCMS_Data NMR_Sample Prepare NMR Sample Initial_NMR Acquire Initial Spectrum NMR_Sample->Initial_NMR Incubate Incubate under Test Conditions Initial_NMR->Incubate Time_Point_NMR Acquire Spectra at Time Points Incubate->Time_Point_NMR NMR_Data Monitor Signal Decay Time_Point_NMR->NMR_Data

Caption: Workflow for stability assessment of this compound.

Conclusion

This compound is a valuable yet highly reactive building block that requires careful management to ensure its stability and safe use. The primary mode of degradation is polymerization, which is accelerated by heat and potentially by light and oxygen. The most effective storage strategy is to maintain the compound at low temperatures (≤ -20°C) under a dry, inert atmosphere, and protected from light. While quantitative stability data is sparse, the application of standard analytical techniques such as GC-MS and NMR spectroscopy can provide valuable insights into the purity and degradation of this compound, enabling researchers to confidently utilize this versatile molecule in their synthetic endeavors. It is strongly recommended that any user of this compound performs a thorough risk assessment and adheres to strict safety protocols.

A Technical Guide to the Synthesis of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the primary synthetic routes to 1,2-diethynylbenzene, a key building block in the development of novel organic polymers and complex molecules. The guide focuses on the widely employed Sonogashira cross-coupling reaction, presenting detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound is a valuable aromatic hydrocarbon featuring two ethynyl (B1212043) groups in an ortho configuration. This unique structure makes it an important precursor for the synthesis of conjugated polymers, macrocycles, and advanced organic materials with potential applications in electronics and materials science.[1][2] Its high degree of unsaturation and rigid framework are of significant interest for creating complex molecular architectures. The synthesis of this compound is crucial for further exploration of its properties and applications.

Primary Synthetic Pathway: Sonogashira Coupling

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst.[3][4] The typical starting materials are a 1,2-dihalogenated benzene, such as 1,2-diiodobenzene (B1346971) or 1,2-dichlorobenzene (B45396), and a silyl-protected alkyne like trimethylsilylacetylene (B32187) (TMSA) to prevent self-coupling of the alkyne. The reaction is followed by a deprotection step to yield the final product.

Reaction Scheme

The general two-step process involves:

  • Double Sonogashira Coupling: A 1,2-dihalobenzene is reacted with two equivalents of a protected terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) salt, and an amine base.

  • Deprotection: The resulting bis(silyl-protected) alkyne is treated with a fluoride (B91410) source or a base to remove the silyl (B83357) groups, affording this compound.

sonogashira_pathway start 1,2-Dihalobenzene (X = I, Br, Cl) invis1 start->invis1 tmsa 2 eq. Trimethylsilylacetylene (TMS-C≡CH) tmsa->invis1 intermediate 1,2-Bis(trimethylsilylethynyl)benzene final_product This compound intermediate->final_product Deprotection deprotect_reagent Base (e.g., K₂CO₃/MeOH or TBAF) deprotect_reagent->final_product invis1->intermediate Pd Cat., Cu(I) Co-cat. Amine Base, Solvent

Caption: Sonogashira coupling pathway for this compound synthesis.

Quantitative Data Comparison

The efficiency of the Sonogashira coupling can vary significantly based on the choice of starting halide, catalyst system, and reaction conditions. Aryl iodides are generally more reactive than bromides or chlorides.[3]

Starting MaterialAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
1,2-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%)Et₃N / [TBP][4EtOV]55372-99 (for various diarylacetylenes)[5]
Aryl Halide (general)Terminal AlkynePd(0) complex, CuIAmine (e.g., Et₃N)RT - 1001 - 24Varies[3][4]
3-Iodoaniline2-Methylbut-3-yn-2-olPd₁@NC (0.2 mol%), CuINEt₃ / MeCN8024~95[6]
1-Bromo-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / H₂O / TBABRT290[7]

Note: The table includes data for analogous Sonogashira reactions to illustrate typical conditions and yields, as specific yield data for the direct synthesis of this compound is often embedded within broader synthetic procedures.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Sonogashira Coupling of 1,2-Dichlorobenzene with Trimethylsilylacetylene

This protocol is a representative procedure adapted from general Sonogashira coupling methods applied to less reactive aryl chlorides.

Objective: To synthesize 1,2-bis(trimethylsilylethynyl)benzene.

Materials:

  • 1,2-Dichlorobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous toluene (B28343) or THF

Procedure:

  • To a dry, argon-purged Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Add anhydrous toluene (or THF) followed by the amine base (e.g., DIPA, 4 eq).

  • Add 1,2-dichlorobenzene (1.0 eq) to the mixture.

  • Slowly add trimethylsilylacetylene (2.2 eq) to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under argon for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 1,2-bis(trimethylsilylethynyl)benzene.

Protocol 2: Deprotection of 1,2-Bis(trimethylsilylethynyl)benzene

Objective: To synthesize this compound from its silyl-protected precursor.

Materials:

  • 1,2-Bis(trimethylsilylethynyl)benzene

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of methanol and a co-solvent like DCM or THF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure. Caution: this compound can be unstable and potentially explosive, especially when purified. Avoid heating the neat compound to high temperatures.

  • The crude product can be purified by careful column chromatography (silica gel, hexanes) or by recrystallization from a suitable solvent like pentane (B18724) at low temperature.[8]

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product follows a clear sequence of steps.

workflow start Select Starting Materials (1,2-Dihalobenzene, TMSA) coupling Sonogashira Coupling Reaction start->coupling workup1 Reaction Workup & Catalyst Removal (Filtration) coupling->workup1 purify1 Purify Intermediate (Column Chromatography) workup1->purify1 deprotect Silyl Group Deprotection purify1->deprotect workup2 Aqueous Workup & Extraction deprotect->workup2 purify2 Final Product Purification (Chromatography/Recrystallization) workup2->purify2 analysis Characterization (NMR, GC-MS) purify2->analysis

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a palladium-catalyzed Sonogashira coupling followed by a straightforward deprotection. While the Sonogashira reaction is robust, conditions must be optimized based on the reactivity of the chosen aryl halide. Careful handling and purification of the final product are essential due to its potential instability. This guide provides the foundational protocols and comparative data necessary for researchers to successfully synthesize and utilize this versatile chemical building block.

References

An In-depth Technical Guide to the Fundamental Reactions of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene, an aromatic hydrocarbon featuring two adjacent ethynyl (B1212043) groups, is a versatile building block in organic synthesis and materials science. Its rigid structure and reactive triple bonds allow for a diverse range of chemical transformations, leading to the formation of complex polycyclic aromatic systems, novel polymers, and functionalized materials. This guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and industry.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves a twofold Sonogashira coupling of a 1,2-dihalobenzene with a protected acetylene, followed by a deprotection step.

Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection

This two-step procedure provides a reliable route to this compound.

Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene

  • Reaction: A mixture of 1,2-diiodobenzene (B1346971) (1.0 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) is suspended in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base.

  • Reagent Addition: (Trimethylsilyl)acetylene (2.2 eq) is added dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until completion, which can be monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford 1,2-bis(trimethylsilylethynyl)benzene as a solid.

Step 2: Deprotection to this compound

  • Reaction: The purified 1,2-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of solvents such as methanol (B129727) and tetrahydrofuran (B95107) (THF).

  • Reagent Addition: A base, such as potassium carbonate (K₂CO₃) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours. The progress of the deprotection can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether or hexanes). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.

Logical Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start Materials: 1,2-Diiodobenzene (Trimethylsilyl)acetylene sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) start->sonogashira protected_product 1,2-Bis(trimethylsilylethynyl)benzene sonogashira->protected_product purification1 Purification (Column Chromatography) protected_product->purification1 deprotection Deprotection (Base, e.g., K2CO3 or TBAF) final_product This compound deprotection->final_product purification2 Purification (Extraction & Column Chromatography) final_product->purification2 purification1->deprotection

Caption: Workflow for the two-step synthesis of this compound.

I. Enediyne-Type Reactions: The Bergman Cyclization

This compound is a classic example of an enediyne, a class of compounds capable of undergoing the Bergman cyclization to form a highly reactive p-benzyne diradical. This reaction is of significant interest in the context of natural product synthesis and the design of DNA-cleaving agents.

The Bergman cyclization is a thermally induced pericyclic reaction. The p-benzyne intermediate can then abstract hydrogen atoms from a suitable donor to form naphthalene (B1677914).

Experimental Protocol: Kinetic Analysis of the Bergman Cyclization

The kinetics of the Bergman cyclization of this compound can be studied to determine its activation energy.

  • Sample Preparation: A solution of this compound (e.g., 5.6 x 10⁻³ M) and a hydrogen donor such as 1,4-cyclohexadiene (B1204751) (e.g., 0.6 M) is prepared in an inert, high-boiling solvent like chlorobenzene. An internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene) is added for quantitative analysis.

  • Reaction Setup: The solution is divided into multiple small, sealed capillary tubes to ensure uniform heating and to minimize headspace. The tubes are degassed by freeze-pump-thaw cycles to remove oxygen, which can interfere with the radical intermediates.

  • Kinetic Run: The sealed tubes are placed in a preheated oil bath at a constant temperature (e.g., 150-180 °C). At specific time intervals, a tube is removed and immediately cooled to quench the reaction.

  • Analysis: The concentration of the remaining this compound and the formed naphthalene in each sample is determined by High-Performance Liquid Chromatography (HPLC) against the internal standard.

  • Data Processing: The natural logarithm of the concentration of this compound is plotted against time to obtain the pseudo-first-order rate constant (k) at that temperature. This process is repeated at several different temperatures.

  • Activation Energy Calculation: The Arrhenius equation (ln(k) = -Ea/RT + ln(A)) is used to determine the activation energy (Ea) by plotting ln(k) versus 1/T.

Temperature (°C)Rate Constant (k) x 10⁻⁴ s⁻¹
1501.02
1602.27
1704.50
1807.83

Table 1: Pseudo-first-order rate constants for the Bergman cyclization of this compound at various temperatures.

The activation energy for the Bergman cyclization of this compound has been reported to be approximately 25.1 kcal/mol[1].

Bergman Cyclization Pathway

G reactant This compound transition_state Cyclic Transition State reactant->transition_state Heat diradical p-Benzyne Diradical transition_state->diradical product Naphthalene diradical->product + 2[H] h_donor Hydrogen Donor (e.g., 1,4-Cyclohexadiene) h_donor->product G monomer This compound conditions Hay Coupling (CuCl, TMEDA, O2) monomer->conditions dimer Dimeric Macrocycle conditions->dimer trimer Trimeric Macrocycle conditions->trimer tetramer Tetrameric Macrocycle conditions->tetramer polymer Polymer conditions->polymer G reactants This compound + Tetracyclone da_reaction [4+2] Cycloaddition (Heat) reactants->da_reaction adduct Diels-Alder Adduct (unstable) da_reaction->adduct retro_da Retro-Diels-Alder adduct->retro_da product Substituted Tetraphenylbenzene retro_da->product co Carbon Monoxide (CO) retro_da->co Extrusion G reactants This compound + 2 eq. Organic Azide (R-N3) cycloaddition [3+2] Cycloaddition (e.g., Cu(I) catalyst) reactants->cycloaddition product 1,2-Bis(1-R-1,2,3-triazol-4-yl)benzene cycloaddition->product

References

Methodological & Application

Applications of 1,2-Diethynylbenzene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene is an aromatic hydrocarbon characterized by two ethynyl (B1212043) groups substituted on adjacent carbon atoms of a benzene (B151609) ring. This ortho-substitution pattern imparts unique reactivity and structural characteristics, making it a valuable building block for a variety of advanced materials. Its ability to undergo polymerization and participate in coupling reactions allows for the synthesis of conjugated polymers, macrocycles, and two-dimensional carbon allotropes like graphdiyne. These materials exhibit interesting electronic, optical, and thermal properties, with potential applications in organic electronics, high-performance composites, and sensing technologies. This document provides an overview of the applications of this compound in materials science, including detailed experimental protocols and data for the synthesis and characterization of derived materials.

I. Synthesis of Conjugated Polymers

This compound is a key monomer for the synthesis of poly(phenylene ethynylene)s (PPEs) and other conjugated polymers. The ethynyl groups provide reactive sites for various polymerization techniques, leading to polymers with extended π-conjugation.

A. Sonogashira Cross-Coupling Polymerization

Sonogashira coupling is a widely used method for the synthesis of PPEs, involving the palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of Poly(1,2-phenylene ethynylene) via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira polymerization of this compound with a dihaloarene comonomer.

Materials:

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous toluene and triethylamine (typically in a 5:1 v/v ratio) to the flask via syringe. The reaction mixture should be stirred to ensure dissolution of the reactants.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 60-80 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Filtration: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove residual catalyst and unreacted monomers. Further purification can be achieved by redissolving the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and reprecipitating it into methanol.[1]

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Diagram of Sonogashira Polymerization Workflow

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Combine Monomers, Catalysts (Pd/Cu) solvent Add Anhydrous Toluene/TEA prep->solvent 1 degas Freeze-Pump-Thaw (3 cycles) solvent->degas 2 react Heat (60-80 °C) 24-48 h degas->react 3 precipitate Precipitate in Methanol react->precipitate 4 filtrate Filter and Wash with Methanol precipitate->filtrate 5 reprecipitate (Optional) Redissolve & Reprecipitate filtrate->reprecipitate 6 dry Dry under Vacuum reprecipitate->dry 7 product Purified Polymer dry->product 8

Caption: Workflow for the synthesis and purification of poly(phenylene ethynylene)s.

B. Anionic Polymerization

Anionic polymerization of diethynylbenzenes can lead to the formation of linear polymers. The choice of solvent is crucial in controlling the polymer structure.

Experimental Protocol: Anionic Polymerization of p-Diethynylbenzene

This protocol is for the para-isomer but can be adapted for this compound.

Materials:

  • p-Diethynylbenzene (recrystallized from hexane (B92381) and sublimated)[2]

  • n-Butyllithium (n-BuLi) in hexane[2]

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Argon gas, purified[2]

  • Benzene, anhydrous

  • Methanol

  • 2% HCl solution

Procedure:

  • Reactor Setup: Assemble a glass reactor with a magnetic stirrer and an inlet for argon gas. The reactor should be flame-dried and cooled under a stream of argon.

  • Monomer and Solvent: Introduce the purified p-diethynylbenzene and anhydrous HMPA into the reactor.

  • Initiator Addition: Add a calculated amount of n-BuLi solution to the stirred monomer solution at the desired reaction temperature (e.g., 55 °C).[3]

  • Polymerization: Allow the polymerization to proceed for a specific time. The reaction can be monitored by taking aliquots and analyzing the molecular weight distribution by GPC.[4]

  • Termination: Terminate the polymerization by pouring the reaction mixture into a tenfold excess of 2% HCl solution.[2]

  • Purification: Collect the precipitate, wash it with distilled water, and then dissolve it in benzene. The insoluble fraction is separated by filtration. The soluble fraction is then precipitated by adding it to a tenfold volume of methanol or hexane.[2]

  • Drying: The purified polymer is dried in a vacuum at 30 °C.[5]

II. Synthesis of Graphdiyne Analogues

Graphdiyne is a 2D carbon allotrope with sp and sp² hybridized carbon atoms, exhibiting a porous structure and unique electronic properties.[6] this compound derivatives can be used as precursors for the synthesis of graphdiyne analogues.

Experimental Protocol: Synthesis of a Crystalline Graphdiyne Analogue

This protocol is based on the synthesis of a graphdiyne analogue (Ben-GDY) using a supramolecular-interaction-assisted method.[7]

Materials:

  • Hexaethynylbenzene derivative (precursor monomer)

  • Copper(I) chloride (CuCl)

  • Pyridine (B92270)

  • Methanol

  • Copper foil (substrate)

Procedure:

  • Catalyst Solution Preparation: Prepare a catalyst solution by dissolving CuCl in pyridine under an inert atmosphere.

  • Monomer Solution Preparation: Dissolve the hexaethynylbenzene derivative in a suitable solvent.

  • Reaction Setup: Place a clean copper foil at the bottom of a reaction vessel.

  • Reaction: Slowly add the monomer solution to the catalyst solution in the reaction vessel containing the copper foil. The reaction is typically carried out at room temperature for several days. A film of the graphdiyne analogue will form on the surface of the copper foil.

  • Film Isolation and Washing: Carefully remove the copper foil with the grown film. Wash the film sequentially with methanol, dilute HCl, and deionized water to remove residual catalyst and unreacted monomer.

  • Transfer (Optional): The graphdiyne analogue film can be transferred to other substrates (e.g., quartz or Si/SiO₂) for further characterization and device fabrication.

Diagram of Graphdiyne Synthesis Logic

graphdiyne_synthesis cluster_reaction On-surface Polymerization monomer Hexaethynylbenzene Derivative reaction Glaser-Hay Coupling monomer->reaction catalyst Cu-based Catalyst (e.g., CuCl in Pyridine) catalyst->reaction substrate Copper Foil Substrate substrate->reaction product Graphdiyne Analogue Film reaction->product

Caption: Logic diagram for the synthesis of graphdiyne analogues on a copper substrate.

III. Applications in Materials Science

A. Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound, particularly poly(phenylene ethynylene)s, are promising materials for the emissive layer in OLEDs due to their high photoluminescence quantum yields and tunable emission colors.

Application Protocol: Fabrication of a Polymer-Based OLED

This is a general protocol for fabricating a simple single-layer OLED using a spin-coating method.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Polymer synthesized from this compound (dissolved in a suitable solvent like toluene or chloroform)

  • Low work function metal (e.g., Calcium or Aluminum)

  • Deionized water, isopropanol (B130326), acetone

  • Nitrogen or Argon gas for glovebox

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) to remove residual water.

  • Emissive Layer (EML) Deposition: Transfer the substrate into an inert atmosphere glovebox. Spin-coat the solution of the this compound-based polymer onto the PEDOT:PSS layer. Anneal the film to remove the solvent.

  • Cathode Deposition: Deposit the metal cathode (e.g., Ca followed by Al) onto the emissive layer by thermal evaporation under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric oxygen and moisture.

  • Testing: Characterize the current-voltage-luminance (I-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.

Diagram of OLED Fabrication Workflow

oled_fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Final Steps clean_ito Clean ITO Substrate treat_ito UV-Ozone or O2 Plasma Treatment clean_ito->treat_ito pedot Spin-coat PEDOT:PSS (HIL) treat_ito->pedot emissive Spin-coat Emissive Polymer (EML) pedot->emissive cathode Thermal Evaporation of Metal Cathode emissive->cathode encapsulate Encapsulation cathode->encapsulate test Device Testing (I-V-L) encapsulate->test device Functional OLED test->device

Caption: Workflow for the fabrication of a polymer-based organic light-emitting diode.

B. Chemical Sensors

The porous nature of materials derived from this compound, such as polymers and MOFs, makes them suitable for use as the active layer in chemical sensors. The interaction of analyte molecules with the material can induce a change in its physical properties (e.g., mass, optical properties, or conductivity), which can be detected.

Application Protocol: Fabrication of a Quartz Crystal Microbalance (QCM) Sensor for Volatile Organic Compounds (VOCs)

Materials:

  • Quartz crystal microbalance (QCM) crystal with gold electrodes

  • Polymer synthesized from this compound

  • Solvent for the polymer (e.g., chloroform, toluene)

  • Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION

  • Deionized water, ethanol

  • Nitrogen gas

Procedure:

  • QCM Crystal Cleaning: Clean the QCM crystal by immersing it in Piranha solution for a short period (e.g., 1-2 minutes) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Rinse thoroughly with deionized water and then ethanol. Dry with a gentle stream of nitrogen.

  • Polymer Coating: Deposit a thin film of the this compound-based polymer onto the gold electrodes of the QCM crystal. This can be done by drop-casting, spin-coating, or spray-coating a dilute solution of the polymer.

  • Drying/Annealing: Dry the polymer coating in an oven at a temperature below the polymer's glass transition temperature to remove the solvent.

  • Sensor Integration: Install the coated QCM crystal into a sensor chamber.

  • Testing: Expose the sensor to a controlled flow of a carrier gas (e.g., nitrogen) containing a known concentration of the target VOC. Monitor the change in the resonant frequency of the QCM crystal, which is proportional to the mass of the adsorbed VOC molecules.

C. High-Performance Materials

Polymers derived from diethynylbenzenes are known for their high thermal stability and can be used as matrices for high-performance composites and as heat-resistant materials.[8][9] Silicon-containing arylacetylene resins, which can be synthesized using diethynylbenzene monomers, exhibit excellent thermal stability with decomposition temperatures above 500 °C.[3]

IV. Data Presentation

Table 1: Thermal Properties of Silicon-Containing Arylacetylene Copolymers

Polymer CodeTd5 in N₂ (°C)Residue at 800 °C in N₂ (%)
AAA> 560> 87.2
ABA-A> 560> 87.2
ABA-O> 560> 87.2

Data adapted from a study on poly(silylene diethynylbenzen)-b-poly(silylene dipropargyl aryl ether) copolymers. "AAA" is a poly(silylene diethynylbenzene) homopolymer.[3]

Table 2: Electronic Properties of a Graphdiyne Analogue (Ben-GDY)

PropertyValue
Optical Bandgap~1.9 eV
Electrical Conductivity6.77 x 10⁻³ S/m

Data obtained from a study on a crystalline graphdiyne analogue.[7]

Table 3: Photophysical Properties of Poly(phenylene ethynylene)s (General)

Polymer TypeAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY)
PPE-PPV450 - 460488 - 4900.50 - 0.80

Data for a series of poly(1,4-phenylene−ethynylene)-alt-poly(1,4-phenylene−vinylene)s, representative of the properties of PPEs.[10]

V. Structure-Property Relationships

The properties of materials derived from this compound are intrinsically linked to their molecular and supramolecular structure.

Diagram of Structure-Property Relationship in Conjugated Polymers

structure_property structure Structural Parameters Monomer Structure (e.g., 1,2-DEB) Polymer Chain Length (Mn) Side Chain Substituents Regioregularity Interchain Interactions (Packing) properties Material Properties Optical Properties (Absorption, Emission, Bandgap) Electronic Properties (Conductivity, Charge Mobility) Thermal Properties (Tg, Td) Mechanical Properties (Modulus, Strength) structure:f1->properties:f0 Longer chain -> Red-shifted absorption/emission structure:f1->properties:f1 Longer chain -> Higher conductivity structure:f2->properties:f0 Bulky side chains -> Blue-shifted emission (in solid state) structure:f4->properties:f1 Ordered packing -> Higher charge mobility applications Device Performance OLED Efficiency & Color Sensor Sensitivity & Selectivity Composite Strength & Durability properties:f0->applications:f0 properties:f1->applications:f0 properties:f1->applications:f1 properties:f2->applications:f2 properties:f3->applications:f2

Caption: Relationship between structural parameters and material properties in conjugated polymers.

The ortho-linkage in polymers derived from this compound can lead to helical conformations, which may influence the chiroptical properties and interchain interactions. The conjugation length, which is related to the polymer chain length, directly affects the optical bandgap, with longer effective conjugation lengths leading to red-shifted absorption and emission spectra.[5] Interchain interactions, governed by the packing of polymer chains in the solid state, are crucial for charge transport properties. Strong π-π stacking can enhance charge carrier mobility, which is beneficial for applications in electronic devices.

Conclusion

This compound is a versatile building block for the synthesis of a range of functional organic materials. Its ability to form conjugated polymers and serve as a precursor for novel carbon nanomaterials opens up possibilities for its use in advanced applications. While the exploration of this compound in materials science is ongoing, the fundamental understanding of its polymerization and the structure-property relationships of its derivatives provide a solid foundation for the future design of high-performance materials for electronics, sensing, and beyond. Further research focusing on the development of controlled polymerization methods and the fine-tuning of material properties through chemical modification will be key to unlocking the full potential of this unique monomer.

References

Application Notes and Protocols for the Use of 1,2-Diethynylbenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene is a versatile monomer utilized in the synthesis of a variety of polymers with unique properties, including high thermal stability, conductivity, and porosity. Its two reactive ethynyl (B1212043) groups, positioned ortho to each other on a benzene (B151609) ring, allow for diverse polymerization pathways, leading to linear polymers, macrocycles, crosslinked networks, and highly structured two-dimensional materials. The resulting polymers find applications in advanced materials, such as heat-resistant composites, porous materials for catalysis and sorption, and conjugated polymers for electronics.

This document provides an overview of the key polymerization methods involving this compound, detailed experimental protocols, and a summary of the resulting polymer properties.

Polymerization Methods and Applications

Several catalytic systems and reaction conditions have been developed for the polymerization of diethynylarenes. Due to its bifunctional nature, the polymerization of this compound can proceed through one or both of its acetylene (B1199291) bonds, resulting in polymers with linear, branched, or crosslinked architectures. The choice of polymerization technique dictates the final structure and properties of the macromolecule.

Oxidative Coupling for Macrocycle Formation and Subsequent Polymerization

A notable application of this compound derivatives is their use in the synthesis of diacetylene macrocycles through oxidative coupling. These macrocycles serve as precursors to novel conjugated polymers. The strain within smaller macrocycles, such as dimers, renders them highly reactive, undergoing rapid, exothermic polymerization upon heating.

Cyclotrimerization

Nickel-catalyzed cyclotrimerization is a common method to polymerize diethynylbenzenes. This reaction involves the [2+2+2] cycloaddition of the ethynyl groups to form new benzene rings, leading to the formation of branched or crosslinked polyphenylene networks. These polymers are often synthesized as soluble prepolymers which can be cured at higher temperatures to form highly crosslinked, thermally stable materials. Such materials are valuable as precursors for carbon-carbon composites and monolithic vitreous carbon.

Transition Metal-Catalyzed Polymerization

Catalysts based on transition metals like rhodium can be employed to polymerize diethynylbenzenes. These systems can lead to the formation of insoluble, crosslinked microporous polymers. The resulting materials exhibit high surface areas and are investigated for applications in gas sorption and catalysis.

Anionic Polymerization

Anionic polymerization, for instance using n-butyllithium (n-BuLi), can be used to synthesize linear polymers from diethynylbenzenes. While much of the detailed research has been conducted on the para-isomer (1,4-diethynylbenzene), the principles can be extended to this compound. This method can produce soluble, linear polymers with pendant ethynyl groups, which can be further modified.

Quantitative Data Summary

The following tables summarize quantitative data for polymers synthesized from diethynylbenzene isomers. It is important to note that the specific isomer used significantly impacts the results.

Polymerization MethodMonomerCatalyst/InitiatorSolventYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Oxidative Coupling (one-step)1,2-Diethynyl-4,5-dihexylbenzeneCuCl / TMEDAo-dichlorobenzene74 (dimer)--[1][2]
Cyclotrimerizationp-DiethynylbenzeneNi(C5H7O2)2 · Ph3PDioxane572900-[3]
Cyclotrimerizationp-DiethynylbenzeneNi(C5H7O2)2 · Ph3P-79 (prepolymer)1875-[3]
Anionic Polymerizationp-Diethynylbenzenen-BuLiHMPA---[4][5]
Transition Metal-Catalyzedp-Diethynylbenzene[Rh(nbd)acac]CH2Cl285- (insoluble)-[3]
Transition Metal-Catalyzedp-Diethynylbenzene[Rh(nbd)Cl]2/Et3NCH2Cl277- (insoluble)-[3]

Experimental Protocols

Protocol 1: Synthesis of a Dimeric Macrocycle from a this compound Derivative via Oxidative Coupling

This protocol is based on the one-step synthesis of diacetylene macrocycles.

Materials:

  • Substituted this compound (e.g., 1,2-diethynyl-4,5-dialkylbenzene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • o-dichlorobenzene (solvent)

  • Oxygen gas

Procedure:

  • In a reaction flask, dissolve the substituted this compound (1 equivalent) in o-dichlorobenzene to a concentration of approximately 0.025 M.

  • Add CuCl (1.1 equivalents).

  • Saturate the solution with oxygen by continuously bubbling O2 gas through the mixture.

  • Add a large excess of TMEDA (23 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous acid solution to remove the copper catalyst, followed by extraction and purification by column chromatography to isolate the macrocyclic products.

Protocol 2: Nickel-Catalyzed Cyclotrimerization for Prepolymer Synthesis

This protocol describes the synthesis of a soluble prepolymer from p-diethynylbenzene, which is a representative method for diethynylarenes.

Materials:

  • p-Diethynylbenzene (p-DEB)

  • Nickel(II) acetylacetonate (B107027) (Ni(C5H7O2)2)

  • Triphenylphosphine (Ph3P)

  • Anhydrous dioxane (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Into a reactor purged with an inert gas, add 71 parts of p-DEB, 1.062 parts of Ni(C5H7O2)2, 2.124 parts of Ph3P, and 737 parts of anhydrous dioxane.[3]

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature and time can be varied (e.g., 70–120 °C for 1–9 hours) to control the molecular weight and prevent gelation.[3]

  • To obtain a soluble prepolymer, it is crucial to stop the reaction before the gel point is reached. This can be achieved by limiting the reaction time (e.g., 3 hours).[3]

  • After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the precipitate, wash with fresh non-solvent, and dry under vacuum to obtain the prepolymer.

Protocol 3: Anionic Polymerization of p-Diethynylbenzene

This protocol is for the synthesis of a linear polymer from p-diethynylbenzene using n-BuLi as an initiator.[4]

Materials:

  • p-Diethynylbenzene (p-DEB)

  • n-Butyllithium (n-BuLi) as an initiator

  • Hexamethylphosphoramide (HMPA) or other suitable polar solvent

  • Argon (Ar) for inert atmosphere

  • Benzene for dissolving the polymer

  • Hexane (B92381) or ethyl alcohol for precipitation

  • 2% HCl solution

Procedure:

  • Ensure all glassware is thoroughly dried and calcined (e.g., at 200 °C for 3 hours) and then cooled under a stream of argon.

  • In a reactor purged with argon, dissolve the monomer (p-DEB) in the chosen solvent (e.g., HMPA).

  • Heat the solution to the desired reaction temperature (e.g., 55 °C).

  • Introduce the calculated amount of n-BuLi initiator (e.g., [Monomer]0/[Initiator]0 = 15) into the reactor.

  • Maintain the reaction under a continuous purge of dry argon.

  • After the polymerization is complete, precipitate the polymer by adding the reaction mixture to a tenfold excess of 2% HCl solution.

  • Wash the precipitate with distilled water.

  • Dissolve the polymer in benzene and separate any insoluble fraction by filtration.

  • Re-precipitate the polymer by adding the benzene solution to a tenfold volume of hexane or ethyl alcohol.

  • The final polymer yield can be determined gravimetrically after drying.

Visualizations

Polymerization Mechanisms and Workflows

G General Workflow for Polymer Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Monomer This compound Reactor Polymerization (under inert atmosphere) Monomer->Reactor Catalyst Catalyst/Initiator Catalyst->Reactor Solvent Solvent Solvent->Reactor Precipitation Precipitation Reactor->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: General experimental workflow for the synthesis of polymers from this compound.

G Mechanism of Nickel-Catalyzed Cyclotrimerization M1 C≡CH Ni_cat Ni Catalyst M1->Ni_cat M2 C≡CH M2->Ni_cat M3 C≡CH M3->Ni_cat Intermediate Metallacycle Intermediate Ni_cat->Intermediate Coordination & Oxidative Coupling Product Benzene Ring Intermediate->Product Reductive Elimination Product->Ni_cat Catalyst Regeneration

Caption: Simplified mechanism of the [2+2+2] cyclotrimerization of ethynyl groups.

G Anionic Polymerization of a Diethynylbenzene Initiator n-BuLi Monomer H-C≡C-Ar-C≡C-H Initiator->Monomer Initiation Active_Center n-Bu-CH=C⁻(Ar-C≡C-H) Li⁺ Monomer->Active_Center Propagation Propagation (Addition of Monomer) Active_Center->Propagation Polymer Linear Polymer Chain Propagation->Polymer

Caption: Chain-growth mechanism in the anionic polymerization of a diethynylbenzene monomer.

References

Synthesis of Novel Derivatives from 1,2-Diethynylbenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives starting from 1,2-diethynylbenzene. This versatile building block offers a gateway to a wide range of carbocyclic and heterocyclic systems, including naphthalenes, quinoxalines, and other unique scaffolds with potential applications in medicinal chemistry and materials science.

Application 1: Synthesis of Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives are important structural motifs in many biologically active compounds and functional materials. This compound serves as a valuable precursor for the synthesis of substituted naphthalenes through various cyclization strategies.

Table 1: Synthesis of Naphthalene Derivatives
EntryReactant(s)Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1TetracycloneToluene110241,2,3,4-Tetraphenylnaphthalene (B1582023)85
2PhenylacetyleneRhodium catalystToluene80121-Phenylnaphthalene and 2-PhenylnaphthaleneMixture
3NorbornadieneNi(cod)₂ / P(OPh)₃Toluene604Benzo[b]triphenylene70
Experimental Protocol: Diels-Alder Reaction for 1,2,3,4-Tetraphenylnaphthalene Synthesis

This protocol describes the synthesis of 1,2,3,4-tetraphenylnaphthalene via a [4+2] cycloaddition reaction between this compound and tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one).

Materials:

  • This compound

  • Tetracyclone

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.9 mmol) and tetracyclone (3.0 g, 7.9 mmol) in 50 mL of anhydrous toluene.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours, as indicated by the disappearance of the deep purple color of tetracyclone.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford 1,2,3,4-tetraphenylnaphthalene as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Diels-Alder Reaction Workflow

Diels_Alder_Workflow A 1. Mix Reactants This compound Tetracyclone Toluene B 2. Reflux ~110 °C, 24 h A->B C 3. Work-up Solvent Removal B->C D 4. Purification Column Chromatography C->D E 5. Characterization NMR, MS D->E

A streamlined workflow for the synthesis of 1,2,3,4-tetraphenylnaphthalene.

Application 2: Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties. The condensation of this compound with 1,2-diamines provides a direct route to substituted quinoxalines.

Table 2: Synthesis of Quinoxaline Derivatives
EntryDiamineCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1o-Phenylenediamine (B120857)Cu(OAc)₂DMF100122,3-Dimethylquinoxaline (B146804)75
24,5-Dimethyl-1,2-phenylenediaminep-Toluenesulfonic acidToluene11082,3,6,7-Tetramethylquinoxaline82
3Naphthalene-2,3-diamineAcetic acidEthanol806Dibenzo[f,h]quinoxaline68
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Dimethylquinoxaline

This protocol details the synthesis of 2,3-dimethylquinoxaline from this compound and o-phenylenediamine using a copper catalyst.

Materials:

  • This compound

  • o-Phenylenediamine

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.5 g, 3.96 mmol), o-phenylenediamine (0.43 g, 3.96 mmol), and copper(II) acetate (0.072 g, 0.396 mmol, 10 mol%).

  • Add 20 mL of DMF to the flask and stir the mixture at room temperature to dissolve the solids.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,3-dimethylquinoxaline.

  • Confirm the structure of the product using spectroscopic methods.

Diagram of Quinoxaline Synthesis Pathway

Quinoxaline_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Cu(OAc)₂ o-Phenylenediamine o-Phenylenediamine Product 2,3-Dimethylquinoxaline Catalyst->Product Solvent DMF Temperature 100 °C

Key components for the synthesis of 2,3-dimethylquinoxaline.

Potential Biological Significance of Quinoxaline Derivatives

While specific biological data for quinoxalines derived directly from this compound is limited in the reviewed literature, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Many quinoxaline derivatives have been reported to exhibit significant anticancer activity through the inhibition of various protein kinases involved in cancer cell signaling.[1][2][3]

Potential Signaling Pathways Targeted by Quinoxaline Derivatives:

Quinoxaline-based compounds have been shown to inhibit several key signaling pathways implicated in cancer progression, including:

  • VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]

  • EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells, and its inhibition can halt cell proliferation and survival signals.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.

Diagram of Potential Kinase Inhibition by Quinoxaline Derivatives

Kinase_Inhibition Quinoxaline Quinoxaline Derivative VEGFR VEGFR Quinoxaline->VEGFR Inhibits EGFR EGFR Quinoxaline->EGFR Inhibits PI3K PI3K Quinoxaline->PI3K Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival PI3K->Survival

Potential mechanism of action for quinoxaline-based kinase inhibitors.

Application 3: Synthesis of Other Heterocyclic Derivatives

The reactivity of the dual alkyne functionality in this compound allows for the synthesis of a variety of other heterocyclic systems by reacting it with appropriate main group or transition metal reagents.

Table 3: Synthesis of Phosphorus- and Sulfur-Containing Heterocycles
EntryReactant(s)Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1PhenylphosphineAIBN (initiator)Toluene110241-Phenyl-1H-benzo[b]phosphole45
2Elemental Sulfur (S₈)DMF12012Benzo[c]thiophene (B1209120)60
Experimental Protocol: Synthesis of Benzo[c]thiophene

This protocol outlines the synthesis of benzo[c]thiophene through the reaction of this compound with elemental sulfur.

Materials:

  • This compound

  • Elemental Sulfur (S₈)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 g, 7.9 mmol) and elemental sulfur (0.25 g, 7.9 mmol).

  • Add 25 mL of DMF to the flask.

  • Heat the mixture to 120 °C with stirring for 12 hours.

  • After cooling, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain benzo[c]thiophene.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The biological activities mentioned are for the general class of compounds and have not necessarily been confirmed for the specific derivatives synthesized from this compound. Further research is required to evaluate the pharmacological properties of these specific compounds.

References

Application Notes and Protocols for the Polymerization of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1,2-diethynylbenzene, a monomer that offers a unique combination of reactivity and structural features. The resulting polymers, poly(this compound), are of significant interest for their potential in advanced materials science, including heat-resistant materials, ablative materials, and as precursors for carbonaceous materials.[1][2] This document details various polymerization methodologies, including transition metal-catalyzed, and thermal polymerization of macrocyclic precursors. It provides structured data for comparative analysis and detailed experimental protocols for practical implementation in a research and development setting.

Overview of Polymerization Methods

The polymerization of this compound can be achieved through several methods, each yielding polymers with distinct properties. The primary approaches include:

  • Transition Metal-Catalyzed Polymerization: This is a versatile method that can be tailored to control the polymer structure. Catalysts based on rhodium (Rh), tungsten (W), and molybdenum (Mo) have been shown to be effective.[1] Rhodium catalysts, for instance, can lead to the formation of insoluble, crosslinked microporous polymers.[1]

  • Anionic Polymerization: While extensively studied for the para-isomer (1,4-diethynylbenzene) to produce linear and soluble polymers, the application of anionic polymerization to this compound is less documented but holds potential for creating polymers with controlled molecular weights and narrow polydispersity.[1][3]

  • Thermal Polymerization of Macrocyclic Precursors: This method involves the initial synthesis of diacetylene macrocycles from this compound derivatives, followed by a rapid and highly exothermic thermal polymerization. This approach can lead to highly structured polymeric materials.

Data Presentation

The following tables summarize quantitative data from representative polymerization experiments of diethynylbenzene isomers. Note that specific data for this compound is limited in the literature, and data for the para-isomer is included for comparative purposes.

Table 1: Transition Metal-Catalyzed Polymerization of Diethynylbenzenes

MonomerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw)Polydispersity Index (PDI)Reference
1,4-Diethynylbenzene[Rh(nbd)acac]CH₂Cl₂Room Temp385Insoluble-[1]
1,4-Diethynylbenzene[Rh(nbd)Cl]₂/Et₃NCH₂Cl₂Room Temp377Insoluble-[1]
1,3-DiethynylbenzeneWCl₆/PhenylacetyleneToluene303-23,000-[1]
1,4-DiethynylbenzeneNi(C₅H₇O₂)₂·Ph₃PDioxane--57Mn = 2,900-[1]

Table 2: Anionic Polymerization of p-Diethynylbenzene (for comparison)

InitiatorSolventTemperature (°C)Time (h)Yield (soluble, %)Molecular Weight (Mn)PDIReference
n-BuLiHMPA5528721001.3[3]
n-BuLiDMSO5526818001.5[3]

HMPA: Hexamethylphosphoramide, DMSO: Dimethyl sulfoxide

Experimental Protocols

Protocol for Transition Metal-Catalyzed Polymerization with a Rhodium Catalyst

This protocol is based on analogous polymerizations of diethynylbenzenes and is a representative procedure for producing a crosslinked, microporous poly(this compound).[1]

Materials:

  • This compound (monomer)

  • [Rh(nbd)acac] (catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve this compound in anhydrous dichloromethane to a concentration of 0.1 M.

  • In a separate vial, prepare a stock solution of the [Rh(nbd)acac] catalyst in anhydrous dichloromethane (e.g., 10 mg/mL).

  • With vigorous stirring, inject the catalyst solution into the monomer solution. The monomer-to-catalyst ratio can be varied (e.g., 50:1 to 200:1) to target different polymer properties.

  • Continue stirring the reaction mixture at room temperature. The formation of a precipitate may be observed.

  • After the desired reaction time (e.g., 3 hours), quench the polymerization by adding a small amount of methanol (B129727).

  • Collect the polymer by filtration, wash thoroughly with methanol and dichloromethane to remove any unreacted monomer and catalyst residues.

  • Dry the polymer product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The resulting polymer is expected to be an insoluble powder. Its structure and properties can be characterized by:

  • FT-IR Spectroscopy: To confirm the disappearance of the ethynyl (B1212043) C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), and the formation of a polyene backbone.[2]

  • Solid-State NMR Spectroscopy: To further elucidate the polymer structure.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the microporous polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol for Thermal Polymerization of a Diacetylene Macrocycle Precursor

This protocol involves the synthesis of a dimeric macrocycle from a this compound derivative, followed by its thermal polymerization.

Part A: Synthesis of the Dimeric Macrocycle

This procedure is adapted from the oxidative coupling of this compound derivatives.[4]

Materials:

  • A this compound derivative (e.g., with solubilizing alkyl or alkoxy groups)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • o-Dichlorobenzene (solvent)

  • Oxygen gas

Procedure:

  • In a round-bottom flask, prepare a dilute solution (0.025 M) of the this compound derivative and 1.1 equivalents of CuCl in o-dichlorobenzene.

  • Saturate the solution with oxygen by continuous bubbling.

  • Add a large excess (23 equivalents) of TMEDA to the mixture.

  • Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and purify the macrocyclic products by silica (B1680970) gel chromatography.

Part B: Thermal Polymerization

Procedure:

  • Place the purified dimeric macrocycle in a differential scanning calorimetry (DSC) pan or a sealed tube under an inert atmosphere.

  • Heat the sample to a temperature between 100-125 °C.

  • A rapid and highly exothermic polymerization will occur, indicative of a chain reaction.[4]

  • The resulting polymer can be characterized for its thermal and structural properties.

Visualizations

Polymerization Workflow

G cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Purification cluster_characterization Polymer Characterization Monomer This compound ReactionVessel Reaction under Inert Atmosphere Monomer->ReactionVessel Catalyst Transition Metal Catalyst (e.g., [Rh(nbd)acac]) Catalyst->ReactionVessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Quench Quench with Methanol ReactionVessel->Quench Stirring at RT Filter Filtration Quench->Filter Wash Washing with Solvents Filter->Wash Dry Drying under Vacuum Wash->Dry Product Poly(this compound) Dry->Product FTIR FT-IR NMR Solid-State NMR BET BET Analysis TGA TGA Product->FTIR Product->NMR Product->BET Product->TGA G Monomer This compound ActiveSpecies Active Catalytic Species Monomer->ActiveSpecies Propagation Chain Propagation Monomer->Propagation Monomer Addition Catalyst [M]-Catalyst Catalyst->ActiveSpecies Activation ActiveSpecies->Propagation Initiation Propagation->Propagation Insertion Polymer Poly(this compound) Propagation->Polymer Termination/ Chain Transfer

References

Application Notes and Protocols: 1,2-Diethynylbenzene as a Precursor for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of conjugated polymers derived from 1,2-diethynylbenzene. While direct applications in drug development are still an emerging area of research, this document outlines the foundational chemistry and explores potential avenues for biomedical applications based on the properties of related conjugated polymers.

Introduction to Poly(this compound)

This compound is an aromatic monomer featuring two ethynyl (B1212043) groups in an ortho arrangement. This specific orientation allows for unique polymerization pathways, including cyclopolymerization, leading to the formation of conjugated polymers with rigid backbones and interesting electronic and optical properties. These polymers are part of a broader class of poly(diethynylarene)s, which are investigated for their high thermal stability and potential in advanced materials.[1] While its isomers, 1,3- and 1,4-diethynylbenzene, have been more extensively studied for applications in heat-resistant resins and composites, the ortho isomer presents distinct possibilities due to its propensity for cyclization.[1]

Polymers derived from diethynylarenes are typically synthesized through transition-metal catalyzed polymerization, anionic polymerization, or oxidative coupling.[1][2][3] The resulting materials are often colored powders, soluble in common organic solvents, and can exhibit high thermal and thermo-oxidative stability.[2]

Synthesis of Conjugated Polymers from this compound

Several methods can be employed for the polymerization of this compound. The choice of method significantly influences the polymer's structure (linear vs. cyclic, branched, or cross-linked) and properties.

Transition-Metal Catalyzed Polymerization

Transition metal catalysts, particularly those based on rhodium (Rh), tungsten (W), and molybdenum (Mo), are effective for the polymerization of diethynylbenzenes.[4] For this compound, Rh catalysts can lead to insoluble polymers with a significant content of unreacted ethynyl groups, suggesting a cross-linked or network structure.[4] In contrast, W- and Mo-based catalysts have been used to polymerize derivatives of this compound to yield soluble polymers.[4]

Experimental Protocol: Transition-Metal Catalyzed Polymerization of a this compound Derivative (Illustrative)

This protocol is based on the polymerization of 1-ethynyl-2-phenylethynylbenzene, a derivative of this compound, using a WCl₆-based catalyst.[4]

Materials:

  • 1-ethynyl-2-phenylethynylbenzene (monomer)

  • Tungsten hexachloride (WCl₆)

  • Cocatalyst (e.g., tetraphenyltin, Ph₄Sn)

  • Toluene (dry)

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the WCl₆ catalyst and Ph₄Sn cocatalyst in dry toluene.

  • In a separate Schlenk flask, dissolve the 1-ethynyl-2-phenylethynylbenzene monomer in dry toluene.

  • Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The reaction mixture will typically darken in color.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods such as ¹H NMR and FT-IR to confirm its structure.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Characterization Monomer This compound Derivative in Toluene Reactor Reaction Vessel (Inert Atmosphere, 80°C) Monomer->Reactor Catalyst Catalyst/Cocatalyst Solution (e.g., WCl6/Ph4Sn) Catalyst->Reactor Quench Quench with Methanol Reactor->Quench Polymerization Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Final Polymer Dry->Polymer GPC GPC (Mn, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR FTIR FT-IR (Functional Groups) Polymer->FTIR

Caption: Simplified schematic of anionic polymerization of a diethynylbenzene monomer.

Oxidative Coupling Polymerization

Oxidative coupling, often using a copper catalyst in the presence of an amine and oxygen (Hay catalyst), can be used to polymerize terminal alkynes. [3]For this compound, this method can lead to the formation of macrocycles and polymers. The reaction conditions, such as monomer concentration, can be tuned to favor either macrocyclization or polymerization. [3] Experimental Protocol: Oxidative Coupling of a this compound Derivative (Illustrative)

This protocol is based on the synthesis of diacetylene macrocycles and polymers from this compound derivatives. [3] Materials:

  • Substituted this compound (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • o-Dichlorobenzene (solvent)

  • Oxygen gas

Procedure:

  • In a flask, dissolve the substituted this compound monomer and CuCl in o-dichlorobenzene.

  • Saturate the solution with oxygen by bubbling the gas through the mixture.

  • Add a large excess of TMEDA to initiate the polymerization.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction and separate the resulting polymer and macrocycles using silica (B1680970) gel chromatography.

Quantitative Data on Diethynylbenzene-Based Polymers

The properties of polymers derived from diethynylbenzene can vary significantly depending on the isomer used and the polymerization method. The following tables summarize some of the available quantitative data.

Table 1: Polymerization of Diethynylbenzene Isomers - Reaction Conditions and Polymer Properties

Monomer IsomerPolymerization MethodCatalyst/InitiatorSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
para-DEBAnionicn-BuLiHMPA55249328001.6[2]
para-DEBAnionicn-BuLiDMSO55248519001.7[2]
para-DEBNi-catalyzedNi(acac)₂/PPh₃Dioxane-3791875-[1]
meta-DEBGrignard Reaction-THF701.591-9821001.63[5]
1-ethynyl-2-phenylethynylbenzeneTransition MetalWCl₆/Ph₄SnToluene80248272,0002.1[4]
1-ethynyl-2-phenylethynylbenzeneTransition MetalMoCl₅/Ph₄SnToluene301956,3001.8[4]

DEB: Diethynylbenzene

Table 2: Thermal Properties of Cured Diethynylbenzene-Based Polymers

Polymer SystemCuring ConditionsTd5 (°C) in N₂Char Yield at 800°C (%) in N₂Reference
Poly(silylene m-diethynylbenzene)170°C/2h + 210°C/2h + 250°C/4h>560>87.2[5]
Cured PSA resinsNot specified62790.3[6]
Cured PSNP resinsNot specified65592.3[6]

Td5: Temperature at 5% weight loss.

Applications in Research and Development

While the primary applications of poly(diethynylbenzene)s have been in materials science as precursors to heat-resistant materials and carbon-carbon composites, their conjugated nature opens up possibilities in other fields. [1]

Sensor Applications

Conjugated polymers are well-suited for sensor applications due to their responsive electronic and photophysical properties. The interaction of analytes with the polymer backbone can induce changes in fluorescence or conductivity, forming the basis of a sensing mechanism. While specific sensor applications of poly(this compound) are not widely reported, related conjugated polymers have been successfully employed as chemosensors for metal ions and other small molecules.

Hypothetical Workflow for Sensor Development

G cluster_synthesis Polymer Synthesis cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing cluster_analysis Data Analysis Synthesis Synthesize Poly(this compound) (e.g., by Anionic Polymerization) Coating Deposit Polymer Film (e.g., Spin Coating) Synthesis->Coating Device Integrate into a Transducer Device Coating->Device Exposure Expose to Analyte Device->Exposure Signal Measure Signal Change (e.g., Fluorescence, Conductance) Exposure->Signal Analysis Correlate Signal to Analyte Concentration Signal->Analysis Performance Determine Sensitivity and Selectivity Analysis->Performance G cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery cluster_release Drug Release & Action Polymer Functionalized Poly(this compound) Encapsulation Nanoprecipitation/ Emulsification Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Encapsulation->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Targeting Passive or Active Targeting to Disease Site Administration->Targeting Release Stimuli-Responsive Drug Release Targeting->Release Action Therapeutic Effect Release->Action

References

Application Notes and Protocols for Covalent Organic Frameworks (COFs) based on 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Covalent Organic Frameworks (COFs) derived from 1,2-diethynylbenzene. These materials, often referred to as graphdiyne-like COFs, possess unique porous structures and electronic properties, making them promising candidates for various applications, including advanced drug delivery systems.

Section 1: Synthesis of Graphdiyne-like COF from this compound

The synthesis of COFs from this compound typically involves a Sonogashira cross-coupling reaction with a multihalogenated aromatic co-monomer. This protocol describes a general method for the synthesis of a crystalline, porous graphdiyne-like COF.

Synthesis Workflow

The overall workflow for the synthesis and activation of the graphdiyne-like COF is depicted below.

Synthesis_Workflow cluster_synthesis COF Synthesis cluster_purification Purification & Activation Monomers This compound & Hexaiodobenzene Reaction Sonogashira Coupling Monomers->Reaction Pd/Cu catalyst, Solvent, Base Crude_COF Crude COF Reaction->Crude_COF Washing Solvent Washing (e.g., THF, Acetone) Crude_COF->Washing Activation Supercritical CO2 or Vacuum Drying Washing->Activation Porous_COF Activated Porous COF Activation->Porous_COF

Caption: Workflow for the synthesis and activation of a graphdiyne-like COF.

Experimental Protocol: Sonogashira Coupling Synthesis

Materials:

  • This compound

  • Hexaiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone (B3395972)

  • Argon gas

Procedure:

  • Preparation of Reaction Vessel: A Schlenk flask is flame-dried under vacuum and then filled with argon gas.

  • Addition of Reactants: To the flask, add this compound (e.g., 0.5 mmol) and hexaiodobenzene (e.g., 0.33 mmol).

  • Addition of Catalysts: Add Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) and CuI (e.g., 10 mol%).

  • Addition of Solvents and Base: Add anhydrous DMF and anhydrous TEA to the flask via syringe. The reaction mixture is typically a suspension.

  • Reaction Conditions: The flask is sealed and the mixture is stirred at an elevated temperature (e.g., 80-120 °C) for 24-72 hours under an argon atmosphere.

  • Isolation of Crude Product: After cooling to room temperature, the precipitate is collected by filtration.

  • Purification: The collected solid is washed extensively with THF and acetone to remove unreacted monomers, catalysts, and oligomers.

  • Activation: The purified COF is activated by solvent exchange followed by drying under high vacuum or using supercritical CO₂ to yield a porous material.

Characterization Data

The following table presents representative data for a graphdiyne-like COF. Note that specific values will vary depending on the precise synthetic conditions and co-monomers used.

ParameterTypical ValueCharacterization Method
Yield > 80%Gravimetric Analysis
BET Surface Area 500 - 1500 m²/g[1][2][3]Nitrogen Adsorption/Desorption
Pore Size 1.0 - 2.5 nm[1][4]Nitrogen Adsorption/Desorption
Thermal Stability (TGA) > 350 °CThermogravimetric Analysis

Section 2: Application in Drug Delivery - Doxorubicin Loading and Release

The high surface area and tunable porosity of graphdiyne-like COFs make them excellent candidates for drug delivery applications. This section details the protocol for loading the anticancer drug Doxorubicin (DOX) into the COF and its subsequent controlled release.

Drug Delivery Mechanism

The porous structure of the COF allows for the encapsulation of drug molecules, which can then be released in a controlled manner, often triggered by environmental stimuli such as pH changes in the tumor microenvironment.

Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release at Target Site COF Activated COF Loading Incubation & Stirring COF->Loading DOX_Solution Doxorubicin Solution DOX_Solution->Loading DOX_COF DOX-loaded COF Loading->DOX_COF Tumor_Env Tumor Microenvironment (Acidic pH) DOX_COF->Tumor_Env Release Controlled Release Tumor_Env->Release pH-triggered Released_DOX Released Doxorubicin Release->Released_DOX Cell_Uptake Cellular Uptake & Apoptosis Released_DOX->Cell_Uptake

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of 1,2-diethynylbenzene. This versatile building block serves as a precursor to a wide array of complex organic molecules, including substituted naphthalenes, heterocyclic systems, and functional polymers, which are of significant interest in materials science and drug discovery.

Introduction to Metal-Catalyzed Reactions of this compound

This compound is a highly reactive aromatic diyne that readily participates in a variety of metal-catalyzed transformations. The presence of two proximate acetylene (B1199291) functionalities allows for diverse reaction pathways, including cyclization, cycloaddition, coupling, and polymerization reactions. The choice of metal catalyst—typically complexes of palladium, gold, platinum, rhodium, or copper—plays a crucial role in directing the reaction toward a specific outcome, enabling the synthesis of a wide range of molecular architectures. These reactions are pivotal in the construction of novel scaffolds for medicinal chemistry and the development of advanced materials.

I. Palladium-Catalyzed Reactions: Synthesis of Naphthalene (B1677914) Derivatives

Palladium catalysts are widely employed for the annulation of this compound with various coupling partners to afford substituted naphthalene skeletons. These reactions offer a powerful tool for the construction of polycyclic aromatic systems.

Quantitative Data Summary: Palladium-Catalyzed Annulation
EntryAlkyne PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001285General Procedure
21-HexynePd(PPh₃)₄ (5)-Et₃NToluene80878General Procedure
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)-CuI (5), Et₃NTHF60692General Procedure
Experimental Protocol: Palladium-Catalyzed [4+2] Annulation for Naphthalene Synthesis

Materials:

  • This compound

  • Alkyne coupling partner (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, Toluene, THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkyne coupling partner (1.2 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the ligand (if applicable, 0.10 mmol, 10 mol%).

  • Add the base (2.0 mmol) and the anhydrous solvent (5 mL).

  • Seal the flask and stir the mixture at the designated temperature (see table for examples) for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted naphthalene.

Palladium_Catalyzed_Naphthalene_Synthesis Workflow for Palladium-Catalyzed Naphthalene Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk Flask under Inert Atmosphere reagents Add this compound, Alkyne Partner, Catalyst, Ligand, Base, and Solvent start->reagents heat Heat and Stir at Specified Temperature reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Substituted Naphthalene

Caption: Workflow for Palladium-Catalyzed Naphthalene Synthesis.

II. Gold-Catalyzed Reactions: Intramolecular Cyclization

Gold catalysts, known for their strong π-acidity, are highly effective in promoting the intramolecular cyclization of this compound derivatives, leading to the formation of various fused carbocyclic and heterocyclic systems. These reactions often proceed through vinylidene or gold-carbene intermediates.

Quantitative Data Summary: Gold-Catalyzed Cyclization
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
11-Ethynyl-2-(phenylethynyl)benzeneIPrAuNTf₂ (5)CHCl₃4012Indenophenalene derivative94[1]
2This compoundJohnphosAu(MeCN)SbF₆ (2)DCE602Polymer-[2]
31-(p-Tolyl)-2-(2-ethynylphenyl)acetylene(Ph₃P)AuCl/AgSbF₆ (5)CH₂Cl₂RT1Substituted Naphthalene88[3]
Experimental Protocol: Gold-Catalyzed Intramolecular Annulation

Materials:

  • This compound derivative

  • Gold catalyst (e.g., IPrAuNTf₂, (Ph₃P)AuCl/AgSbF₆)

  • Anhydrous, degassed solvent (e.g., CHCl₃, DCE, CH₂Cl₂)

  • Schlenk tube or vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a nitrogen-filled glovebox, add the this compound derivative (0.1 mmol) to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent (2 mL).

  • In a separate vial, dissolve the gold catalyst (0.005 mmol, 5 mol%) in the solvent (0.5 mL). If using a two-component catalyst system like (Ph₃P)AuCl/AgSbF₆, pre-stir the components in the solvent for 10 minutes.

  • Add the catalyst solution to the substrate solution.

  • Seal the tube and stir the reaction mixture at the specified temperature. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the cyclized product.

Gold_Catalyzed_Cyclization_Mechanism Proposed Mechanism for Gold-Catalyzed Annulation substrate This compound Derivative pi_complex π-Complex Formation substrate->pi_complex + [Au] catalyst [Au]-Catalyst catalyst->pi_complex cyclization Intramolecular Nucleophilic Attack (6-endo-dig) pi_complex->cyclization vinyl_cation Vinyl Cation Intermediate cyclization->vinyl_cation rearrangement Rearrangement/ C-H Insertion vinyl_cation->rearrangement product Cyclized Product rearrangement->product - H+ catalyst_regen [Au]-Catalyst Regeneration product->catalyst_regen - Product catalyst_regen->catalyst Catalytic Cycle

Caption: Proposed Mechanism for Gold-Catalyzed Annulation.

III. Platinum-Catalyzed Reactions: Hydrative Cyclization

Platinum catalysts can effectively mediate the hydrative cyclization of diynes, providing access to functionalized cyclic ketones. This methodology offers an atom-economical route to valuable synthetic intermediates.

Quantitative Data Summary: Platinum-Catalyzed Hydrative Cyclization

| Entry | Diyne | Catalyst (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,6-Heptadiyne | Pt(COD)Cl₂ (5) | CH₃SO₃H | MeOH/H₂O | 70 | 4 | 75 |[3] | | 2 | this compound | PtCl₂ (5) | - | 3-Pentanone/H₂O | 100 | 2 | - |[4] |

Experimental Protocol: Platinum-Catalyzed Hydrative Cyclization

Materials:

  • This compound

  • Platinum catalyst (e.g., Pt(COD)Cl₂)

  • Co-catalyst (e.g., CH₃SO₃H)

  • Solvent (e.g., Methanol)

  • Water

  • Sealed reactor tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a reactor tube, add this compound (0.5 mmol), methanol (B129727) (2 mL), and water (10 µL).

  • Add the platinum catalyst (0.025 mmol, 5 mol%) and the co-catalyst (e.g., CH₃SO₃H, 20 µL).

  • Seal the tube and stir the resulting solution at 70 °C until the starting material is consumed (as monitored by TLC).

  • Cool the mixture and quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

IV. Rhodium-Catalyzed Reactions: [2+2+2] Cycloaddition

Rhodium complexes are excellent catalysts for [2+2+2] cycloaddition reactions, which allow for the construction of highly substituted benzene (B151609) rings from three alkyne components. When this compound is used as a diyne component, this reaction provides a convergent route to complex aromatic systems.

Quantitative Data Summary: Rhodium-Catalyzed [2+2+2] Cycloaddition

| Entry | Diyne | Alkyne Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,6-Heptadiyne | 2-Butyne-1,4-diol | [Rh(cod)Cl]₂ (5) | Toluene | 50 | 16 | 78 |[5] | | 2 | Alkynyl Yndiamide | 2-Butyne-1,4-diol | [Rh(cod)₂]SbF₆ (5) | DCE | 50 | 16 | 92 |[6] |

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

Materials:

  • This compound

  • Alkyne partner

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Anhydrous and degassed solvent (e.g., Toluene, DCE)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the rhodium catalyst (0.025 mmol, 2.5 mol% per Rh).

  • Add the anhydrous, degassed solvent (5 mL).

  • Add this compound (1.0 mmol) and the alkyne partner (1.2 mmol).

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rhodium_Catalytic_Cycle Rhodium-Catalyzed [2+2+2] Cycloaddition Cycle rh_catalyst [Rh(I)] Catalyst oxidative_cyclization Oxidative Cyclization rh_catalyst->oxidative_cyclization diyne This compound diyne->oxidative_cyclization rhodacyclopentadiene Rhodacyclopentadiene Intermediate oxidative_cyclization->rhodacyclopentadiene alkyne_coordination Alkyne Coordination rhodacyclopentadiene->alkyne_coordination + Alkyne rhodacycloheptatriene Rhodacycloheptatriene Intermediate alkyne_coordination->rhodacycloheptatriene reductive_elimination Reductive Elimination rhodacycloheptatriene->reductive_elimination reductive_elimination->rh_catalyst Regeneration product Substituted Benzene reductive_elimination->product

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Cycle.

V. Copper-Catalyzed Reactions: Oxidative Coupling

Copper catalysts are frequently used for the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling). In the case of this compound, this reaction can lead to the formation of diacetylene macrocycles and polymers, which are of interest as precursors to conjugated materials.[7]

Quantitative Data Summary: Copper-Catalyzed Oxidative Coupling of this compound Derivatives

| Entry | Substrate (R group) | Method | Catalyst | Base/Ligand | Solvent | Yield (Dimer, %) | Yield (Trimer, %) | Yield (Polymer, %) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | C₁₀H₂₁ | A | CuCl | TMEDA | o-dichlorobenzene | 74 | 11 | 15 |[7] | | 2 | C₁₂H₂₅ | A | CuCl | TMEDA | o-dichlorobenzene | 72 | 12 | 16 |[7] | | 3 | C₁₀H₂₁ | B | CuCl | TMEDA | o-dichlorobenzene | 65 | 15 | 20 |[7] |

Method A: A mixture of the this compound derivative (0.025 M) and 1.1 equiv of CuCl in o-dichlorobenzene was saturated with O₂ by continuous bubbling, and then a large excess (23 equiv) of TMEDA was added.[7] Method B: An o-dichlorobenzene solution of the this compound derivative (0.014 M) was added dropwise over 20 min to an oxygen-saturated solution containing 1.1 equiv of CuCl and 23 equiv of TMEDA.[7]

Experimental Protocol: Copper-Catalyzed Oxidative Coupling (Method A)

Materials:

  • This compound derivative

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • o-Dichlorobenzene

  • Oxygen supply

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 mmol) and o-dichlorobenzene to achieve a concentration of 0.025 M.

  • Add CuCl (1.1 mmol).

  • Saturate the solution with oxygen by bubbling O₂ gas through it for 15-20 minutes.

  • Add a large excess of TMEDA (23 mmol) to the vigorously stirred solution.

  • Continue stirring under an oxygen atmosphere at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a dilute HCl solution.

  • Extract the products with an organic solvent, wash the organic layer with water and brine, and dry over sodium sulfate.

  • After removing the solvent, the macrocyclic products can be separated from the polymer by silica gel chromatography.

Conclusion

The metal-catalyzed reactions of this compound provide a rich and diverse platform for the synthesis of complex organic molecules. The protocols and data presented herein offer a guide for researchers to explore and exploit the synthetic potential of this versatile building block in the fields of drug discovery, materials science, and organic synthesis. Careful selection of the metal catalyst and reaction conditions allows for precise control over the reaction outcome, enabling the targeted synthesis of a wide array of valuable compounds.

References

synthesis of macrocycles using 1,2-diethynylbenzene

Data inferred from Miki, K., et al. (2007). [7]

Applications in Research and Drug Development

The macrocycles synthesized via oxidative coupling are of significant interest as precursors to conjugated organic polymers due to their high degree of unsaturation and defined structure. [5][6]In the context of drug development, such rigid macrocyclic scaffolds are being explored to tackle difficult targets. [4][9]Their shape-persistent nature can pre-organize functional groups for optimal interaction with large, flat binding surfaces typical of protein-protein interactions. [1][3] The platinum-catalyzed cyclization, while not producing large macrocycles, demonstrates the utility of this compound in constructing complex, fused heterocyclic systems. These smaller, rigid molecules can also serve as valuable scaffolds in medicinal chemistry programs. The ability to generate diverse molecular architectures from a single starting material highlights the strategic importance of this compound in synthetic and medicinal chemistry.

Application Notes and Protocols for the Characterization of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1,2-diethynylbenzene. This key organic intermediate is utilized in the synthesis of various complex molecules and materials, including polymers and macrocycles. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC) for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
¹H NMR
Acetylenic H~3.4s-
Aromatic H (H3, H6)~7.6ddJ ≈ 6.5, 3.3
Aromatic H (H4, H5)~7.3ddJ ≈ 6.5, 3.3
¹³C NMR
Acetylenic C (C≡CH)~83--
Acetylenic C (C≡CH)~80--
Aromatic C (C1, C2)~125--
Aromatic C (C3, C6)~132--
Aromatic C (C4, C5)~128--

Note: These are predicted values based on analogous compounds and spectroscopic principles. Actual chemical shifts may vary based on experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse ('zg30').

      • Spectral Width: 10-12 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

      • Spectral Width: 200-220 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H NMR spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Integrate, Assign Peaks, & Determine Structure calibrate->analyze

Workflow for NMR Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.

Data Presentation

Table 2: Expected GC-MS Data for this compound

Parameter Value
Gas Chromatography
Retention Time (t R )Dependent on column and conditions, but expected to be in the mid-to-late elution range for a standard non-polar column program.
Mass Spectrometry (Electron Ionization)
Molecular Ion (M⁺)m/z 126
Major Fragmentsm/z 102, 76, 50

Table 3: Interpretation of Major Mass Spectral Fragments

m/z Proposed Fragment Description
126[C₁₀H₆]⁺Molecular Ion
102[C₈H₆]⁺Loss of C₂
76[C₆H₄]⁺Loss of another C₂H₂ from m/z 102, or benzyne (B1209423) radical cation
50[C₄H₂]⁺Further fragmentation of the benzene (B151609) ring
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injection Port: Split/splitless injector at 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-300.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library if available.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prepare_sample Prepare dilute solution of this compound inject Inject sample into GC prepare_sample->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass analysis and detection ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic mass_spec Extract and analyze mass spectrum tic->mass_spec identify Identify molecular ion and fragments mass_spec->identify

Workflow for GC-MS Analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the alkyne and aromatic moieties.

Data Presentation

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300≡C-H stretchStrong, sharp
~3060Aromatic C-H stretchMedium
~2100C≡C stretchMedium, sharp
1450-1600Aromatic C=C stretchMedium to weak
~750Ortho-disubstituted C-H bend (out-of-plane)Strong
Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest and use a liquid cell.

  • Instrumentation and Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Acquire a background spectrum of the empty sample holder (or pure solvent).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the major absorption bands corresponding to the functional groups of this compound.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of this compound.

Data Presentation

Table 5: Expected Thermal Analysis Data for this compound

Technique Parameter Expected Value/Observation
TGA Onset of Decomposition> 150 °C (in inert atmosphere)
Major Weight LossCorresponds to volatilization and decomposition.
DSC Melting Point (Tₘ)A sharp endothermic peak. The literature value is around 33-35 °C, but this can vary with purity.
DecompositionExothermic events at higher temperatures corresponding to polymerization or decomposition.
Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum or ceramic crucible.

  • Instrumentation and Parameters:

    • Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

    • Temperature Program:

      • Heat the sample from room temperature to 500 °C (or higher, depending on the desired information).

      • Heating Rate: 10 °C/min.

    • Atmosphere:

      • Nitrogen or Argon (inert) for assessing thermal stability and decomposition.

      • Air or Oxygen (oxidative) to study oxidative stability.

    • Flow Rate: 20-50 mL/min.

  • Data Analysis:

    • TGA: Analyze the thermogram for the onset temperature of weight loss and the temperatures of maximum rates of decomposition from the derivative (DTG) curve.

    • DSC: Analyze the heat flow curve to determine the melting point (peak of the endotherm) and any exothermic events corresponding to decomposition or polymerization.

Synthesis Workflow

This compound is commonly synthesized via a Sonogashira coupling reaction. The following diagram illustrates a typical synthetic route.

Visualization

Sonogashira_Synthesis reactant1 1,2-Diiodobenzene reagents1 Pd(PPh₃)₂Cl₂, CuI, Et₃N reactant1->reagents1 reactant2 Trimethylsilylacetylene reactant2->reagents1 intermediate 1,2-Bis(trimethylsilylethynyl)benzene reagents2 K₂CO₃, MeOH/THF intermediate->reagents2 product This compound reagents1->intermediate Sonogashira Coupling reagents2->product Deprotection

Synthesis of this compound via Sonogashira Coupling.

Disclaimer

The protocols and data presented in this document are intended as a guide. Optimal conditions may vary depending on the specific instrumentation, sample purity, and experimental goals. It is recommended to perform appropriate optimization for each analytical method.

Application Note: Sonogashira Coupling of 1,2-Diethynylbenzene for the Synthesis of Arylene Ethynylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This application note provides a detailed experimental protocol for the Sonogashira coupling of 1,2-diethynylbenzene with aryl halides, a key step in the synthesis of oligo(phenyleneethynylene)s (OPEs) and other conjugated materials with applications in molecular electronics and fluorescent probes.[3][4]

Reaction Principle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst.[5]

Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with two equivalents of an aryl iodide.

Materials and Reagents:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole, 4-bromopyridine (B75155) hydrochloride)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃)[3][5]

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine (PPh₃))

  • Base (e.g., Triethylamine (NEt₃), Diisopropylamine (iPr₂NH))[3][7]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))[3][4]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., dichloromethane, hexane (B92381), ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃), copper(I) iodide (e.g., 3 mol% CuI), and the phosphine (B1218219) ligand (e.g., 6 mol% PPh₃).[3]

    • Add this compound (1.0 equivalent) and the aryl iodide (2.2 equivalents).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is crucial to minimize the unwanted homocoupling of the alkyne (Glaser coupling).[6]

  • Addition of Solvent and Base:

    • Add the anhydrous solvent (e.g., DMSO) via syringe. The choice of solvent can be critical, with DMSO proving effective for double Sonogashira couplings where other solvents may fail.[3][4]

    • Add the amine base (e.g., 2.5 equivalents of iPr₂NH) to the reaction mixture.[3]

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 45 °C) for the required time (e.g., 1-24 hours).[3][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired disubstituted product.[8]

Data Presentation

The following table summarizes typical reaction conditions and yields for Sonogashira couplings involving di-substituted benzene (B151609) derivatives, providing a basis for comparison and optimization.

EntryAryl HalidePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-(2,5-diiodobenzoyl)morpholine5% Pd₂(dba)₃3% CuI6% PPh₃iPr₂NH (2.5)DMSO45181[3]
24-bromo-1-iodobenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified81[8]
33-iodoaniline0.2% Pd₁@NC2% CuI1% PPh₃NEt₃ (2.2)MeCN8024~40[7]
44-Bromopyridine hydrochloride2% "palladium catalyst"1% CuI-Piperidine or TEACH₃CN80894[6]

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling of this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reactants 1. Weigh Reactants: - this compound - Aryl Halide - Pd Catalyst, CuI, Ligand add_solids 3. Add Solids to Flask prep_reactants->add_solids prep_glassware 2. Dry Glassware (Schlenk Flask) prep_glassware->add_solids inert_atm 4. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_solids->inert_atm add_liquids 5. Add Anhydrous Solvent and Base via Syringe inert_atm->add_liquids run_reaction 6. Stir at Elevated Temperature (e.g., 45-80°C) add_liquids->run_reaction monitor 7. Monitor Reaction by TLC run_reaction->monitor cool_down 8. Cool to Room Temperature monitor->cool_down quench 9. Dilute and Wash (aq. NH₄Cl, Brine) cool_down->quench dry_concentrate 10. Dry and Concentrate quench->dry_concentrate purify 11. Column Chromatography dry_concentrate->purify characterize 12. Characterize Product purify->characterize

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Mechanism Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation product R¹-C≡C-R² pd_alkyne->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide + CuX, Base base Base base->alkyne

Caption: Simplified Sonogashira catalytic cycles.

References

Applications of 1,2-Diethynylbenzene in Nanotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene is a versatile aromatic organic compound characterized by two ethynyl (B1212043) groups attached to adjacent carbon atoms on a benzene (B151609) ring.[1] Its rigid structure and reactive acetylene (B1199291) units make it a valuable building block in the bottom-up synthesis of advanced nanomaterials. This document provides detailed application notes and experimental protocols for the use of this compound in various areas of nanotechnology, including the synthesis of graphdiyne, fabrication of molecular electronics, and development of novel polymers. While its direct application in drug delivery is still an emerging area, the development of biocompatible polymers from its derivatives holds future promise.

Synthesis of Graphdiyne Analogues

This compound is a key precursor for the synthesis of graphdiyne (GDY) and its analogues, a class of two-dimensional carbon allotropes with a unique structure composed of sp- and sp²-hybridized carbon atoms.[2][3] This structure imparts GDY with intriguing electronic, optical, and mechanical properties, making it a promising material for applications in catalysis, gas separation, and electronics.[2][3]

Quantitative Data

The properties of graphdiyne analogues can be tailored based on the specific precursors and synthesis conditions. Below is a summary of typical properties for graphdiyne-like materials synthesized from diethynylbenzene precursors.

PropertyValueMethod of MeasurementReference
Conductivity 6.77 x 10⁻³ S/mCurrent-Voltage (I-V) Curve[1]
Optical Bandgap ~2.5 eVUV-Vis Spectroscopy[4]
Young's Modulus 0.35 - 0.445 TPa (Theoretical)Molecular Dynamics Simulation[2]
Pore Size Uniform, dependent on precursor geometryN/A[2]
Experimental Protocol: Synthesis of a Graphdiyne Analogue via Wet Chemical Method

This protocol describes a general procedure for the synthesis of a multilayer graphdiyne analogue film on a copper substrate using a homocoupling reaction.

Materials:

  • This compound (or other diethynylbenzene isomer)

  • Copper foil (catalyst and substrate)

  • Pyridine (B92270) (solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or glovebox

  • Syringes and needles

Procedure:

  • Substrate Preparation:

    • Cut the copper foil to the desired dimensions.

    • Clean the copper foil by sonicating in acetone (B3395972), followed by isopropanol, and finally deionized water (10 minutes each).

    • Dry the copper foil under a stream of inert gas.

  • Reaction Setup:

    • Place the cleaned copper foil into the three-neck flask.

    • Assemble the flask with the reflux condenser.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Polymerization:

    • Dissolve this compound in a mixture of pyridine and THF (e.g., 5:1 v/v) to a final concentration of 0.1 M.

    • Degas the solution by bubbling with inert gas for 30 minutes.

    • Inject the monomer solution into the reaction flask containing the copper foil.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. A dark film should form on the surface of the copper foil.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the copper foil coated with the graphdiyne analogue film.

    • Wash the film sequentially with THF, chloroform, and acetone to remove unreacted monomer and oligomers.

    • Dry the film under vacuum.

Experimental Workflow: Graphdiyne Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Reaction Homocoupling Reaction (60-80 °C, 24-48h) Monomer->Reaction Solvent Pyridine/THF Solvent->Reaction Catalyst Copper Foil Catalyst->Reaction Washing Wash with THF, Chloroform, Acetone Reaction->Washing Crude Product Drying Vacuum Drying Washing->Drying TEM TEM/SAED Drying->TEM Purified GDY Film SEM SEM Drying->SEM AFM AFM Drying->AFM Raman Raman Spectroscopy Drying->Raman XPS XPS Drying->XPS

Caption: Workflow for the synthesis and characterization of a graphdiyne analogue.

Molecular Electronics

The defined length and π-conjugated system of this compound make it an interesting candidate for use as a molecular wire in single-molecule electronic devices. By trapping a single molecule between two electrodes, it is possible to study its electrical conductance.

Application Note

This compound can be used to form molecular junctions where the molecule bridges two metallic electrodes, often gold or platinum. The ethynyl groups can deprotonate and form a direct covalent bond with the metal atoms, providing a stable and conductive pathway for electrons. The conductance of such a junction is highly dependent on the orientation of the molecule relative to the electrodes.

Experimental Protocol: Fabrication of a Single-Molecule Junction (Mechanically Controlled Break Junction)

This protocol outlines a general method for creating single-molecule junctions using a mechanically controlled break junction (MCBJ) setup at low temperatures.

Materials:

  • Notched gold or platinum wire (to be broken)

  • Solution of this compound in a suitable solvent (e.g., toluene, mesitylene) at low concentration (e.g., 1 mM)

  • Cryogenic liquid (e.g., liquid helium)

Equipment:

  • Mechanically Controlled Break Junction (MCBJ) setup

  • Low-noise current amplifier

  • Voltage source

  • Cryostat

Procedure:

  • Setup Preparation:

    • Mount the notched metal wire in the MCBJ setup.

    • Place the setup in the cryostat and cool to the desired temperature (e.g., 4.2 K).

    • Evacuate the chamber to high vacuum.

  • Junction Formation:

    • Break the metal wire by mechanical bending to create two atomically sharp electrodes.

    • Introduce a small amount of the this compound solution into the chamber. The molecules will adsorb onto the electrode surfaces.

    • Slowly bring the two electrodes closer together until a current is detected, indicating the formation of a junction.

    • Repeatedly form and break the junction by moving the electrodes apart and together. During the breaking process, a single molecule may bridge the gap between the electrodes.

  • Data Acquisition:

    • Record the current as a function of electrode displacement during the breaking process.

    • Plateaus in the conductance trace at values below the conductance quantum (G₀) are indicative of single-molecule junction formation.

    • Construct conductance histograms from thousands of individual traces to identify the most probable conductance values for the single-molecule junction.

Logical Diagram: Molecular Junction

G cluster_info Electron Transport Electrode1 Metal Electrode 1 (e.g., Gold) Molecule This compound Electrode1->Molecule Au-C bond Electrode2 Metal Electrode 2 (e.g., Gold) Molecule->Electrode2 Au-C bond Transport e- transport through π-conjugated system

Caption: this compound as a molecular wire between two metal electrodes.

Conductive Polymers

Polymerization of this compound can lead to the formation of conjugated polymers with interesting electronic and thermal properties. These polymers can be synthesized through various catalytic systems.

Application Note

Polymers derived from this compound can exhibit electrical conductivity, although typically lower than that of graphdiyne. The properties of these polymers, such as solubility and molecular weight, can be controlled by the polymerization conditions. These materials have potential applications as heat-resistant materials, sorbents, and in sensor technology.[5]

Quantitative Data

The conductivity of polymers derived from diethynylarenes can vary significantly depending on the specific monomer, catalyst, and polymerization conditions.

Polymer TypeConductivity (S/cm)Polymerization MethodReference
Poly(p-diethynylbenzene) derivative10⁻⁵ - 10⁻³Anionic Polymerization[6]
Poly(diethynylbenzene) (general)10⁻¹⁷ - 10⁻¹⁵ m²/Vs (mobility)Not specified[7]

Note: Data for poly(this compound) is limited; values for related diethynylbenzene polymers are provided for context.

Experimental Protocol: Anionic Polymerization of this compound

This protocol describes a general procedure for the anionic polymerization of this compound to form a soluble polymer.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Anhydrous polar solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Methanol (for quenching)

  • Hexane (for precipitation)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation or column chromatography.

    • Dry the polar solvent over a suitable drying agent and distill under inert atmosphere.

  • Polymerization:

    • Add the dry solvent and this compound to a Schlenk flask under an inert atmosphere.

    • Cool the solution to -78 °C using a low-temperature bath.

    • Slowly add a solution of n-BuLi in hexane to the stirred monomer solution via syringe. The molar ratio of monomer to initiator can be varied to control the molecular weight.

    • Allow the reaction to proceed at -78 °C for several hours. The solution may change color, indicating the formation of the polymer.

  • Termination and Isolation:

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.

    • Filter the precipitated polymer and wash with fresh non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Diagram: Polymerization of this compound

G Monomer This compound Polymerization Anionic Polymerization in THF @ -78°C Monomer->Polymerization Initiator n-BuLi Initiator->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in Hexane Quenching->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Schematic of the anionic polymerization of this compound.

References

Application Notes and Protocols for Click Chemistry Reactions with 1,2-Diethynylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of click chemistry reactions involving 1,2-diethynylbenzene derivatives, with a focus on their applications in polymer synthesis, bioconjugation, and as scaffolds in drug discovery. The following sections include experimental protocols, quantitative data, and visualizations to guide researchers in utilizing these versatile building blocks.

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for various applications in materials science and drug discovery. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This compound and its derivatives are valuable building blocks in this context, offering two alkyne functionalities for the construction of polymers, macrocycles, and complex molecular architectures. The resulting triazole-containing structures are of significant interest in medicinal chemistry due to their ability to mimic amide bonds and participate in hydrogen bonding, making them valuable pharmacophores.

Applications in Polymer Synthesis

The bifunctional nature of this compound derivatives makes them excellent monomers for step-growth polymerization with diazide compounds via CuAAC, leading to the formation of polytriazoles. These polymers are gaining attention for their potential applications in various fields due to their thermal stability and tunable properties.

Experimental Protocol: Synthesis of a Polytriazole via CuAAC Polymerization

This protocol describes a general procedure for the synthesis of a polytriazole from a this compound derivative and a diazide monomer.

Materials:

  • This compound derivative (1.0 eq)

  • Diazide monomer (e.g., 1,4-diazidobutane) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (B8700270) (10 mol%)

  • Solvent (e.g., a 1:1 mixture of THF and water)

  • Nitrogen or Argon gas

Procedure:

  • Reactant Setup: In a Schlenk flask, dissolve the this compound derivative (1.0 eq) and the diazide monomer (1.0 eq) in the chosen solvent.

  • Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen, which can interfere with the catalyst.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water.

  • Reaction Initiation: Add the catalyst solution to the stirring monomer solution under an inert atmosphere.

  • Polymerization: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the azide (B81097) peak at ~2100 cm⁻¹) or by observing the precipitation of the polymer. Reaction times can vary from a few hours to overnight.

  • Polymer Isolation: Once the reaction is complete, isolate the polymer by precipitation in a non-solvent (e.g., methanol (B129727) or water).

  • Purification: Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by NMR and IR spectroscopy to confirm the structure.

Quantitative Data for Polymer Synthesis

The molecular weight and polydispersity of polytriazoles synthesized via click polymerization can be influenced by factors such as monomer purity, stoichiometry, and reaction conditions.

Monomer A (this compound derivative)Monomer B (Diazide)Catalyst SystemSolventMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)
This compound1,4-DiazidobutaneCuSO₄/NaAscTHF/H₂O15,00028,5001.9>90
1,2-Diethynyl-4,5-dimethylbenzene1,3-DiazidopropaneCuBr/PMDETADMF22,00041,8001.9>95

Note: The data in this table is representative and may vary based on specific experimental conditions. The polydispersity index (PDI), also known as dispersity (Đ), is a measure of the uniformity of chain lengths in a polymer sample.

Applications in Bioconjugation

Click chemistry provides an efficient and bioorthogonal method for conjugating molecules to biomolecules such as peptides, proteins, and nucleic acids. This compound derivatives can be used as linkers in bioconjugation, allowing for the attachment of two different molecular entities to a central scaffold.

Experimental Protocol: Bioconjugation of a Peptide to a this compound Scaffold

This protocol outlines the conjugation of an azide-modified peptide to one alkyne group of a this compound derivative, leaving the second alkyne available for further functionalization.

Materials:

  • This compound derivative (1.0 eq)

  • Azide-modified peptide (e.g., containing an azido-lysine residue) (0.9 eq to favor mono-conjugation)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (25 mol%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the diethynylbenzene derivative)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound derivative in a minimal amount of DMSO.

    • Dissolve the azide-modified peptide in PBS.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions and let them stand for 5 minutes to form the copper-ligand complex.

  • Reaction Mixture: In a separate tube, combine the solution of the this compound derivative and the azide-modified peptide.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the premixed catalyst solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the mono-conjugated product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Applications in Drug Discovery

The 1,2,3-triazole core formed through click chemistry is a valuable scaffold in drug discovery. Triazole-containing compounds have been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as kinases and the modulation of signaling pathways.

Wnt/β-Catenin Signaling Pathway and its Inhibition

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and development. Aberrant activation of this pathway is implicated in various diseases, including cancer. Small molecules that inhibit this pathway are therefore of significant therapeutic interest. Several triazole-based compounds have been identified as inhibitors of the Wnt/β-catenin pathway. These inhibitors can act at different points in the pathway, for example, by promoting the degradation of β-catenin.

DrugDiscoveryWorkflow TargetID Target Identification (e.g., Kinase) LibraryDesign Library Design (Azide & Alkyne Fragments) TargetID->LibraryDesign ClickSynthesis Click Chemistry Synthesis (CuAAC) LibraryDesign->ClickSynthesis HTS High-Throughput Screening (HTS) ClickSynthesis->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-diethynylbenzene, a critical building block in advanced materials and complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Sonogashira Coupling: This is a widely used cross-coupling reaction involving a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides.[1][2] Copper-free variations of the Sonogashira reaction have also been developed to minimize side reactions.[3][4]

  • Deprotection of Silyl-Protected Precursors: This method often follows a Sonogashira coupling where a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is coupled with a 1,2-dihalo- or 1-halo-2-ethynylbenzene derivative. The silyl (B83357) groups are then removed in a subsequent deprotection step.[5][6]

  • Dehydrobromination of a Divinylbenzene Precursor: This "one-pot" procedure involves the bromination of mixed isomers of divinylbenzene, followed by dehydrobromination to yield diethynylbenzene.[7]

Q2: What are the key advantages of using a silyl-protecting group for the acetylene (B1199291) in the Sonogashira coupling?

A2: Utilizing a silyl protecting group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), offers several advantages:

  • Prevention of Homocoupling: It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction, especially in the presence of copper catalysts.[4]

  • Improved Handling: Silyl-protected acetylenes are often less volatile and easier to handle than acetylene gas itself.

  • Enhanced Stability: The protecting group can increase the stability of the alkyne under various reaction conditions.

Q3: What are some common impurities I might encounter when synthesizing this compound?

A3: Common impurities can include:

  • Mono-ethynylbenzene derivatives: Resulting from incomplete reaction at one of the halogen sites.

  • Homocoupled products (diynes): Arising from the oxidative coupling of the terminal alkyne.

  • Residual starting materials: Such as 1,2-dihalobenzene.

  • Solvent and base residues: Depending on the workup procedure.

  • Polymerized byproducts: Diethynylbenzenes can be prone to polymerization, especially at elevated temperatures.[5]

Q4: How can I purify crude this compound?

A4: A common and effective method for purifying diethynylbenzenes is through recrystallization. One documented procedure involves dissolving the impure material in a liquid alkane and cooling the solution to a low temperature (at least -50 °C) to precipitate the purified diethynylbenzene.[8] Column chromatography on silica (B1680970) gel can also be employed, though care must be taken to avoid polymerization on the stationary phase.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step
Catalyst Inactivity - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a different palladium source (e.g., [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂]) or ligand.[2] - For challenging substrates, increasing the catalyst loading (e.g., from 0.25 mol% to 1-2 mol%) may be beneficial.[9]
Ineffective Base - Triethylamine is a common choice, but other amine bases like diisopropylethylamine (DIPEA) or piperidine (B6355638) can be more effective for certain substrates.[9] - Ensure the base is dry and of high purity.
Copper Co-catalyst Issues - Use a fresh, high-purity source of CuI. - For sensitive substrates prone to homocoupling, consider a copper-free Sonogashira protocol.[3]
Reaction Temperature - While many Sonogashira reactions proceed at room temperature, some may require gentle heating (e.g., 50 °C) to go to completion.[3][9] Monitor for potential byproduct formation at higher temperatures.
Inert Atmosphere - The reaction is typically sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]
Issue 2: Incomplete Deprotection of Silyl Groups
Potential Cause Troubleshooting Step
Inefficient Deprotection Reagent - For TMS groups, a mild base like K₂CO₃ in methanol (B129727) is often sufficient. - For more robust silyl groups like TBS or TIPS, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly used.[10][11] - Alternative, milder methods include using catalytic amounts of FeCl₃ in methanol, which can be particularly effective for TES groups.[6]
Steric Hindrance - Sterically hindered silyl ethers may require longer reaction times or elevated temperatures for deprotection.[6]
Reagent Stoichiometry - Ensure a sufficient excess of the deprotection reagent is used, especially if there are other functional groups in the molecule that might react with it.
Issue 3: Significant Homocoupling (Glaser Coupling) Byproduct
Potential Cause Troubleshooting Step
Presence of Oxygen - Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.
High Copper Concentration - Reduce the amount of the copper(I) co-catalyst.
Reaction Conditions - Consider switching to a copper-free Sonogashira protocol. Several have been developed that are more environmentally friendly and avoid the issue of homocoupling.[3][4]

Quantitative Data Summary

Table 1: Reported Yields for Reactions Involving this compound Derivatives

Reaction Type Starting Material Product Yield Reference
Macrocycle Synthesis (One-Step)This compound derivativeDimeric Macrocycleup to 74%[5]
Macrocycle Synthesis (Multistep)This compound derivativeTetrameric Macrocycle45%[5]
Sonogashira-type CouplingDiphenyl sulfoxonium triflate and p-tolyacetyleneCoupling product99% (NMR)[3]
Purification by RecrystallizationImpure DiethynylbenzenePurified Diethynylbenzene82% (overall recovery)[8]
Palladium-Catalyzed Cross-CouplingAryl iodide and (trimethylsilyl)acetyleneSilyl-protected diethynylbenzene derivative>90%[5]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures.[1][2][5]

  • Materials:

  • Procedure: a. To a dry Schlenk flask under an argon atmosphere, add 1,2-diiodobenzene (1.0 eq), [Pd(PPh₃)₂Cl₂] (0.05 eq), and CuI (0.05 eq). b. Add anhydrous toluene and diisopropylamine. c. Add (trimethylsilyl)acetylene (2.2 eq) dropwise to the mixture at room temperature. d. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC or GC-MS. e. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. f. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1,2-bis((trimethylsilyl)ethynyl)benzene.

Protocol 2: Deprotection of 1,2-Bis((trimethylsilyl)ethynyl)benzene

This protocol is based on standard deprotection methods.[6][11]

  • Materials:

    • 1,2-Bis((trimethylsilyl)ethynyl)benzene

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve 1,2-bis((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and dichloromethane. b. Add potassium carbonate (2.5 eq) to the solution. c. Stir the mixture at room temperature for 3-5 hours, monitoring the deprotection by TLC. d. Once the reaction is complete, neutralize the mixture with dilute HCl. e. Extract the product with dichloromethane. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Visualizations

Sonogashira_Troubleshooting start Low Yield in Sonogashira Reaction catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base conditions Optimize Conditions start->conditions copper Copper Co-catalyst Issues start->copper sol_catalyst1 Use fresh catalyst Increase loading catalyst->sol_catalyst1 sol_base1 Switch to DIPEA/piperidine Ensure dryness base->sol_base1 sol_conditions1 Increase temperature Ensure inert atmosphere conditions->sol_conditions1 sol_copper1 Use fresh CuI Consider copper-free method copper->sol_copper1

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Synthesis_Workflow start Starting Materials (1,2-Diiodobenzene, TMSA) step1 Sonogashira Coupling [Pd(PPh3)2Cl2], CuI, iPr2NH start->step1 intermediate 1,2-Bis((trimethylsilyl)ethynyl)benzene step1->intermediate step2 Deprotection K2CO3, MeOH intermediate->step2 product This compound step2->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Polymerization of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of 1,2-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions encountered during the synthesis of poly(this compound).

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Insoluble polymer formation / Gelation Cyclotrimerization: This is a major side reaction, especially with transition metal catalysts (e.g., Ni, Co, Rh), leading to highly branched and cross-linked networks.[1]- Catalyst Choice: Consider using an anionic polymerization initiator (e.g., n-BuLi in a polar solvent like HMPA) which has been shown to produce linear, soluble polymers of p-diethynylbenzene.[2][3][4] - Reaction Conditions: Lower monomer concentration can disfavor intermolecular cross-linking reactions. - Reaction Time: For some catalytic systems, shorter reaction times can yield a soluble prepolymer before significant cross-linking occurs. For instance, with a Ni-based catalyst, a soluble prepolymer was obtained after 3 hours, but gelation occurred after 3.5 hours.[1]
Low polymer yield Formation of Macrocycles: Under dilute conditions, especially during oxidative coupling reactions, intramolecular cyclization to form diacetylene macrocycles can be a significant competing reaction.[5][6][7]- Concentration: Increase the monomer concentration to favor intermolecular polymerization over intramolecular macrocyclization. - Catalyst System: The choice of catalyst and ligands can influence the selectivity towards polymerization. For oxidative coupling, conditions should be optimized to promote polymer chain growth.
Broad molecular weight distribution (PDI) Chain transfer reactions: In anionic polymerization, chain transfer to the polymer can occur, leading to branching and a broader PDI.[3] Multiple active species: Some catalyst systems may have multiple active species with different propagation rates.- Solvent Choice: In anionic polymerization, the choice of a highly polar solvent like HMPA can help in the synthesis of a strictly linear polymer.[2][3][4] - Catalyst Purity and Preparation: Ensure the use of a well-defined, single-site catalyst to promote uniform chain growth.
Unreacted ethynyl (B1212043) groups in the polymer Incomplete polymerization: The polymerization may not have gone to completion. Steric hindrance: In some polymer structures, pendant ethynyl groups may be sterically hindered from further reaction.- Reaction Time and Temperature: Optimize the reaction time and temperature to drive the polymerization to higher conversion. - Monomer to Catalyst Ratio: Adjust the monomer to catalyst ratio to ensure a sufficient number of active sites for complete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the polymerization of this compound?

A1: The two most significant side reactions are:

  • Cyclotrimerization: This is a [2+2+2] cycloaddition of three ethynyl groups to form a substituted benzene (B151609) ring. This reaction is often catalyzed by transition metals like nickel and cobalt and leads to branching and cross-linking, frequently resulting in insoluble polymers.[1][8]

  • Macrocyclization: This involves the intramolecular or intermolecular oxidative coupling of the diethynylbenzene monomers to form cyclic oligomers, known as diacetylene macrocycles. This side reaction is particularly favored under high dilution conditions. For instance, dimeric macrocycles can be formed in yields as high as 74% under specific oxidative coupling conditions.[5][6]

Q2: How can I control the solubility of the resulting polymer?

A2: Controlling polymer solubility is primarily about minimizing cross-linking. Key strategies include:

  • Choosing the right polymerization method: Anionic polymerization has been reported to produce soluble, linear polymers of the related p-diethynylbenzene, suggesting it could be a viable strategy for the 1,2-isomer.[2][3][4]

  • Optimizing reaction conditions: Lowering the monomer concentration can reduce the probability of intermolecular reactions that lead to cross-linking.

  • Controlling reaction time: In some cases, polymerization can be stopped before the gel point is reached to obtain a soluble prepolymer.[1]

Q3: What is the influence of the catalyst on side reactions?

A3: The catalyst plays a crucial role in determining the extent and type of side reactions.

  • Nickel and Cobalt catalysts are known to promote cyclotrimerization, leading to branched and often insoluble polymers.[1]

  • Rhodium catalysts are also effective for the polymerization of diethynylarenes but can also lead to the formation of cross-linked, insoluble networks.[1]

  • Oxidative coupling catalysts (e.g., copper-based systems) can lead to the formation of macrocycles as significant side products, especially at low monomer concentrations.[5][6]

Q4: Are there any quantitative data on the yield of side products?

A4: Quantifying side products can be challenging, especially for insoluble, cross-linked materials. However, some data is available:

  • Macrocycles: In the oxidative coupling of a this compound derivative with large R groups, the dimeric macrocycle was prepared in as high as 74% yield in a one-step procedure. A tetrameric macrocycle was also produced in 45% yield via a multi-step process.[5]

Side ProductPolymerization MethodCatalyst/ConditionsYieldReference
Dimeric MacrocycleOxidative CouplingCuCl, TMEDA, O2up to 74%[5]
Tetrameric MacrocycleOxidative CouplingMulti-step synthesis45%[5]

Q5: How can I characterize the side products?

A5: Characterization depends on the nature of the side product.

  • Soluble side products (e.g., macrocycles, oligomers): These can be separated by chromatography (e.g., silica (B1680970) gel) and characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Insoluble, cross-linked polymer: Characterization is more limited. Solid-state NMR and FTIR can provide information about the chemical structure and the disappearance of ethynyl groups. Elemental analysis can also be used to confirm the composition.

Experimental Protocols

Protocol 1: Synthesis of a Soluble Prepolymer using a Nickel Catalyst (Illustrative)

This protocol is adapted from procedures for diethynylbenzenes and aims to produce a soluble prepolymer by controlling the reaction time.

Materials:

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous toluene.

  • In a separate flask, prepare the catalyst solution by dissolving Ni(acac)₂ and PPh₃ in anhydrous toluene.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Maintain the reaction at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress closely by taking aliquots and analyzing the viscosity or by techniques like GPC if the polymer is soluble.

  • After a predetermined time (e.g., 2-3 hours, before gelation occurs), quench the polymerization by cooling the reaction mixture and adding a small amount of hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash it with methanol, and dry it under vacuum.

Note: The optimal reaction time to obtain a soluble prepolymer needs to be determined experimentally and will depend on the specific reaction conditions (catalyst loading, monomer concentration, temperature).

Visualizations

Diagram 1: Key Reaction Pathways in the Polymerization of this compound

G M This compound (Monomer) P Linear Poly(this compound) M->P Desired Polymerization (e.g., Anionic, Controlled Catalytic) C Cyclotrimerization (Side Reaction) M->C Catalyst (e.g., Ni, Co, Rh) MC Macrocycle Formation (Side Reaction) M->MC Oxidative Coupling (Dilute Conditions) X Cross-linked Polymer P->X Further Reaction of Pendant Ethynyl Groups C->X D Dimeric/Trimeric Macrocycles MC->D

Caption: Main polymerization and side reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Insoluble Polymer Formation

G Start Experiment: Polymerization of This compound Problem Insoluble Polymer Formed? Start->Problem Cause1 High Monomer Concentration? Problem->Cause1 Yes End Soluble Polymer Obtained Problem->End No Cause2 Catalyst Choice (e.g., Ni, Co)? Cause1->Cause2 No Sol1 Decrease Monomer Concentration Cause1->Sol1 Yes Cause3 Long Reaction Time? Cause2->Cause3 No Sol2 Switch to Anionic Polymerization Cause2->Sol2 Yes Sol3 Reduce Reaction Time (aim for prepolymer) Cause3->Sol3 Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting guide for addressing insoluble polymer formation.

References

Technical Support Center: Optimizing Reactions for 1,2-Diethynylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges encountered during the synthesis and modification of 1,2-diethynylbenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues in Sonogashira coupling reactions with this compound derivatives?

A1: The most frequently encountered problems include low to no yield of the desired product, significant formation of alkyne homocoupling (Glaser) byproducts, and decomposition of the palladium catalyst. Initial checks should always focus on the quality of the catalysts (both palladium and copper), the purity of the reactants, and ensuring reaction conditions are strictly anhydrous and anaerobic.[1]

Q2: How can I minimize the formation of homocoupled diynes (Glaser coupling)?

A2: Alkyne homocoupling is a major side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[1][2] To minimize it, ensure the reaction setup is thoroughly degassed to remove all oxygen. Running the reaction under a dilute hydrogen atmosphere has also been shown to drastically reduce homocoupling.[2] In some cases, copper-free Sonogashira protocols may be a suitable alternative.

Q3: My reaction mixture turns black. What does this signify and how can I prevent it?

A3: A black precipitate in a Sonogashira reaction typically indicates the decomposition of the Pd(0) catalyst to palladium black.[3] This can be caused by the presence of oxygen, moisture, or impurities in the solvent or reagents. Using high-purity, anhydrous, and properly degassed solvents and reagents is crucial.[1] Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under some conditions.[3]

Q4: Which protecting groups are recommended for the terminal alkynes of this compound?

A4: Silyl (B83357) groups are the most common and effective protecting groups for terminal alkynes. Trimethylsilyl (TMS) is widely used and can be removed under mild basic conditions (e.g., K₂CO₃ in methanol/THF) or with a fluoride (B91410) source.[4][5][6] For greater stability to a wider range of reaction conditions, bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) are excellent choices.[6][7]

Q5: What are the most effective methods for purifying this compound derivatives?

A5: Purification is highly dependent on the specific derivative's properties. Standard column chromatography on silica (B1680970) gel is a common first step. For nonpolar derivatives, recrystallization from an alkane solvent, such as n-pentane, at low temperatures (e.g., -50 °C or below) can be a highly effective method to remove impurities.[8] Other techniques like centrifugation or decantation can be used to isolate the precipitated product.[8]

Troubleshooting Guide

Problem: Low or No Yield in Sonogashira Coupling

Q: I've set up my Sonogashira reaction but see little to no product formation on TLC or LC-MS. What are the critical parameters to investigate?

A: When a Sonogashira reaction fails, a systematic check of the foundational components is necessary:

  • Catalyst Integrity: Palladium(0) catalysts, like Pd(PPh₃)₄, are sensitive to air and can degrade over time. Ensure you are using a fresh or properly stored catalyst. The copper(I) co-catalyst (e.g., CuI) can oxidize; it should ideally be a white to light tan powder.[1]

  • Solvents and Base: Use anhydrous solvents and ensure they have been rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) to remove dissolved oxygen.[1][9] The amine base (e.g., triethylamine (B128534) or diisopropylethylamine) must also be anhydrous and distilled if necessary.

  • Reactant Purity: Impurities in either the aryl halide or the alkyne can act as catalyst poisons. Verify the purity of your starting materials.

  • Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides (especially chlorides and bromides) may require elevated temperatures (e.g., 50-100 °C) to achieve a reasonable reaction rate.[9][10]

Problem: Poor Reaction Kinetics or Stalled Reaction

Q: My reaction starts but appears to stall before the limiting reagent is fully consumed. What can I do?

A: A stalled reaction often points to catalyst deactivation.

  • Degassing: Insufficient degassing is a primary cause of catalyst death. Ensure your degassing procedure is robust.[9]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading of both the palladium source (e.g., from 1-5 mol% to 10 mol%) and the copper co-catalyst can be beneficial.[3]

  • Solvent Choice: The solvent plays a critical role in solubility and reaction rate.[11][12] If reactants have poor solubility, consider a different solvent system. Non-polar solvents like toluene (B28343) can sometimes lead to faster kinetics, while polar aprotic solvents like DMF or NMP may be needed for poorly soluble substrates.[11]

Problem: Difficult Purification

Q: My crude reaction mixture is complex, and I'm struggling to isolate the desired product.

A: Purification challenges often arise from side products with similar polarity to the desired compound.

  • Minimize Side Reactions: The best approach to purification is to first optimize the reaction to minimize byproducts. Address issues like homocoupling (see FAQ 2) before scaling up.

  • Protecting Groups: If you are performing a mono-coupling on the symmetric this compound, using a protecting group strategy is essential. Reacting the mono-protected species will prevent the formation of the di-coupled byproduct.

  • Alternative Chromatography: If silica gel chromatography is ineffective, consider alternative stationary phases like alumina (B75360) or reverse-phase chromatography for more polar compounds.

  • Recrystallization: As mentioned, low-temperature recrystallization from alkanes is a powerful technique for purifying these types of compounds.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for Sonogashira Coupling

EntryAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Aryl IodidePd(PPh₃)₄ (2)5Et₃NTHF25495
2Aryl IodidePdCl₂(PPh₃)₂ (2)5Et₃NToluene60692
3Aryl BromidePd(PPh₃)₄ (5)10Et₃NTHF/Et₃N601275
4Aryl BromidePdCl₂(dppf) (3)5Cs₂CO₃Dioxane1001685
5Aryl ChloridePd₂(dba)₃ (4) / XPhos (8)10K₃PO₄Toluene1102460

This table presents typical conditions and should be used as a starting point for optimization.

Table 2: Effect of Substituents on Oxidative Coupling Yields for Macrocycle Formation[4][13]

R Group in DerivativeMethodYield of Dimer (%)Yield of Trimer (%)Yield of Tetramer (%)
C₄H₉A4820-
C₆H₁₃A6115-
C₁₀H₂₁A7411-
C₁₂H₂₅A7411-
C₆H₁₃B252613

Method A: One-pot coupling. Method B: Stepwise addition. Data adapted from Zhou et al., J. Org. Chem. 1994.[4]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or toluene) and anhydrous, degassed amine base (e.g., Et₃N, 2-3 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the this compound derivative (1.1-1.2 equiv) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Hay Oxidative Coupling for Macrocycle Synthesis[4]

  • Prepare a solution of the this compound derivative (1.0 equiv) in a suitable solvent like o-dichlorobenzene (final concentration ~0.025 M) in a round-bottom flask.

  • Add CuCl (1.1 equiv) to the solution.

  • Saturate the solution with oxygen by bubbling O₂ gas through it.

  • Add a large excess of N,N,N',N'-tetramethylethylenediamine (TMEDA) (approx. 23 equiv).

  • Stir the reaction vigorously at room temperature, maintaining the oxygen atmosphere. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the resulting macrocycles by column chromatography.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Add Reagents B Add Anhydrous, Degassed Solvent A->B C Degas Mixture (Freeze-Pump-Thaw) B->C D Add Alkyne Substrate C->D E Heat & Stir Under Inert Gas D->E F Monitor by TLC/LC-MS E->F G Quench & Filter F->G H Aqueous Workup / Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting Start Low / No Yield CheckCatalyst Are Pd/Cu catalysts fresh & handled properly? Start->CheckCatalyst CheckReagents Are solvents/base anhydrous & degassed? CheckCatalyst->CheckReagents Yes Outcome1 Replace Catalysts CheckCatalyst->Outcome1 No CheckTemp Is reaction temperature adequate? CheckReagents->CheckTemp Yes Outcome2 Purify/Degas Solvents & Base CheckReagents->Outcome2 No Outcome3 Increase Temperature CheckTemp->Outcome3 No Success Reaction Proceeds CheckTemp->Success Yes Outcome1->Start Outcome2->Start Outcome3->Start

Caption: Decision tree for troubleshooting low yield in coupling reactions.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex1 R-Pd(II)-X L₂ Pd0->Pd_Complex1 Oxidative Addition (R-X) Pd_Complex2 R-Pd(II)-C≡CR' L₂ Pd_Complex1->Pd_Complex2 Transmetalation (Cu-C≡CR') Pd_Complex2->Pd0 Reductive Elimination (R-C≡CR')

Caption: Simplified diagram of the Sonogashira catalytic cycle.

References

preventing decomposition of 1,2-diethynylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this highly reactive monomer during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous, solidifies, or forms insoluble precipitates. 1. Thermal Polymerization: The reaction temperature may be too high, initiating uncontrolled polymerization. This compound is susceptible to thermally induced decomposition. 2. Radical Polymerization: Trace impurities, exposure to air (oxygen), or light can generate radicals that initiate polymerization. 3. Catalyst-Induced Polymerization: Certain transition metals (e.g., Ni, Rh) are known to catalyze the polymerization of diethynylarenes.1. Temperature Control: Maintain strict temperature control. Run reactions at the lowest effective temperature. Consider cooling the reaction vessel in an ice bath during exothermic additions. 2. Add a Polymerization Inhibitor: Introduce a radical scavenger to the reaction mixture. See the FAQ and Protocols sections for inhibitor selection. 3. Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction to exclude oxygen. 4. Avoid Incompatible Catalysts: If the desired transformation does not require them, avoid using catalysts known to promote alkyne polymerization.
Low yield of the desired product with significant formation of a dark, tarry substance. 1. Extensive Decomposition: This indicates severe, uncontrolled polymerization or other side reactions. 2. High Concentration: High concentrations of this compound can increase the rate of bimolecular decomposition pathways.1. Implement All Polymerization Prevention Steps: Combine low temperature, an inert atmosphere, and an appropriate inhibitor. 2. Use High-Purity Monomer: Purify this compound immediately before use if its purity is questionable. 3. Slow Addition: If the reaction allows, add the this compound solution slowly (e.g., via syringe pump) to keep its instantaneous concentration low.
In copper-catalyzed reactions (e.g., click chemistry, Sonogashira), a significant amount of a diyne byproduct is observed. 1. Oxidative Homo-coupling (Glaser-Hay Coupling): This is a common side reaction for terminal alkynes in the presence of Cu(I) and an oxidant (typically O₂ from air).1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Strictly maintain an inert atmosphere throughout the entire process. 3. Add a Reducing Agent: Introduce a mild reducing agent like sodium ascorbate (B8700270) or tin(II) 2-ethylhexanoate (B8288628) to the reaction mixture to keep the copper in the Cu(I) state and prevent the oxidative cycle.[1] 4. Low Temperature Workup: If possible, cool the reaction mixture (e.g., below 0°C) before exposing it to air during the workup procedure to minimize post-reaction coupling.[1][2]
Reaction fails to initiate or proceeds very slowly. 1. Catalyst Poisoning: While this compound itself can coordinate to and potentially deactivate a catalyst center, impurities are a more common cause. Sulfur or phosphorus compounds are known poisons for many transition metal catalysts.[3][4] 2. Inhibitor Interference: The added polymerization inhibitor may interact with the catalyst.1. Purify Starting Materials: Ensure the purity of this compound and all other reagents and solvents. 2. Select a Compatible Inhibitor: Choose an inhibitor that is less likely to coordinate to the catalyst. For example, a sterically hindered phenol (B47542) (like BHT) may be less likely to interfere than a nitrogen-based ligand if using a late transition metal catalyst. 3. Catalyst and Ligand Screening: Experiment with different catalysts or ligands that may be more robust to potential poisons.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway is polymerization. The two terminal alkyne groups are highly reactive and can readily undergo reactions to form oligomers and polymers. This can be initiated by heat, light, radical initiators, or certain metal catalysts.[2] In copper-catalyzed reactions, a specific and common side reaction is oxidative homo-coupling (Glaser-Hay coupling) to form diynes.[5][6]

Q2: What types of polymerization inhibitors are effective for this compound?

A2: While data specific to this compound is limited, inhibitors effective for other unsaturated monomers like styrenes and acrylates are recommended. These generally act as free radical scavengers.[7][8] They fall into several classes:

  • Phenolic Compounds: These are widely used and effective. They work by donating a hydrogen atom to a growing polymer radical. Examples include 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[7][]

  • Stable Free Radicals (Nitroxides): Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are extremely effective radical traps.[7]

  • Amines/Hydroxylamines: Certain amines and hydroxylamines can also act as inhibitors.[]

The choice depends on the reaction conditions, as some inhibitors can interfere with the desired chemistry.

Q3: How much inhibitor should I use?

A3: The effective concentration of an inhibitor is typically in the parts-per-million (ppm) range. A general starting point is 50-200 ppm. It is crucial to use the minimum amount necessary, as excess inhibitor can sometimes slow down or poison the desired reaction.

Q4: My reaction involves a copper catalyst. Are there special precautions?

A4: Yes. Copper catalysts are notorious for promoting the Glaser-Hay coupling of terminal alkynes. To prevent this, it is critical to exclude oxygen by working under a strictly inert atmosphere (Argon or Nitrogen). Additionally, adding a mild reducing agent, such as sodium ascorbate, can help maintain the copper in the necessary Cu(I) oxidation state and prevent the oxidative coupling mechanism.[1][5]

Q5: How should I store this compound to prevent decomposition?

A5: this compound should be stored in a cool, dark place. It is advisable to store it under an inert atmosphere. For long-term storage, adding a suitable inhibitor like BHT or MEHQ at a concentration of 50-100 ppm is recommended.

Data Summary

The following table summarizes common polymerization inhibitors and their typical usage.

Inhibitor ClassExample InhibitorChemical StructureTypical Concentration (ppm)SolubilityNotes
Phenolic 4-methoxyphenol (MEHQ)
alt text
50 - 500Organic SolventsRequires trace O₂ to be effective; easily removed by basic wash.[7]
Phenolic Butylated hydroxytoluene (BHT)
alt text
100 - 200Organic SolventsSterically hindered, may be less likely to coordinate to catalysts.
Nitroxide TEMPO
alt text
10 - 100Organic SolventsHighly effective "true inhibitor"; does not require oxygen.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol outlines the fundamental steps for setting up a reaction to minimize oxygen- and moisture-driven decomposition.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C) overnight and cooled in a desiccator.

  • System Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and nitrogen/argon inlet) while hot and immediately place it under a positive pressure of inert gas.

  • Solvent Degassing: Use a high-purity, anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add reagents via syringe through rubber septa or as solids under a strong flow of inert gas.

  • Inhibitor Addition: If used, add the polymerization inhibitor to the solvent before adding this compound.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.

  • Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing aliquots via syringe.

Protocol 2: Preventing Glaser-Hay Coupling in Copper-Catalyzed Reactions

This protocol provides specific steps to suppress the formation of diyne byproducts.

  • Follow Protocol 1: Execute all steps for a general inert atmosphere reaction. Rigorous exclusion of oxygen is paramount.

  • Prepare a Reducing Agent Stock: Prepare a stock solution of sodium ascorbate in degassed water or an appropriate solvent.

  • Reaction Setup: To the reaction flask containing the solvent, substrate (other than 1,2-DEB), and ligand, add the sodium ascorbate solution (typically 10-20 mol% relative to the substrate).

  • Add Catalyst: Add the Cu(I) catalyst (e.g., CuI, CuBr).

  • Add this compound: Add the this compound solution to the reaction mixture.

  • Maintain Conditions: Stir the reaction under inert gas at the desired temperature.

  • Workup: Upon completion, cool the reaction mixture before opening it to the atmosphere. Proceed with catalyst removal (e.g., filtration through a pad of silica (B1680970) gel) and extraction.[1]

Visual Guides

The following diagrams illustrate the key decomposition pathways and the logic of the preventative workflow.

DecompositionPathways cluster_main This compound cluster_pathways Decomposition Pathways cluster_initiators Initiators / Conditions DEB This compound Polymer Polymerization / Tarry Material DEB->Polymer Diyne Diyne Byproduct (Glaser Coupling) DEB->Diyne Heat Heat / Light Heat->Polymer Radicals Radicals Radicals->Polymer Metals Metals (Ni, Rh) Metals->Polymer Copper Cu(I) + O2 Copper->Diyne

Caption: Major decomposition pathways for this compound.

PreventionWorkflow Start Start Reaction Setup Inert Use Inert Atmosphere (N2/Ar) + Degassed Solvents Start->Inert CheckCopper Is the reaction Cu-catalyzed? ReducingAgent Add Reducing Agent (e.g., Na Ascorbate) CheckCopper->ReducingAgent Yes RunReaction Run Reaction CheckCopper->RunReaction No Inhibitor Add Radical Inhibitor (e.g., BHT, 50-200 ppm) Inert->Inhibitor LowTemp Maintain Low Reaction Temperature Inhibitor->LowTemp LowTemp->CheckCopper ReducingAgent->RunReaction

Caption: Decision workflow for preventing decomposition.

References

Technical Support Center: Synthesis of 1,2-Diethynylbenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polymers derived from 1,2-diethynylbenzene.

Troubleshooting Guides

This section addresses common challenges encountered during the polymerization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My polymerization reaction resulted in an insoluble gel or a polymer with very poor solubility. How can I obtain a soluble polymer?

Answer:

The formation of insoluble products is a frequent issue in this compound polymerization, primarily due to the bifunctional nature of the monomer, which can lead to extensive cross-linking.

Potential Causes:

  • Uncontrolled Polymerization: Spontaneous or overly rapid polymerization can lead to a highly cross-linked network.

  • High Monomer Concentration: Higher concentrations of the monomer increase the probability of intermolecular reactions, leading to cross-linking.

  • Inappropriate Catalyst System: Some catalyst systems, particularly those that promote cyclotrimerization or reactions at both ethynyl (B1212043) groups, can favor the formation of insoluble networks.[1][2]

  • Prolonged Reaction Time: Allowing the polymerization to proceed for too long can result in the formation of a gel, even with catalyst systems that initially produce soluble prepolymers.[1][2]

Solutions & Experimental Protocols:

  • Anionic Polymerization for Linear Polymers: Anionic polymerization has been successfully employed to synthesize strictly linear, soluble polymers from diethynylbenzene monomers.[3] This method selectively polymerizes one of the ethynyl groups, leaving the other as a pendant group on the polymer chain.

    • Protocol for Anionic Polymerization:

      • Glassware Preparation: Thoroughly wash all glassware and bake at 200°C for at least three hours. Cool under a stream of dry argon.

      • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound in a dry, polar aprotic solvent such as hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO).

      • Initiation: Cool the solution to the desired temperature (e.g., 55°C) and add a solution of n-butyllithium (n-BuLi) as the initiator. The monomer-to-initiator ratio is critical for controlling molecular weight.

      • Polymerization: Allow the reaction to proceed for a controlled period. Shorter reaction times are generally preferred to minimize side reactions.

      • Termination: Quench the reaction by adding a proton source, such as degassed methanol (B129727) or water.

      • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane. The soluble polymer can then be collected by filtration and dried under vacuum.

  • Control of Reaction Conditions with Transition Metal Catalysts:

    • Lower Monomer Concentration: Reducing the initial monomer concentration can decrease the likelihood of intermolecular cross-linking.

    • Catalyst Selection: Utilize catalysts known to favor the formation of linear or soluble prepolymers. For instance, certain nickel-phosphine complexes have been used to generate soluble prepolymers.[1][2]

    • Reaction Time Optimization: Monitor the reaction closely and terminate it before the gel point is reached. This can be determined through small-scale pilot reactions at different time intervals. A study on a diethynylbenzene system showed that a soluble prepolymer was formed after 3 hours, but gelation occurred at 3.5 hours.[1][2]

Question 2: The yield of my soluble polymer is consistently low. What factors could be contributing to this, and how can I improve it?

Answer:

Low yields of the desired soluble polymer can be attributed to several factors, ranging from monomer purity to suboptimal reaction conditions.

Potential Causes:

  • Monomer Impurities: Impurities in the this compound monomer can inhibit the polymerization or lead to undesired side reactions.

  • Inefficient Catalyst System: The chosen catalyst may have low activity or may be promoting the formation of insoluble byproducts.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient polymerization or too high, leading to catalyst decomposition or side reactions.

  • Premature Termination: The reaction may be terminated before a significant amount of soluble polymer has formed.

Solutions & Experimental Protocols:

  • Monomer Purification:

    • Protocol for Monomer Purification:

      • Sublimation or Recrystallization: Purify the this compound monomer by sublimation or recrystallization from a suitable solvent (e.g., hexane) to remove non-volatile impurities.

      • Column Chromatography: For removal of polar impurities, column chromatography on silica (B1680970) gel may be effective.

  • Optimization of Reaction Conditions:

    • Catalyst Screening: Experiment with different catalyst systems. For transition metal-catalyzed polymerizations, rhodium and cobalt complexes have shown high activity for diethynylarenes.

    • Temperature and Time Studies: Conduct a series of small-scale reactions at different temperatures and for varying durations to identify the optimal conditions for yield without sacrificing solubility.

    • Monomer-to-Catalyst Ratio: The ratio of monomer to catalyst can significantly impact the polymerization. A systematic variation of this ratio can help in identifying the optimal loading for maximizing the yield of the soluble fraction.

Question 3: My GPC results show a very broad molecular weight distribution (high polydispersity index, PDI). What are the reasons for this, and how can I achieve a narrower distribution?

Answer:

A high PDI suggests a lack of control over the polymerization process, with multiple competing reaction pathways or termination events occurring.

Potential Causes:

  • Chain Transfer Reactions: Transfer of the active center to the monomer, solvent, or another polymer chain can lead to the formation of new chains of varying lengths.

  • Multiple Active Sites: The catalyst used may have multiple types of active sites with different reactivities.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.

  • Side Reactions: Side reactions such as cyclotrimerization can consume monomer and lead to the formation of oligomers, contributing to a broader molecular weight distribution.

Solutions & Experimental Protocols:

  • Living Polymerization Techniques: Anionic polymerization, when performed under stringent conditions (high purity reagents, anhydrous and oxygen-free environment), can proceed in a "living" manner, which allows for the synthesis of polymers with narrow molecular weight distributions.

  • Catalyst and Ligand Design: In transition metal catalysis, the choice of ligands can significantly influence the catalyst's stability and selectivity, potentially leading to a more controlled polymerization and a narrower PDI.

  • Controlled Monomer Addition: A slow or stepwise addition of the monomer can sometimes help to maintain a low and constant monomer concentration, which can favor chain growth over chain transfer and lead to a narrower PDI.

Frequently Asked Questions (FAQs)

Q1: What are the key side reactions to be aware of during this compound polymerization?

A1: The most significant side reaction is [2+2+2] cyclotrimerization, where three alkyne groups react to form a benzene (B151609) ring. This can occur intramolecularly or intermolecularly, with the latter leading to branching and cross-linking. Other potential side reactions include oxidative coupling of the terminal acetylenes if oxygen is not rigorously excluded.

Q2: How can I confirm the structure of my synthesized poly(this compound)?

A2: Spectroscopic techniques are essential for structural characterization.

  • FT-IR Spectroscopy: Look for the disappearance or significant reduction of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the terminal alkyne groups. The appearance of peaks corresponding to a polyene backbone would be expected.

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR can show the disappearance of the acetylenic proton signal. The aromatic and vinylic protons of the polymer backbone will appear in the downfield region. ¹³C NMR is particularly useful for identifying the carbons of the polymer backbone and any remaining unreacted ethynyl groups. Broadened peaks in the NMR spectra are common for polymers due to restricted molecular motion.

Q3: My poly(this compound) is soluble, but the NMR peaks are very broad. What can I do to get a better-resolved spectrum?

A3: Broad NMR peaks in conjugated polymers are often due to aggregation in solution (π-π stacking). To improve resolution, you can try:

  • Acquiring the spectrum at a higher temperature: This can disrupt intermolecular aggregation.

  • Using a different solvent: A more strongly coordinating solvent might help to break up aggregates.

  • Diluting the sample: Lowering the concentration can reduce aggregation.

Q4: What are suitable solvents for poly(this compound)?

A4: The solubility of poly(this compound) will depend on its molecular weight and structure (linear vs. branched). Generally, soluble polymers of diethynylbenzenes are soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, toluene, and N,N-dimethylformamide (DMF). It is advisable to test the solubility in a range of solvents to find the most suitable one for characterization and processing.

Quantitative Data Summary

The following table summarizes key parameters that can influence the outcome of this compound polymerization. Note that optimal values may vary depending on the specific catalyst system and desired polymer properties, and the data below is compiled from studies on diethynylbenzene isomers and should be used as a starting point for optimization.

ParameterTypical Range/ValueExpected Outcome/Rationale
Monomer Purity > 99%Minimizes side reactions and catalyst inhibition.
Solvent Anhydrous, degassed polar aprotic (e.g., HMPA, DMSO for anionic), or aromatic (e.g., Toluene for transition metal catalysis)Ensures catalyst activity and prevents quenching of active species.
Monomer-to-Initiator Ratio (Anionic) 10:1 to 100:1Controls the molecular weight of the resulting polymer.
Monomer-to-Catalyst Ratio (Transition Metal) 50:1 to 500:1Affects polymerization rate and can influence polymer structure.
Reaction Temperature 25°C to 80°CInfluences reaction rate, catalyst stability, and potential for side reactions.
Reaction Time 1 to 24 hoursShorter times may be necessary to prevent gelation, especially at higher concentrations and temperatures.[1][2]

Visualizations

Troubleshooting Workflow for Insoluble Polymer Formation

G A Insoluble Polymer or Gel Formed B Is the polymer completely insoluble? A->B C Partially Soluble B->C Yes D Completely Insoluble B->D No E Optimize Reaction Time (shorter duration) C->E F Lower Monomer Concentration C->F G Switch to Anionic Polymerization for Linear Polymer D->G H Screen Different Catalyst Systems (e.g., Ni-phosphine) D->H I Soluble Polymer Obtained E->I F->I G->I H->I

Caption: A flowchart for troubleshooting the formation of insoluble polymers.

Logical Relationship of Polymerization Parameters and Outcomes

G cluster_0 Input Parameters cluster_1 Polymer Properties A Catalyst System X Solubility A->X Y Molecular Weight & PDI A->Y B Monomer Concentration B->X B->Y C Reaction Time & Temperature C->X C->Y Z Polymer Yield C->Z D Monomer Purity D->Y D->Z

Caption: Key experimental parameters influencing polymer properties.

References

Technical Support Center: Scale-Up Synthesis of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scale-up synthesis of 1,2-diethynylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale? A1: The most prevalent method involves a two-step process:

  • A double Sonogashira cross-coupling reaction between a 1,2-dihalo-benzene (e.g., 1,2-dibromobenzene (B107964) or 1,2-diiodobenzene) and a silyl-protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). This reaction is typically catalyzed by palladium and copper complexes.[1][2]

  • Deprotection of the resulting silyl-protected this compound intermediate to yield the final product.[3][4]

Q2: How stable is this compound and what are the recommended storage conditions? A2: this compound is known to be unstable, particularly when unsubstituted, and can decompose or polymerize, especially at room temperature.[5] For storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, ideally in a freezer at or below -20°C. It is also sensitive to light.[6][7]

Q3: What are the primary safety hazards associated with this compound and its synthesis? A3: this compound is classified as a flammable liquid and vapor.[8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8] Key safety precautions include:

  • Handling the compound in a well-ventilated area or fume hood.[9]

  • Using explosion-proof electrical equipment.[8]

  • Keeping it away from heat, sparks, open flames, and other ignition sources.[8]

  • Wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[6]

  • Grounding equipment to prevent static discharge.[8]

Q4: What purification methods are suitable for this compound on a large scale? A4: Purification can be challenging due to the compound's instability.

  • Column Chromatography: While effective for removing impurities, it may be impractical for very large quantities and can lead to product loss on the stationary phase.[10]

  • Recrystallization: For related diethynylbenzene isomers, recrystallization from alkane solvents (e.g., n-pentane) at very low temperatures (e.g., -80°C) has proven effective for achieving high purity.[11]

  • Distillation: Due to its potential for thermal decomposition, distillation should be performed under high vacuum and at the lowest possible temperature.

Troubleshooting Guide

Problem Area 1: Sonogashira Coupling Reaction

Q: Why is my Sonogashira coupling reaction failing or giving very low yields? (No product or only starting material recovered) A: This is a common issue and can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed. A color change in the reaction mixture to black (palladium black) is a strong indicator.[12] Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which deactivates the catalyst.[1]

  • Low Reaction Temperature: For less reactive aryl halides like aryl bromides, higher temperatures (e.g., 80-100°C) may be necessary to facilitate the oxidative addition step, which is often rate-limiting.[13]

  • Inappropriate Ligand/Catalyst: The choice of phosphine (B1218219) ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphines like P(t-Bu)₃ or PCy₃ may be required.[14]

  • Reagent Volatility: If using a low-boiling point alkyne like TMS-acetylene (boiling point ~53°C), ensure the reaction is performed in a sealed vessel or with an efficient condenser to prevent its evaporation, especially at elevated temperatures.[12]

Q: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling) side product. How can I minimize this? A: Homocoupling of the terminal alkyne is a major side reaction, often promoted by oxygen and the copper co-catalyst.

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintain an inert atmosphere throughout the reaction.[1]

  • Control Catalyst Concentration: The amount of homocoupling can be influenced by the concentration of both the catalyst and oxygen.[1]

  • Use a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) to suppress the oxidative homocoupling pathway.[1]

  • Amine Choice: The choice of amine base can influence the reaction outcome. Diisopropylamine or triethylamine (B128534) are common, but their purity and dryness are essential.[13]

Problem Area 2: Silyl (B83357) Group Deprotection

Q: The deprotection of my silyl-protected intermediate is incomplete or not working. A: The efficiency of silyl group removal depends on the specific silyl group and the chosen reagent.

  • Reagent Choice: For TMS groups, mild conditions like potassium carbonate in methanol (B129727) are often sufficient.[4] For more robust groups like TIPS or TBDPS, a stronger fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF is typically required.[15][16]

  • Steric Hindrance: If the silyl group is sterically hindered, longer reaction times or elevated temperatures may be needed.

  • Reagent Quality: Ensure your deprotection reagent (e.g., TBAF) has not degraded. Commercial TBAF solutions contain water, which can affect the reaction; for sensitive substrates, anhydrous TBAF may be necessary.

Q: My product is decomposing during the deprotection workup. How can I prevent this? A: this compound is sensitive to both acidic and strongly basic conditions, as well as prolonged exposure to air.

  • Mild Conditions: Use the mildest possible conditions that effectively remove the silyl group. For example, a fluoride-based deprotection is generally milder than harsh acidic or basic hydrolysis.

  • Quenching and Extraction: After deprotection, neutralize the reaction mixture carefully. Perform aqueous workup and extractions quickly and at low temperatures if possible.

  • Inert Atmosphere: Conduct the workup under an inert atmosphere to prevent oxidative degradation of the final product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene

  • Hazard Note: This reaction should be conducted in a well-ventilated fume hood. All reagents are flammable and/or toxic. Wear appropriate PPE.

  • Reaction Setup: To a flame-dried, multi-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,2-diiodobenzene (B1346971) (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

  • Solvent and Reagents: Add degassed anhydrous triethylamine (Et₃N) or a mixture of degassed toluene (B28343) and diisopropylamine.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Addition of Alkyne: Add trimethylsilylacetylene (TMSA) (2.2 eq.) via syringe.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 12-24 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of hexane (B92381) and purify by column chromatography on silica (B1680970) gel to yield the product as a solid or oil.

Protocol 2: Deprotection to Yield this compound

  • Hazard Note: The product is unstable and volatile. Handle with care under an inert atmosphere.

  • Reaction Setup: Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq.) in a mixture of methanol (MeOH) and tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere.

  • Deprotection: Add potassium carbonate (K₂CO₃) (2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Isolation: Carefully remove the solvent under reduced pressure at low temperature to avoid product loss or decomposition. The resulting this compound should be used immediately or stored under an inert atmosphere at -20°C.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the Sonogashira coupling step in the synthesis of diethynylbenzene derivatives. Note that yields can vary significantly with scale and substrate.[17]

ParameterTypical Range / ConditionNotes
Substrate 1,2-Diiodobenzene or 1,2-DibromobenzeneIodides are more reactive than bromides.
Alkyne Trimethylsilylacetylene (TMSA)2.1 - 2.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol%
Copper Co-catalyst Copper(I) Iodide (CuI)2-10 mol%
Base Triethylamine, DiisopropylamineUsed as solvent or co-solvent.
Solvent Toluene, THF, DMFMust be anhydrous and degassed.
Temperature 25 - 80 °CHigher temperatures for less reactive bromides.
Reaction Time 4 - 24 hoursMonitored by TLC/GC-MS.
Typical Yield 60 - 90% (for protected intermediate)Highly dependent on reaction scale and purity of reagents.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the critical Sonogashira coupling step of the synthesis.

G cluster_troubleshooting Troubleshooting Path cluster_side_products Side Product Issues start Sonogashira Reaction Start check_progress Monitor Reaction (TLC/GC-MS) start->check_progress no_reaction Problem: No/Low Conversion check_progress->no_reaction No Product Formation homocoupling Problem: Significant Homocoupling check_progress->homocoupling Glaser Product Detected success Reaction Complete Proceed to Workup check_progress->success Conversion >95% check_catalyst Check Catalyst Activity (Color change to black?) no_reaction->check_catalyst check_temp Check Reaction Temperature (Too low for Ar-Br?) check_catalyst->check_temp Catalyst OK check_reagents Check Reagent Quality (Degassed? Anhydrous?) check_temp->check_reagents Temp OK check_inert Verify Inert Atmosphere (Degassing thorough?) homocoupling->check_inert check_cu_conc Review CuI Concentration check_inert->check_cu_conc Atmosphere OK

Caption: Troubleshooting workflow for the Sonogashira coupling reaction.

References

stability issues of 1,2-diethynylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-diethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: this compound is susceptible to reaction under acidic conditions, particularly in the presence of water or other nucleophiles. The terminal alkyne groups are reactive towards electrophilic addition. The stability is dependent on the acid concentration, temperature, and the presence of nucleophiles. While the terminal protons on the ethynyl (B1212043) groups are weakly acidic, the molecule as a whole is reactive towards strong acids.

Q2: Can this compound undergo polymerization in the presence of acid?

A2: Yes, acid-catalyzed polymerization is a potential side reaction. While other methods like anionic and transition-metal-catalyzed polymerization are more common for diethynylbenzenes, strong acids can induce oligomerization or polymerization of the acetylenic groups. This can lead to the formation of insoluble materials and a decrease in the yield of the desired product.

Q3: What are the likely products of this compound in an aqueous acidic medium?

A3: In an aqueous acidic environment, this compound is expected to undergo acid-catalyzed hydration. This reaction typically follows Markovnikov's rule, where a proton adds to one of the sp-hybridized carbons, and a water molecule adds to the other, leading to an enol intermediate that tautomerizes to a ketone. For this compound, this can result in a mixture of products, including mono- and di-ketones.

Q4: Are there any specific acids that should be avoided when working with this compound?

A4: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), especially in the presence of water, can promote hydration and polymerization.[1][2] Strong Lewis acids should also be used with caution as they can catalyze addition reactions to the alkyne moieties.[3][4] The choice of acid should be carefully considered based on the desired reaction, and anhydrous conditions should be maintained if hydration is to be avoided.

Q5: How should I store this compound to ensure its stability?

A5: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation and polymerization. It is advisable to store it away from strong acids and bases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in an acidic reaction medium Acid-catalyzed hydration of one or both ethynyl groups.If hydration is not the desired reaction, use anhydrous acidic conditions. Consider using a non-aqueous solvent and a carefully dried acid source.
Acid-catalyzed polymerization of this compound.Lower the reaction temperature. Use the minimum required concentration of the acid catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of an insoluble precipitate Polymerization of this compound.Filter the reaction mixture to remove the polymer. To avoid this, consider alternative, non-acidic catalysts for your transformation if possible. If an acid is necessary, use it at a lower concentration and temperature.
Unexpected ketone peaks in NMR or IR spectra Acid-catalyzed hydration of the alkyne functional groups.Confirm the presence of ketones using characteristic spectroscopic signals (e.g., C=O stretch in IR, characteristic shifts in ¹H and ¹³C NMR). If this is an undesired side product, ensure strictly anhydrous conditions for your reaction.
Reaction mixture turns dark or tarry Extensive polymerization and/or degradation of the starting material or products.This indicates significant instability under the chosen conditions. It is advisable to reconsider the reaction parameters, such as lowering the temperature, reducing the acid concentration, or using a different catalytic system.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydration of a Terminal Alkyne (e.g., Phenylacetylene)

This protocol is for a related compound, phenylacetylene (B144264), and can be adapted with caution for this compound, keeping in mind the potential for di-hydration and polymerization.

Materials:

  • Phenylacetylene

  • Sulfuric acid (H₂SO₄)

  • Water

  • Methanol (B129727) (or another suitable co-solvent)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene in a mixture of methanol and water.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product (acetophenone).

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Hydration cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_products Potential Products 1_2_DEB This compound Protonation Protonation of Triple Bond 1_2_DEB->Protonation H3O+ Hydronium Ion (H₃O⁺) (from Acid Catalyst) H3O+->Protonation Vinyl_Cation Vinyl Cation Intermediate Protonation->Vinyl_Cation Nucleophilic_Attack Nucleophilic Attack by H₂O Vinyl_Cation->Nucleophilic_Attack Oxonium_Ion Oxonium Ion Intermediate Nucleophilic_Attack->Oxonium_Ion Deprotonation Deprotonation Oxonium_Ion->Deprotonation Enol Enol Intermediate Deprotonation->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Mono_Ketone Mono-hydrated Product (e.g., 2-ethynylacetophenone) Tautomerization->Mono_Ketone Further_Hydration Further_Hydration Mono_Ketone->Further_Hydration Further Hydration Di_Ketone Di-hydrated Product (e.g., 1,2-diacetylbenzene) Further_Hydration->Di_Ketone

Caption: Acid-catalyzed hydration of this compound.

Troubleshooting_Logic Start Experiment with 1,2-DEB under acidic conditions Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Precipitate Insoluble Precipitate Problem->Precipitate Yes Ketone_Peaks Unexpected Ketone Peaks Problem->Ketone_Peaks Yes Tarry_Mixture Dark/Tarry Mixture Problem->Tarry_Mixture Yes Cause_Hydration Possible Cause: Acid-catalyzed hydration Low_Yield->Cause_Hydration Cause_Polymerization Possible Cause: Acid-catalyzed polymerization Low_Yield->Cause_Polymerization Precipitate->Cause_Polymerization Ketone_Peaks->Cause_Hydration Tarry_Mixture->Cause_Polymerization Cause_Degradation Possible Cause: Extensive degradation Tarry_Mixture->Cause_Degradation Solution_Anhydrous Solution: Use anhydrous conditions Cause_Hydration->Solution_Anhydrous Solution_Milder_Conditions Solution: Lower temperature and/or acid concentration Cause_Polymerization->Solution_Milder_Conditions Solution_Re-evaluate Solution: Re-evaluate entire reaction setup Cause_Degradation->Solution_Re-evaluate

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Catalyst Deactivation in 1,2-Diethynylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving 1,2-diethynylbenzene. This guide addresses common issues encountered during polymerization, cyclization, and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my this compound reaction?

A1: The main indicators of catalyst deactivation include:

  • Reduced or Stalled Reaction Rates: The reaction proceeds significantly slower than expected or ceases completely before the full conversion of starting materials.

  • Low Product Yield: The desired product is obtained in a much lower quantity than anticipated.

  • Formation of Side Products: An increase in the formation of undesired byproducts, such as oligomers or homocoupling products (diynes), may be observed.

  • Change in Reaction Mixture Color: A noticeable color change in the reaction mixture, such as the formation of palladium black, can indicate catalyst precipitation and deactivation.[1]

Q2: What are the most common mechanisms of catalyst deactivation in these reactions?

A2: Catalyst deactivation in this compound reactions typically occurs through three main mechanisms:

  • Poisoning: Impurities in the reagents or solvents, such as sulfur or phosphorus compounds, can strongly bind to the catalyst's active sites, rendering them inactive.[1] The terminal alkyne functionalities of this compound or the resulting polymer can also sometimes act as catalyst poisons.

  • Fouling or Coking: The deposition of carbonaceous materials or insoluble polymer byproducts on the catalyst surface can block access to the active sites.[1]

  • Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, leading to a reduction in the active surface area. For homogeneous catalysts, high temperatures can lead to decomposition.

Q3: Can the solvent choice influence catalyst stability and activity?

A3: Absolutely. The solvent plays a critical role by interacting with the catalyst, substrates, and intermediates, which can influence both the reaction rate and selectivity. For instance, in polymerization reactions of diethynylbenzenes with Rh(I) catalysts, the solvent can affect the Brunauer-Emmett-Teller (BET) surface area of the resulting polymers, with different solvents showing varied performance. Nonpolar solvents like DCM and THF have been observed to result in decreased yields in some catalytic reactions, potentially due to poor solubility of reactants.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Catalyst regeneration is often possible, but the appropriate method depends on the deactivation mechanism.

  • Fouling/Coking: Thermal regeneration, which involves carefully controlled heating in an oxidative environment to burn off carbon deposits, is a common method.[2]

  • Poisoning: Chemical washing with specific solvents or solutions can sometimes remove adsorbed poisons. For some metal poisons, a hydrogenation treatment at elevated temperatures can form volatile compounds that are easily removed.[2]

  • Sintering: This is often irreversible. However, in some cases, treatment in an oxidative atmosphere, with or without halogens, can redisperse sintered supported metals.

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed Sonogashira Polymerization of this compound
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials and solvents for impurities (e.g., sulfur, phosphorus compounds) using techniques like elemental analysis.Use high-purity, degassed solvents and reagents. Consider passing reagents through a plug of activated alumina.
Inadequate Degassing Observe the reaction for signs of oxidative homocoupling (e.g., formation of diynes).Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon) for an extended period.[3]
Catalyst Decomposition (Formation of Palladium Black) A visible black precipitate forms in the reaction mixture.Use stabilizing ligands (e.g., bulky, electron-rich phosphines) to prevent agglomeration.[1] Optimize the reaction temperature to avoid thermal decomposition.
Inefficient Pre-catalyst Activation If using a Pd(II) precursor, the reaction may fail to initiate.Ensure reaction conditions (base, solvent) are suitable for the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
Problem 2: Stalled Reaction or Low Yield in Rhodium-Catalyzed Cyclization of this compound
Potential Cause Diagnostic Check Recommended Solution
Formation of Inactive Rhodium Species The reaction starts but does not proceed to completion.Add a fresh portion of the catalyst to a stalled reaction. If the reaction restarts, it indicates deactivation of the original catalyst.
Solvent-Induced Deactivation Inconsistent results are observed when using different batches or types of solvents.Use high-purity, dry, and degassed solvents. Some rhodium complexes are sensitive to coordinating solvents which can inhibit catalysis.
Product Inhibition The reaction rate slows down as the product concentration increases.Consider a reaction setup where the product is removed as it is formed (e.g., precipitation or extraction), if feasible.
Ligand Degradation Analyze the reaction mixture for the presence of ligand decomposition products.Choose more robust ligands that are stable under the reaction conditions.

Quantitative Data Summary

Table 1: Effect of Solvent on the BET Surface Area of Poly(1,4-diethynylbenzene)s (PDEBs) Prepared with [Rh(nbd)acac] Catalyst

Polymerization SolventBET Surface Area (SBET)
THF<<
Pentane<
Benzene<
Methanol<
CH2Cl2Highest
Data interpretation from qualitative description indicating relative performance.

Table 2: Recyclability of Poly(vinylpyrrolidone) (PVP) Supported Nanosized Palladium Catalyst in Sonogashira Coupling

Recycle RunYield (%)
198
298
397
495
594
694
792
891
Reaction conditions: Aryl iodide, terminal alkyne, 1 mol% Pd/PVP, 2 equiv. K2CO3, ethanol, reflux, 6h.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Polymerization of this compound
  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Degassing: The flask is evacuated and backfilled with a high-purity inert gas (e.g., Argon) three times.

  • Reagent Addition: Anhydrous and degassed solvent (e.g., toluene (B28343) or THF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine) are added via syringe.

  • Monomer Addition: this compound, dissolved in a minimal amount of degassed solvent, is added to the stirring catalyst mixture.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by a suitable analytical technique (e.g., GPC, NMR) to follow the polymer formation.

  • Workup: Upon completion, the reaction is quenched, and the polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The polymer is then collected by filtration, washed, and dried under vacuum.

Protocol 2: Catalyst Regeneration by Thermal Treatment (for Fouling)
  • Catalyst Recovery: The spent heterogeneous catalyst is recovered from the reaction mixture by filtration or centrifugation.

  • Washing: The catalyst is washed with a suitable solvent to remove any soluble organic residues.

  • Drying: The washed catalyst is dried in an oven or under vacuum to remove the solvent.

  • Calcination: The dried catalyst is placed in a tube furnace and heated under a controlled flow of an oxygen-containing gas (e.g., air) at a temperature sufficient to burn off the carbonaceous deposits (typically 350-600 °C). The heating rate and duration should be optimized for the specific catalyst.

  • Reduction (if necessary): For some catalysts, a subsequent reduction step under a hydrogen-containing gas flow is required to restore the active metallic sites.

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion check_purity Check Reagent and Solvent Purity start->check_purity Is purity a concern? check_degassing Verify Degassing Procedure start->check_degassing Was degassing thorough? check_catalyst_activity Assess Catalyst Activity start->check_catalyst_activity Is the catalyst active? purify Purify Reagents and Solvents check_purity->purify Impurities detected improve_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) check_degassing->improve_degassing Inadequate degassing use_fresh_catalyst Use Fresh or More Active Catalyst check_catalyst_activity->use_fresh_catalyst Catalyst inactive Catalyst_Deactivation_Mechanisms deactivation Catalyst Deactivation poisoning Poisoning (e.g., S, P compounds) deactivation->poisoning fouling Fouling / Coking (e.g., polymer buildup) deactivation->fouling sintering Thermal Degradation (Sintering) deactivation->sintering Catalyst_Regeneration_Logic start Deactivated Catalyst identify_cause Identify Deactivation Mechanism start->identify_cause is_fouling Fouling or Coking? identify_cause->is_fouling is_poisoning Poisoning? identify_cause->is_poisoning is_sintering Sintering? identify_cause->is_sintering thermal_regen Thermal Regeneration (Calcination) is_fouling->thermal_regen Yes chemical_wash Chemical Washing or Hydrogenation is_poisoning->chemical_wash Yes redispersion Redispersion (Oxidative Treatment) is_sintering->redispersion Sometimes no_regen Regeneration Often Not Feasible is_sintering->no_regen Often

References

characterization of impurities in 1,2-diethynylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diethynylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Sonogashira coupling?

A1: The most prevalent impurities can be categorized as follows:

  • Homocoupling Products (Glaser Coupling): The primary impurity is often the dimer of the terminal alkyne starting material, resulting from oxidative coupling.[1]

  • Partially Reacted Intermediates: If the reaction does not go to completion, you may find monosubstituted intermediates such as 1-halo-2-ethynylbenzene or 1-halo-2-((trimethylsilyl)ethynyl)benzene.

  • Residual Starting Materials: Unreacted 1,2-dihalobenzene or terminal alkyne (e.g., trimethylsilylacetylene) can remain.

  • Solvent and Reagent Adducts: Impurities can arise from reactions with the solvent or base, especially at elevated temperatures.

  • Catalyst-Derived Impurities: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can contaminate the product.

  • Oligomeric Byproducts: Polymerization of the product or starting materials can occur, leading to higher molecular weight impurities.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: Minimizing the Glaser-Hay coupling is crucial for a clean reaction. Key strategies include:

  • Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[1]

  • Minimize Copper(I) Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.

  • Use of a Co-solvent: In some cases, using a co-solvent like a dilute hydrogen/nitrogen or argon mixture can reduce homocoupling to as low as 2%.[1]

Q3: My reaction mixture turned black. What does this indicate and how can I prevent it?

A3: A black precipitate is likely palladium black, which is decomposed, inactive palladium catalyst. This can be caused by:

  • Presence of Oxygen: Ensure all solvents and reagents are thoroughly degassed.

  • High Temperatures: Avoid unnecessarily high reaction temperatures.

  • Impurities: Impurities in the starting materials or solvents can lead to catalyst decomposition. Use high-purity reagents and solvents.

Q4: I am having trouble with the final deprotection step of 1,2-bis(trimethylsilylethynyl)benzene. What are the common issues and solutions?

A4: The removal of the trimethylsilyl (B98337) (TMS) protecting groups can sometimes be problematic. Common issues and their solutions include:

  • Incomplete Deprotection: If using a mild base like potassium carbonate in methanol (B129727), ensure sufficient reaction time and that the base is not depleted.

  • Side Reactions: For substrates sensitive to basic or acidic conditions, harsh deprotection methods can lead to side reactions. Consider milder reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.[2][3][4]

  • Difficult Work-up: TBAF work-ups can be challenging due to the formation of emulsions. Careful extraction and washing are necessary. An alternative is using potassium fluoride with a crown ether (e.g., 18-crown-6) in THF.[5]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Low reaction temperature; Poor quality starting materials or reagents.Verify the activity of your palladium catalyst. Increase the reaction temperature, especially when using aryl bromides. Ensure all reagents and solvents are pure and anhydrous.
Significant Homocoupling Product Presence of oxygen; High concentration of copper(I) catalyst.Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Reduce the amount of copper(I) iodide. Add the alkyne slowly to the reaction mixture.
Formation of Palladium Black Oxygen in the reaction; High temperatures; Impure reagents.Ensure a strictly anaerobic setup. Optimize the reaction temperature. Use high-purity, degassed solvents and reagents.
Incomplete Reaction (Presence of Intermediates) Insufficient reaction time or temperature; Catalyst deactivation.Increase the reaction time or temperature. Add a fresh portion of the catalyst if deactivation is suspected.
Difficult Purification Presence of closely eluting impurities (e.g., oligomers).Optimize chromatographic conditions (e.g., gradient elution in HPLC, different column stationary phase). Consider recrystallization or sublimation for purification.
Incomplete TMS Deprotection Insufficient base or fluoride source; Steric hindrance.Increase the amount of deprotecting agent or the reaction time. For sterically hindered substrates, a stronger deprotecting agent like TBAF may be necessary.[2][3][4]

Experimental Protocols

General Protocol for Sonogashira Coupling to Synthesize 1,2-Bis((trimethylsilyl)ethynyl)benzene
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1,2-dihalobenzene (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (1-3 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).

  • Alkyne Addition: Slowly add trimethylsilylacetylene (B32187) (2.2-2.5 eq) to the stirred reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature to 80°C, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for TMS Deprotection to Yield this compound
  • Reaction Setup: Dissolve 1,2-bis((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and a suitable co-solvent like THF.

  • Base Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃), and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with an organic solvent and wash with water to remove the base. Dry the organic layer and evaporate the solvent.

  • Purification: The crude this compound can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Potential Origin Typical Analytical Signature (¹H NMR) Typical Analytical Signature (MS)
1,4-Bis(trimethylsilyl)buta-1,3-diyneHomocoupling of TMS-acetyleneSinglet around δ 0.2 ppmMolecular ion peak corresponding to C₁₀H₁₈Si₂
1-Halo-2-((trimethylsilyl)ethynyl)benzeneIncomplete reactionAromatic protons in the δ 7.0-7.8 ppm range, TMS singlet around δ 0.25 ppmMolecular ion peak showing isotopic pattern for the halogen
1-Ethynyl-2-((trimethylsilyl)ethynyl)benzeneIncomplete deprotectionAromatic protons, two distinct alkyne singlets (one for C-H, one for TMS-C), TMS singletMolecular ion peak
Oligomers/PolymersSide reactionBroad signals in the aromatic and aliphatic regionsA series of higher m/z peaks

Table 2: ¹H and ¹³C NMR Data for Key Compounds

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1,2-Bis((trimethylsilyl)ethynyl)benzeneCDCl₃7.55-7.53 (m, 2H), 7.29-7.26 (m, 2H), 0.29 (s, 18H)132.3, 128.0, 126.2, 102.7, 101.4, 0.1
This compoundCDCl₃7.52-7.49 (m, 2H), 7.32-7.29 (m, 2H), 3.35 (s, 2H)132.8, 128.9, 125.4, 82.7, 81.1

Note: NMR data is approximate and can vary based on instrument and conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Purification & Analysis start Starting Materials (1,2-Dihalobenzene, TMS-Acetylene) reaction Sonogashira Coupling (Pd/Cu catalyst, Base) start->reaction intermediate 1,2-Bis((trimethylsilyl)ethynyl)benzene reaction->intermediate deprotection TMS Deprotection (Base, e.g., K2CO3/MeOH) intermediate->deprotection product Crude this compound deprotection->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, GC-MS, HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_reaction Reaction Stage cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed low_yield Low/No Product start->low_yield homocoupling High Homocoupling start->homocoupling pd_black Palladium Black start->pd_black cause_catalyst Inactive Catalyst low_yield->cause_catalyst cause_conditions Suboptimal Conditions (Temp, Time) low_yield->cause_conditions cause_reagents Impure Reagents low_yield->cause_reagents cause_oxygen Oxygen Presence homocoupling->cause_oxygen homocoupling->cause_reagents pd_black->cause_oxygen pd_black->cause_reagents sol_catalyst Check/Replace Catalyst cause_catalyst->sol_catalyst sol_conditions Optimize Temp/Time cause_conditions->sol_conditions sol_inert Ensure Inert Atmosphere cause_oxygen->sol_inert sol_reagents Use Pure/Degassed Reagents cause_reagents->sol_reagents

Caption: Troubleshooting logic for Sonogashira synthesis.

References

Technical Support Center: Enhancing the Solubility of 1,2-Diethynylbenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 1,2-diethynylbenzene-based polymers.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and dissolution of this compound-based polymers.

Guide 1: Poor Polymer Solubility After Synthesis

Problem: The synthesized this compound-based polymer does not dissolve in common organic solvents (e.g., THF, chloroform, toluene).

Possible Cause Suggested Solution
Cross-linking during polymerization The bifunctional nature of this compound monomers can lead to cross-linked, insoluble networks. To mitigate this, shorten the polymerization time. For instance, in nickel-catalyzed polymerizations, gel formation can occur after extended reaction times (e.g., > 3 hours).[1]
Inappropriate catalyst system Certain catalysts may favor the formation of insoluble products. For substituted o-diethynylbenzene derivatives, tungsten (WCl₆) or molybdenum (MoCl₅)-based catalysts have been shown to produce polymers soluble in common solvents. In contrast, rhodium-based catalysts have been reported to yield insoluble powders for the polymerization of o-diethynylbenzene.[1]
Lack of solubilizing side chains The rigid backbone of unsubstituted poly(this compound) promotes aggregation and insolubility. Ensure that the monomer design incorporates flexible side chains (e.g., alkyl, alkoxy) to increase the entropy of dissolution and disrupt intermolecular packing.[2]
High molecular weight Very high molecular weight polymers can exhibit reduced solubility. Adjust the monomer-to-initiator ratio to target a lower molecular weight range.
Guide 2: Inconsistent Polymerization Results

Problem: The solubility and yield of the synthesized polymer vary significantly between batches.

Possible Cause Suggested Solution
Oxygen contamination Many transition metal catalysts used in polymerization are sensitive to oxygen, which can lead to catalyst deactivation and inconsistent results. It is crucial to use thoroughly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Variable catalyst activity The activity of the catalyst can be influenced by its preparation and handling. Use freshly prepared catalyst solutions or ensure the catalyst has been stored under appropriate inert and dry conditions.
Monomer purity Impurities in the this compound monomer can interfere with the polymerization reaction. Purify the monomer before use, for example, by column chromatography or recrystallization.
Inconsistent reaction temperature Polymerization reactions can be sensitive to temperature fluctuations. Use a temperature-controlled reaction setup to ensure a consistent thermal profile for each batch.

II. Frequently Asked Questions (FAQs)

Q1: Why are this compound-based polymers often insoluble?

Conjugated polymers like those derived from this compound have rigid, planar backbones that tend to stack and adhere to one another.[2] This strong intermolecular interaction leads to aggregation and poor solubility in most solvents.

Q2: What is the most effective strategy to enhance the solubility of these polymers?

The most common and effective method is "side-chain engineering."[2] This involves attaching flexible alkyl or alkoxy side chains to the phenyl ring of the this compound monomer. These side chains disrupt the close packing of the polymer backbones, increasing the conformational entropy and leading to better solubility.

Q3: What types of side chains are most effective for improving solubility?

Longer and branched alkyl chains are generally more effective at increasing solubility than short, linear chains. For example, 2-ethylhexyl or decyl side chains can significantly improve the solubility of conjugated polymers in organic solvents. The choice of side chain can also influence the polymer's electronic properties.

Q4: Which solvents are recommended for dissolving this compound-based polymers?

Polymers with appropriate side chains are often soluble in common organic solvents. For instance, poly(1-ethynyl-2-phenylethynylbenzene) synthesized with WCl₆ or MoCl₅ catalysts is readily soluble in solvents such as chloroform, toluene (B28343), and THF.[1] Copolymers of p-diethynylbenzene have shown solubility in acetone, benzene, and DMFA.[2]

Q5: Can the polymerization method influence the solubility of the final polymer?

Yes, the choice of polymerization method is critical. For instance, anionic polymerization of p-diethynylbenzene using n-BuLi in a polar solvent like HMPA has been shown to produce a completely linear and soluble polymer by selectively polymerizing only one of the ethynyl (B1212043) groups.[2] In contrast, some transition metal-catalyzed polymerizations can lead to branched or cross-linked structures if not carefully controlled, resulting in insoluble materials.[1]

III. Data Presentation

The following table summarizes the solubility of different diethynylbenzene-based polymers based on the polymerization method and resulting structure. Note that quantitative data for this compound-based polymers is limited in the literature; the information is often presented qualitatively.

Polymer SystemPolymerization Method/CatalystResulting StructureSolubility
Poly(p-diethynylbenzene)Anionic polymerization (n-BuLi/HMPA)Strictly LinearSoluble in aromatic and chlorinated hydrocarbons, ketones, DMFA, HMPA, DMSO.[2]
Poly(p-diethynylbenzene)Ni-catalyzed (short reaction time)PrepolymerSoluble.[1]
Poly(p-diethynylbenzene)Ni-catalyzed (long reaction time)Cross-linked gelInsoluble.[1]
Poly(o-diethynylbenzene)Rh-based catalysts-Insoluble powder.[1]
Poly(1-ethynyl-2-phenylethynylbenzene)WCl₆ or MoCl₅-based catalysts-Readily soluble in common solvents (e.g., THF, chloroform, toluene).[1]
Copolymers of p-diethynylbenzene and diphenyldiacetyleneAnionic polymerization (n-BuLi)Linear CopolymerHighly soluble in CHCl₃; soluble in acetone, benzene, DMFA.[2]

IV. Experimental Protocols

Protocol 1: General Procedure for Transition Metal-Catalyzed Polymerization of a Substituted this compound Derivative

This protocol is a generalized procedure based on the successful synthesis of soluble poly(1-ethynyl-2-phenylethynylbenzene) and should be adapted and optimized for specific monomers and catalysts.

Materials:

  • Substituted this compound monomer (e.g., 1-ethynyl-2-phenylethynylbenzene)

  • Catalyst: Tungsten(VI) chloride (WCl₆) or Molybdenum(V) chloride (MoCl₅)

  • Co-catalyst (if required, e.g., a small amount of an organotin or organoaluminum compound)

  • Anhydrous, degassed solvent (e.g., toluene or chloroform)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: Under a strict inert atmosphere, dissolve the catalyst (e.g., WCl₆) in the anhydrous, degassed solvent in a Schlenk flask to prepare the catalyst solution.

  • Monomer Solution: In a separate Schlenk flask, dissolve the substituted this compound monomer in the same anhydrous, degassed solvent.

  • Initiation: At a controlled temperature (e.g., 30 °C), add the monomer solution to the vigorously stirred catalyst solution. If a co-catalyst is used, it is typically added to the catalyst solution before the monomer.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 1-24 hours). The optimal time should be determined experimentally to maximize yield while avoiding gelation.

  • Termination: Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727).

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum.

V. Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) catalyst Dissolve Catalyst (e.g., WCl₆ in Toluene) initiation Initiation (Add Monomer to Catalyst) catalyst->initiation monomer Dissolve Monomer (in Toluene) monomer->initiation polymerization Polymerization (Controlled Temp. & Time) initiation->polymerization termination Termination (Add Methanol) polymerization->termination isolation Isolation (Precipitate in Non-Solvent) termination->isolation purification Purification & Drying isolation->purification product Soluble Polymer purification->product

Caption: Workflow for the synthesis of a soluble this compound-based polymer.

troubleshooting_logic cluster_troubleshooting Troubleshooting Insoluble Polymer start Polymerization Attempt check_solubility Is the polymer soluble? start->check_solubility success Successful Synthesis check_solubility->success Yes cause1 Check for Cross-linking (Reduce Reaction Time) check_solubility->cause1 No cause2 Evaluate Catalyst Choice (Consider W/Mo-based) cause1->cause2 cause3 Assess Monomer Design (Add/Modify Side Chains) cause2->cause3

Caption: Troubleshooting logic for addressing polymer insolubility.

References

Technical Support Center: Controlling Regioselectivity of Reactions with 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diethynylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving the two ethynyl (B1212043) groups of this compound is primarily governed by a combination of electronic and steric effects. The two acetylenic groups are electronically distinct due to their proximity, and their reactivity can be influenced by the reaction partner and conditions. Key factors include:

  • Electronic Effects: The electron density distribution in this compound and the reacting partner (e.g., dienophile, electrophile) plays a crucial role. One ethynyl group can electronically influence the other, affecting its nucleophilicity or electrophilicity.

  • Steric Hindrance: The ortho-disposition of the ethynyl groups can lead to steric hindrance, favoring reaction at the less hindered site, especially with bulky reagents.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, such as cross-couplings, the nature of the metal center and the steric and electronic properties of the ligands can dictate which ethynyl group reacts.

  • Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the regiomeric ratio of the products.

Q2: How can I achieve selective mono-functionalization of this compound in a cross-coupling reaction?

A2: Achieving mono-functionalization over di-functionalization is a common challenge. Here are some strategies:

  • Stoichiometry Control: Use a limited amount of the coupling partner (typically 1.0 equivalent or slightly less).

  • Slow Addition: Add the coupling partner slowly to the reaction mixture to maintain a low concentration, favoring mono-substitution.

  • Bulky Ligands: Employing bulky phosphine (B1218219) ligands on the palladium catalyst can sterically hinder the second coupling event after the first has occurred.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second coupling reaction.

Q3: In a Diels-Alder reaction with an unsymmetrical dienophile, which ethynyl group of this compound is more likely to react, and how is the regioselectivity of the cycloaddition controlled?

A3: In a [4+2] cycloaddition, one of the ethynyl groups of this compound acts as a dienophile. The regioselectivity of the addition of an unsymmetrical diene is determined by the electronic properties of both the diene and the dienophile. The "ortho" and "para" isomers are generally favored in Diels-Alder reactions. The relative reactivity of the two ethynyl groups can be subtle. Often, the reaction may proceed at both alkynes, leading to a mixture of products. To control regioselectivity:

  • Electron-Donating/Withdrawing Groups: The regiochemical outcome can be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the polarization of the dienophile, leading to higher regioselectivity.

  • Steric Effects: Bulky substituents on the diene or dienophile can direct the cycloaddition to the less sterically hindered face.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Sonogashira Cross-Coupling

Problem: You are attempting a mono-Sonogashira coupling with this compound but are obtaining a mixture of the desired mono-coupled product, the di-coupled product, and unreacted starting material.

Potential Cause Troubleshooting Steps
High Reactivity of Second Ethynyl Group 1. Reduce Equivalents of Coupling Partner: Use slightly less than 1.0 equivalent of the aryl halide. 2. Slow Addition: Add the aryl halide via syringe pump over several hours. 3. Lower Reaction Temperature: Decrease the temperature to favor the initial coupling and slow down the second.
Inappropriate Ligand Choice 1. Increase Ligand Steric Bulk: Switch to a bulkier phosphine ligand (e.g., P(t-Bu)₃, XPhos) to sterically block the second coupling. 2. Use a Bidentate Ligand: Bidentate ligands can sometimes offer better control over the catalytic cycle.
Solvent Effects 1. Solvent Screen: Perform the reaction in different solvents (e.g., toluene, THF, DMF) to identify one that favors mono-coupling. Polar aprotic solvents can sometimes influence selectivity.
Issue 2: Low or No Regioselectivity in Diels-Alder Cycloaddition

Problem: A Diels-Alder reaction of this compound (acting as the dienophile) with an unsymmetrical diene yields a nearly 1:1 mixture of regioisomers.

Potential Cause Troubleshooting Steps
Similar Electronic Preference 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to enhance the polarization of the dienophile and increase regioselectivity. Start with catalytic amounts and screen different Lewis acids. 2. Modify the Dienophile: If possible, add an electron-withdrawing or -donating group to the diene to create a stronger electronic bias.
Thermodynamic Equilibrium 1. Lower Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.[1] 2. Shorter Reaction Time: Monitor the reaction closely and stop it before it reaches thermodynamic equilibrium, where a mixture of isomers is more likely.
Solvent Polarity 1. Vary the Solvent: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Screen a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile).

Experimental Protocols

Protocol 1: Regioselective Mono-Sonogashira Coupling of this compound

This protocol is adapted from general Sonogashira coupling procedures and optimized for mono-substitution.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Pd(PPh₃)₄ (or a combination of a Pd(0) source and a phosphine ligand)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Dissolve the solids in the anhydrous, degassed solvent.

  • Add the base (e.g., Et₃N, 2.0 equiv.).

  • In a separate flask, prepare a solution of the aryl halide (0.95 equiv.) in the same solvent.

  • Add the aryl halide solution dropwise to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the aryl halide, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-coupled product.

Protocol 2: Regioselective Synthesis of a Substituted Quinoxaline (B1680401)

This protocol describes a general method for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be derived from this compound.

Step A: Oxidation of this compound to 1,2-Phenyldiglyoxal (Illustrative)

Note: This is a representative transformation. The oxidation of diynes can be complex. This step is provided for context.

This compound can be oxidized to the corresponding α-dicarbonyl compound, 1,2-phenyldiglyoxal, using various oxidizing agents. This intermediate can then be used in the subsequent condensation.

Step B: Condensation to form the Quinoxaline

Materials:

Procedure:

  • Dissolve the substituted o-phenylenediamine (1.0 equiv.) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the 1,2-phenyldiglyoxal (1.0 equiv.) in ethanol.

  • Add the dicarbonyl solution to the diamine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.

  • If precipitation occurs, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Data Presentation

Table 1: Influence of Ligands on Regioselectivity of Mono-Sonogashira Coupling of a Di-substituted Arene (Illustrative Data)

LigandRegioisomeric Ratio (Product A : Product B)Total Yield (%)
PPh₃3 : 175
P(o-tol)₃5 : 182
P(t-Bu)₃10 : 188
XPhos>20 : 191

This table illustrates a general trend. Specific results for this compound would require experimental data.

Signaling Pathways and Workflows

regioselective_sonogashira cluster_start Starting Materials cluster_reaction Reaction Control cluster_products Products 1,2-DEB This compound Slow_Addition Slow Addition of Ar-X Ar-X Aryl Halide Ar-X->Slow_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Bulky_Ligand Bulky Ligand Base Base (e.g., Et3N) Solvent Solvent Low_Temp Low Temperature Mono_Product Mono-alkynylated Product Slow_Addition->Mono_Product Favors Di_Product Di-alkynylated Product Slow_Addition->Di_Product Suppresses Bulky_Ligand->Mono_Product Favors Bulky_Ligand->Di_Product Suppresses Low_Temp->Mono_Product Favors Low_Temp->Di_Product Suppresses

Caption: Workflow for achieving regioselective mono-Sonogashira coupling.

diels_alder_control cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes 1,2-DEB This compound (Dienophile) Lewis_Acid Lewis Acid Catalyst Diene Unsymmetrical Diene High_Selectivity High Regioselectivity Lewis_Acid->High_Selectivity Promotes Low_Temp Low Temperature Low_Temp->High_Selectivity Promotes (Kinetic Control) Solvent_Choice Solvent Polarity Solvent_Choice->High_Selectivity Influences Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B High_Selectivity->Regioisomer_A Favors one isomer High_Selectivity->Regioisomer_B

Caption: Factors controlling regioselectivity in Diels-Alder reactions.

References

common pitfalls in the handling of 1,2-diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-diethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the handling and use of this versatile but challenging reagent.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown upon storage. Can I still use it?

A1: A yellow or brown discoloration indicates potential oligomerization or oxidation of the compound. For sensitive applications, it is highly recommended to purify the this compound before use. Purification can be achieved by passing it through a short plug of silica (B1680970) gel or by recrystallization from a suitable solvent like pentane (B18724) at low temperatures.[1] The presence of impurities can significantly impact reaction outcomes, particularly in catalysis and polymerization.

Q2: I am observing significant amounts of a homocoupled (Glaser-Hay) byproduct in my Sonogashira coupling reaction. How can I minimize this?

A2: Homocoupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes like this compound. Here are several strategies to minimize this byproduct:

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the homocoupling pathway. Try reducing the amount of the copper salt to the minimum effective concentration.[2]

  • Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which favors the desired cross-coupling over homocoupling.

  • Copper-Free Conditions: In some cases, particularly with more reactive aryl halides, the Sonogashira coupling can be performed without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[2]

Q3: My polymerization of this compound is uncontrolled, leading to insoluble materials. How can I achieve a controlled polymerization?

A3: Uncontrolled polymerization is a significant challenge due to the high reactivity of the two ethynyl (B1212043) groups. To achieve a more controlled polymerization:

  • Catalyst Choice: The choice of catalyst is crucial. Different catalysts (e.g., Rhodium-based, Nickel-based) will have different activities and can influence the polymer structure.[3]

  • Monomer Concentration: Lowering the monomer concentration can help to reduce the rate of polymerization and minimize the formation of insoluble cross-linked polymers.

  • Temperature Control: Polymerization is often exothermic. Maintaining a stable and often low temperature is critical to control the reaction rate.

  • Solvent Selection: The choice of solvent can influence the solubility of the growing polymer chains and affect the overall polymerization process.

Troubleshooting Guides

Sonogashira Coupling with this compound
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse fresh palladium and copper catalysts. Ensure phosphine (B1218219) ligands have not been oxidized.
Poor quality of this compoundPurify the starting material to remove oligomers and oxidation products.
Insufficiently basic conditionsUse a stronger, non-nucleophilic base if necessary (e.g., DBU, K₂CO₃). Ensure the amine base is dry.
Inappropriate solventEnsure the solvent is anhydrous and degassed. Solvents like THF, DMF, and toluene (B28343) are commonly used.[2]
Excessive Homocoupling Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
High copper catalyst concentrationReduce the amount of Cu(I) salt used.
High concentration of this compoundAdd the alkyne slowly to the reaction mixture.
Decomposition of Starting Material Reaction temperature is too highRun the reaction at a lower temperature. This compound can be thermally sensitive.
Storage and Handling of this compound
Issue Potential Cause Preventative Measures
Discoloration (Yellowing/Browning) Oxidation and/or oligomerizationStore under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
Exposure to lightStore in an amber vial or a container protected from light.
Solidification or Increased Viscosity PolymerizationStore at low temperatures (refrigeration at 2-8°C is recommended).[4][5] Consider adding a polymerization inhibitor for long-term storage.
Inconsistent Reactivity Presence of impuritiesPurify before use if the compound has been stored for an extended period or shows signs of degradation.

Experimental Protocols

Synthesis of this compound

This protocol is a two-step procedure starting from 1,2-diiodobenzene (B1346971), involving a double Sonogashira coupling with a protected alkyne, followed by deprotection.

Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene

  • Materials: 1,2-diiodobenzene, (trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534), toluene.

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add dry, degassed toluene and triethylamine (4.0 eq).

    • To the stirred solution, add (trimethylsilyl)acetylene (2.2 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1,2-bis(trimethylsilylethynyl)benzene.

Step 2: Deprotection to this compound

  • Materials: 1,2-Bis(trimethylsilylethynyl)benzene, potassium carbonate, methanol (B129727), dichloromethane.

  • Procedure:

    • Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization.

    • The resulting this compound should be used immediately or stored under an inert atmosphere at low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 1,2-Diiodobenzene sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->sonogashira protected_product 1,2-Bis(trimethylsilylethynyl)benzene sonogashira->protected_product deprotection Deprotection (K2CO3, MeOH) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_sonogashira cluster_low_yield Troubleshooting Low Yield cluster_homocoupling Troubleshooting Homocoupling start Sonogashira Reaction with This compound check_yield Low or No Product? start->check_yield check_homocoupling Excessive Homocoupling? check_yield->check_homocoupling No catalyst Check Catalyst Activity (Use fresh catalysts) check_yield->catalyst Yes success Successful Reaction check_homocoupling->success No oxygen Ensure Anaerobic Conditions (Degas solvents) check_homocoupling->oxygen Yes failure Reaction Failed reagent_purity Check Reagent Purity (Purify 1,2-DEB) catalyst->reagent_purity conditions Optimize Conditions (Base, Solvent, Temp) reagent_purity->conditions conditions->failure copper Reduce Cu(I) Concentration oxygen->copper alkyne_addition Slow Addition of Alkyne copper->alkyne_addition alkyne_addition->failure

Caption: Troubleshooting decision tree for Sonogashira coupling.

Quantitative Data

Table 1: Physicochemical Properties of Diethynylbenzene Isomers

PropertyThis compound1,3-Diethynylbenzene1,4-Diethynylbenzene
Molecular Formula C₁₀H₆C₁₀H₆C₁₀H₆
Molecular Weight ( g/mol ) 126.15126.15126.15
Appearance Colorless to pale yellow liquid/solidLight yellow to brown clear liquidSolid
Melting Point (°C) --94-98
Boiling Point (°C) ---
Solubility Soluble in most organic solventsVery slightly soluble in water (0.15 g/L)Soluble in many organic solvents

Table 2: Typical Yields in Reactions Involving Diethynylbenzenes

Reaction TypeSubstrateProductTypical Yield (%)Reference
Sonogashira CouplingIodobenzene + PhenylacetyleneDiphenylacetylene72-99[8]
Eglinton CouplingThis compound derivativeDimeric Macrocycleup to 74[9]
Anionic Polymerizationp-DiethynylbenzenePoly(p-diethynylbenzene)Varies with conditions[10][11]

References

Technical Support Center: Optimization of Glaser-Hay Coupling for 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Glaser-Hay coupling reaction, with a specific focus on the homocoupling of 1,2-diethynylbenzene. This resource is intended for researchers, scientists, and professionals in drug development and materials science.

Troubleshooting Guide

This guide addresses common issues encountered during the Glaser-Hay coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material, this compound. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, atmosphere, or reaction setup.

  • Inactive Catalyst: The copper(I) catalyst is prone to oxidation to copper(II) before the reaction starts, which can reduce its activity.

    • Solution: Use freshly purchased, high-purity CuCl or CuI. Ensure the catalyst is stored under an inert atmosphere.

  • Insufficient Oxygen: The Hay modification of the Glaser coupling requires an oxidant, typically molecular oxygen from the air, to regenerate the active Cu(I) species in the catalytic cycle.[1]

    • Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. For more controlled oxidation, a balloon filled with air or pure oxygen can be used. Vigorous stirring is crucial to enhance gas-liquid exchange. The rate of the reaction can be significantly affected by the stirring rate and, consequently, the uptake of air (O₂).[2]

  • Inappropriate Solvent: The choice of solvent is critical for substrate and catalyst solubility.

  • Low Reaction Temperature: While many Glaser-Hay couplings proceed at room temperature, less reactive substrates may require heating.

    • Solution: Gradually increase the reaction temperature, for instance, to 40-60 °C, and monitor the reaction progress by TLC.[1]

Q2: I am observing the formation of significant amounts of side products, leading to a low yield of the desired dimer. What are these side products and how can I minimize them?

A2: With this compound, the primary side reactions are intramolecular cyclization and polymerization due to the proximity of the two alkyne functionalities.

  • Intramolecular Cyclization: The two ethynyl (B1212043) groups can react with each other to form cyclic byproducts.

    • Solution: This is often favored under dilute conditions. Running the reaction at a higher concentration can favor the intermolecular homocoupling over intramolecular reactions.

  • Polymerization: Diethynylarenes are known to undergo polymerization, especially at higher temperatures or with prolonged reaction times.[3]

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. Using a less active catalyst system or a lower catalyst loading might also help to control polymerization.

  • Oxidative Degradation: In some cases, especially with sensitive substrates, oxidative side reactions can occur.

    • Solution: While oxygen is necessary, using an excess or reacting for too long can be detrimental. If degradation is suspected, try running the reaction under a controlled air atmosphere rather than pure oxygen.

Q3: The reaction works, but the yield is not reproducible. What factors could be causing this variability?

A3: Reproducibility issues in Glaser-Hay couplings often point to inconsistencies in the quality of reagents or the reaction setup.

  • Variable Catalyst Quality: The activity of the copper salt can vary between batches.

    • Solution: Use a consistent source and batch of the copper catalyst.

  • Inconsistent Oxygen Supply: The rate of aeration can significantly impact the reaction rate and outcome.

    • Solution: Standardize the stirring speed and the headspace volume in the reaction flask. For maximum reproducibility, consider using a mass flow controller to deliver a consistent flow of air or oxygen.

  • Presence of Water: Water can negatively affect the reaction kinetics.

    • Solution: The addition of molecular sieves can help to remove water from the reaction mixture, leading to a more consistent reaction profile.[2]

  • Purity of Starting Material: Impurities in the this compound can interfere with the catalyst.

    • Solution: Ensure the starting material is pure by recrystallization or chromatography before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for the Glaser-Hay coupling of this compound?

A1: The most commonly used and generally effective system is copper(I) chloride (CuCl) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as the ligand.[1][4] TMEDA acts as both a base to deprotonate the terminal alkyne and a ligand to solubilize and activate the copper catalyst.[1]

Q2: Which solvents are recommended for this reaction?

A2: Acetone is a widely used solvent for the CuCl/TMEDA system.[1] Dichloromethane (DCM) is also a suitable choice. The selection should be based on the solubility of the starting material and the resulting dimer.

Q3: What is the effect of temperature on the reaction?

A3: The reaction is often performed at room temperature.[1] However, for this compound, which may be sterically hindered, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.[1] Be cautious, as higher temperatures can also promote the formation of polymeric side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.

Q5: What is the typical work-up procedure for this reaction?

A5: A common work-up involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the expected yield of the homocoupled product of this compound under various reaction conditions. This data is illustrative and serves as a starting point for optimization.

EntryCatalyst (mol%)Base/LigandSolventTemperature (°C)Time (h)Yield (%)
1CuCl (5)TMEDAAcetone25475
2CuCl (10)TMEDAAcetone25485
3CuI (5)TMEDAAcetone25470
4CuCl (5)PiperidineDCM25665
5CuCl (10)TMEDADCM40280
6CuCl (10)TMEDAAcetone40288
7Cu(OAc)₂ (10)PyridinePyridine60350
8CuCl (10)TMEDAToluene60360

Experimental Protocols

General Protocol for Glaser-Hay Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.10 mmol, 10 mol%)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous solution of ammonium chloride

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.10 mmol).

  • Add acetone (10 mL) to the flask.

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a suitable mixture of hexanes and ethyl acetate) to afford the pure homocoupled product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, CuCl, and Acetone add_ligand Add TMEDA start->add_ligand stir Stir vigorously under air add_ligand->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the Glaser-Hay coupling of this compound.

Catalytic_Cycle CuI Cu(I) Complex Cu_acetylide Copper(I) Acetylide Dimerization Oxidative Coupling Cu_acetylide->Dimerization Cu0 Cu(0) Dimerization->Cu0 - 2e- Diyne 1,3-Diyne Product Dimerization->Diyne Oxidation Reoxidation Cu0->Oxidation + O2 Alkyne 2 R-C≡C-H Alkyne->Cu_acetylide + 2 Cu(I) Oxidation->CuI Regenerated Cu(I) Catalyst

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Is there sufficient oxygen? a1_yes->q2 s1 Use fresh CuCl/CuI a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Is the temperature optimal? a2_yes->q3 s2 Increase stirring rate or bubble air a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check q4 Are side products (polymers, cyclized) observed? a3_yes->q4 s3 Gently heat to 40-60 °C a3_no->s3 a4_yes Yes q4->a4_yes Check s4 Increase concentration, shorten reaction time, avoid high temperatures a4_yes->s4 a4_no No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-Diethynylbenzene and 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,2-diethynylbenzene and 1,3-diethynylbenzene (B158350), two important building blocks in organic synthesis, materials science, and drug discovery. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes and tailoring the properties of novel materials and therapeutics. This document summarizes key differences in their reactivity in cycloaddition reactions, polymerization, and metal-catalyzed couplings, supported by available experimental data and theoretical considerations.

Key Reactivity Differences at a Glance

The primary distinction in the reactivity of this compound and 1,3-diethynylbenzene arises from the proximity of the two ethynyl (B1212043) groups on the benzene (B151609) ring. In the 1,2-isomer (ortho), the ethynyl groups are positioned to interact and participate in intramolecular reactions, leading to the formation of cyclic structures. In contrast, the ethynyl groups in the 1,3-isomer (meta) are more independent, favoring intermolecular reactions and polymer formation.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC or "click chemistry"), are fundamental transformations for these diynes.

This compound: The adjacent ethynyl groups can act as a "di-dienophile" or participate in intramolecular cyclizations. The strain in the resulting fused ring systems can influence reaction rates and product stability. In reactions like the Diels-Alder, this compound can undergo a [4+2] cycloaddition across one alkyne, with the potential for subsequent intramolecular reactions.

1,3-Diethynylbenzene: The two ethynyl groups react independently in cycloaddition reactions. This allows for the straightforward formation of products with two separate cyclic moieties attached to the benzene ring. In CuAAC reactions, 1,3-diethynylbenzene can be used as a scaffold to link two different molecules.

Quantitative Comparison of Cycloaddition Reactivity

Direct comparative kinetic studies for the cycloaddition reactions of 1,2- and 1,3-diethynylbenzene are not extensively reported in the literature. However, the reactivity can be inferred from the electronic and steric properties of the isomers. The proximity of the ethynyl groups in the ortho-isomer can lead to electronic interactions that may slightly alter the electron density of the triple bonds compared to the meta-isomer. Steric hindrance could also play a role, potentially making the triple bonds in the 1,2-isomer less accessible to bulky reagents.

Reaction TypeIsomerTypical Yield (%)Reaction RateNotes
Diels-Alder with Tetracyclone This compound~70-80%ModerateCan lead to subsequent intramolecular reactions.
1,3-Diethynylbenzene>90%ModerateForms bis-adducts in a stepwise manner.
CuAAC (Click Reaction) This compound>95%FastCan form bis-triazoles; potential for intramolecular cyclization with specific linkers.
1,3-Diethynylbenzene>95%FastEfficiently forms bis-triazoles for linking applications.

Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions can significantly influence yields and rates.

Polymerization

Both isomers are valuable monomers for the synthesis of conjugated polymers with interesting electronic and optical properties.

This compound: Polymerization of this compound can lead to the formation of complex structures, including polycyclic aromatic hydrocarbons and ladder-type polymers, due to the potential for intramolecular cyclization reactions during the polymerization process. This can result in polymers with high thermal stability and unique morphologies. Under certain conditions, it can also form macrocycles through oxidative coupling.[1][2]

1,3-Diethynylbenzene: This isomer readily undergoes polymerization to form cross-linked networks. The resulting polymers are often porous materials with high surface areas, making them suitable for applications in gas storage, catalysis, and separation.[3][4][5][6] Rhodium-catalyzed polymerization of 1,3-diethynylbenzene is a common method to produce such materials.

Quantitative Comparison of Polymerization
Catalyst SystemIsomerPolymer Yield (%)Molecular Weight (Mn)Polydispersity Index (PDI)
Rh(nbd)acac 1,3-Diethynylbenzene85-95%High (cross-linked)-
WCl₆/Ph₄Sn This compound60-70%6,300-72,0001.8-2.5

Data compiled from various sources and represents typical ranges.

Metal-Catalyzed Coupling Reactions

Sonogashira coupling is a key reaction for extending the carbon framework of diethynylbenzenes.

This compound: Can undergo double Sonogashira coupling to introduce two different substituents. The proximity of the resulting groups can be exploited for the synthesis of chelating ligands or macrocycles.

1,3-Diethynylbenzene: Readily participates in double Sonogashira coupling reactions to produce a variety of functionalized materials, including molecular rods and precursors for dendrimers.

The relative reactivity in these coupling reactions is generally similar for both isomers, with reaction outcomes being more dependent on the catalyst, reaction conditions, and the coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction

Materials:

  • Diethynylbenzene isomer (1,2- or 1,3-)

  • Dienophile (e.g., N-phenylmaleimide, tetracyclone)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diethynylbenzene isomer (1.0 eq) in the anhydrous solvent.

  • Add the dienophile (2.2 eq for complete reaction with both ethynyl groups) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • In a round-bottom flask, dissolve the diethynylbenzene isomer (1.0 eq) and the organic azide (2.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for Rhodium-Catalyzed Polymerization of 1,3-Diethynylbenzene

Materials:

  • 1,3-Diethynylbenzene

  • [Rh(nbd)acac] (acetylacetonato)(norbornadiene)rhodium(I)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve 1,3-diethynylbenzene in the anhydrous solvent.

  • In a separate vial, prepare a solution of the [Rh(nbd)acac] catalyst in the same solvent.

  • Add the catalyst solution to the monomer solution and stir at room temperature.

  • The polymerization is typically rapid, and the polymer may precipitate out of solution.

  • After the desired reaction time, quench the polymerization by adding a small amount of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizing Reaction Pathways

Diels_Alder_1_2_DEB This compound This compound Monoadduct Monoadduct This compound->Monoadduct Dienophile Intramolecular Cyclization Product Intramolecular Cyclization Product Monoadduct->Intramolecular Cyclization Product Heat Bisadduct Bisadduct Monoadduct->Bisadduct Dienophile

Caption: Diels-Alder reaction pathway for this compound.

Diels_Alder_1_3_DEB 1,3-Diethynylbenzene 1,3-Diethynylbenzene Monoadduct Monoadduct 1,3-Diethynylbenzene->Monoadduct Dienophile Bisadduct Bisadduct Monoadduct->Bisadduct Dienophile

Caption: Diels-Alder reaction pathway for 1,3-diethynylbenzene.

Polymerization_Comparison cluster_0 This compound cluster_1 1,3-Diethynylbenzene 1,2-DEB This compound Ladder-type Polymer / Macrocycles Ladder-type Polymer / Macrocycles 1,2-DEB->Ladder-type Polymer / Macrocycles Polymerization / Cyclization 1,3-DEB 1,3-Diethynylbenzene Cross-linked Network Polymer Cross-linked Network Polymer 1,3-DEB->Cross-linked Network Polymer Polymerization

Caption: Polymerization outcomes for diethynylbenzene isomers.

Conclusion

The positional isomerism of diethynylbenzene has a profound impact on its chemical reactivity. This compound's adjacent ethynyl groups predispose it to intramolecular reactions and the formation of cyclic and ladder-type structures. In contrast, the more sterically and electronically independent ethynyl groups of 1,3-diethynylbenzene favor intermolecular reactions, leading to the formation of cross-linked polymers and serving as a versatile bifunctional linker. A thorough understanding of these differences is essential for the strategic design of complex molecules and advanced materials. Further quantitative kinetic studies are warranted to provide a more detailed comparative analysis of these valuable synthetic building blocks.

References

A Comparative Spectroscopic Guide to Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of ortho-, meta-, and para-diethynylbenzene, providing researchers, scientists, and drug development professionals with comparative data and experimental protocols for informed decision-making in material science and pharmaceutical research.

The three isomers of diethynylbenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct spectroscopic properties owing to the different substitution patterns of the ethynyl (B1212043) groups on the benzene (B151609) ring. These differences in their electronic and vibrational characteristics are critical for their identification and for tailoring their application in areas such as molecular electronics, polymer synthesis, and as precursors for novel therapeutic agents. This guide offers a comparative overview of their analysis using UV-Vis absorption, fluorescence, infrared (IR), and Raman spectroscopy, supported by experimental data and detailed methodologies.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

The electronic transitions of the diethynylbenzene isomers are sensitive to the position of the ethynyl substituents, which affects the extent of π-conjugation and molecular symmetry. This is reflected in their UV-Visible absorption and fluorescence spectra.

The symmetry-allowed S₀-S₁ electronic transition origins for the isomers have been determined using two-color resonant two-photon ionization (R2PI) spectroscopy. The data reveals a trend where the transition energy increases from the ortho to the para isomer.[1]

IsomerS₀-S₁ Origin (cm⁻¹)S₀-S₁ Origin (nm)
ortho-diethynylbenzene33,515~298.4
meta-diethynylbenzene33,806~295.8
para-diethynylbenzene34,255~291.9

Caption: Table 1. S₀-S₁ electronic transition origins of diethynylbenzene isomers.

The vibronic structure of these molecules is also noteworthy, with the extent of this structure varying among the isomers. For instance, the vibronic structure in the para isomer extends to a higher energy range compared to the ortho and meta isomers, suggesting significant vibronic coupling.[1]

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a fingerprint of a molecule's structure, and for the diethynylbenzene isomers, it is a powerful tool for differentiation. The key vibrational modes involve the acetylenic C-H and C≡C stretching, as well as the characteristic out-of-plane bending modes of the benzene ring.

Infrared Spectroscopy:

The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the low-frequency region of the IR spectrum. These absorptions are highly diagnostic for distinguishing between the ortho, meta, and para isomers.

IsomerCharacteristic C-H Out-of-Plane Bending Region (cm⁻¹)
ortho770 - 735
meta810 - 750 and 690 ± 10
para860 - 790

Caption: Table 2. Characteristic infrared absorption ranges for C-H out-of-plane bending in disubstituted benzene derivatives.

In all three isomers, the acetylenic C-H stretch fundamental is observed in the region of 3000-3360 cm⁻¹. Interestingly, this fundamental peak is often split due to Fermi resonance with a combination band involving the C≡C stretch and the C≡C-H bending vibrations.[1]

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the molecule. The C≡C stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. While detailed comparative Raman studies on all three isomers are less common in the readily available literature, the general principles suggest that the position and intensity of the key vibrational modes will be influenced by the molecular symmetry of each isomer.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare solutions of the diethynylbenzene isomers in a UV-grade solvent (e.g., cyclohexane, acetonitrile) at a concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Absorption Measurement: Record the absorption spectra from 200 to 400 nm. Use the pure solvent as a reference.

  • Fluorescence Measurement: Excite the sample at its absorption maximum (λmax). Record the emission spectrum over a suitable wavelength range, typically starting from 10 nm above the excitation wavelength.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin-film method can be used.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or the empty salt plate and subtract it from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: Samples can be analyzed as solids or in solution. For solids, place a small amount of the powder on a microscope slide. For solutions, use a quartz cuvette.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: Focus the laser beam on the sample and collect the scattered light. The spectral range should cover the key vibrational modes of interest (typically 100-3500 cm⁻¹).

Visualizing Experimental Workflows

To illustrate the logical flow of the spectroscopic analysis, the following diagrams are provided in the DOT language.

Experimental_Workflow_UV_Vis_Fluorescence cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy prep Prepare Dilute Solutions uv_vis_inst Dual-Beam Spectrophotometer prep->uv_vis_inst fluor_inst Spectrofluorometer prep->fluor_inst uv_vis_acq Record Absorption Spectrum uv_vis_inst->uv_vis_acq uv_vis_data Determine λmax uv_vis_acq->uv_vis_data fluor_acq Record Emission Spectrum fluor_inst->fluor_acq fluor_data Determine Emission Maxima & Quantum Yield fluor_acq->fluor_data

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Experimental_Workflow_Vibrational cluster_prep Sample Preparation cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy prep_solid Prepare KBr Pellet or Thin Film ir_inst FTIR Spectrometer prep_solid->ir_inst prep_raman Place Solid/Solution in Holder raman_inst Raman Spectrometer prep_raman->raman_inst ir_acq Record IR Spectrum ir_inst->ir_acq ir_data Identify Functional Groups & Substitution Pattern ir_acq->ir_data raman_acq Record Raman Spectrum raman_inst->raman_acq raman_data Identify Vibrational Modes raman_acq->raman_data

Caption: Workflow for IR and Raman Spectroscopy.

References

A Comparative Guide to Catalysts for 1,2-Diethynylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 1,2-diethynylbenzene is a critical process for the synthesis of novel conjugated polymers with potential applications in electronics, materials science, and as precursors for advanced carbon materials. The choice of catalyst is paramount, directly influencing the polymer's yield, molecular weight, structure, and solubility. This guide provides a comparative analysis of four major classes of catalysts employed for this polymerization: Rhodium-based, Palladium-based, Nickel-based, and Ziegler-Natta catalysts.

Data Presentation: A Comparative Overview

Direct comparative studies on the polymerization of this compound using a standardized set of conditions across all four catalyst types are limited in the available literature. However, by compiling data from various sources, including studies on the closely related p-diethynylbenzene isomer where necessary, a comparative picture emerges.

Catalyst SystemPolymer Yield (%)Molecular Weight (Mₙ or Mₙ)Polydispersity Index (PDI or Đ)Polymer SolubilityKey Characteristics & Remarks
Rhodium-based 77-85- (Insoluble)- (Insoluble)Insoluble, non-swellableProduces crosslinked, microporous polymers. The structure of the resulting polymer is often a network, making molecular weight and PDI determination challenging.[1]
Palladium-based Good yields reported--InsolubleOften used in cross-coupling reactions to prepare diethynylbenzene derivatives. Polymerization can occur as a side reaction or a primary goal, typically leading to insoluble materials.
Nickel-based 79 (for soluble prepolymer)1875-Soluble prepolymer, gels with timeEffective for producing soluble prepolymers which can be later cured. Gelation can occur with longer reaction times, indicating cross-linking.[1]
Ziegler-Natta High yields expectedHighBroadTypically insolubleKnown for producing polymers with high molecular weight but often with broad molecular weight distributions. The resulting polymers from diacetylene monomers are generally insoluble and crosslinked.[2][3][4][5][6]

Note: Data for Ni-based catalysts are for the polymerization of p-diethynylbenzene, which serves as a close analogue for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for each catalyst type, adapted for the polymerization of this compound based on established methods for similar monomers.

Rhodium-Catalyzed Polymerization

This procedure is adapted from the polymerization of diethynylbenzenes to form microporous networks.[1]

  • Catalyst Preparation: A stock solution of the Rhodium catalyst, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), is prepared in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Polymerization: In a Schlenk flask under an inert atmosphere (e.g., Argon), this compound is dissolved in CH₂Cl₂.

  • The catalyst solution is then injected into the monomer solution with vigorous stirring.

  • The reaction is allowed to proceed at room temperature for a specified time (e.g., 3 hours).

  • Work-up: The resulting polymer, which typically precipitates, is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum.

Palladium-Catalyzed Polymerization

This protocol is based on general procedures for Palladium-catalyzed alkyne polymerizations.

  • Catalyst System: A Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, is used in combination with a copper(I) co-catalyst like CuI and an amine base (e.g., triethylamine).

  • Polymerization: In a degassed flask, this compound, the Pd catalyst, and CuI are dissolved in a solvent/base mixture like triethylamine.

  • The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 60 to 80 °C.

  • The polymerization is monitored for the formation of a precipitate.

  • Work-up: After cooling, the solid polymer is isolated by filtration, washed with a solvent to remove residual monomer and catalyst, and dried.

Nickel-Catalyzed Polymerization

This procedure is adapted from the synthesis of soluble poly(p-diethynylbenzene) prepolymers.[1]

  • Catalyst Preparation: A Nickel catalyst, such as Ni(acac)₂·2Ph₃P, is prepared or obtained commercially.

  • Polymerization: this compound is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) in a reaction vessel under an inert atmosphere.

  • The Nickel catalyst is added to the solution, and the mixture is heated (e.g., to 85 °C).

  • The reaction is monitored to obtain a soluble prepolymer, being careful to stop before significant gelation occurs (e.g., around 3 hours).[1]

  • Work-up: The reaction mixture is cooled and poured into a non-solvent (e.g., methanol) to precipitate the polymer. The polymer is then collected, washed, and dried.

Ziegler-Natta Catalyzed Polymerization

This is a general procedure for Ziegler-Natta polymerization of alkynes.[2][3][4][5][6]

  • Catalyst Preparation: The Ziegler-Natta catalyst is typically prepared in situ. A transition metal component, such as titanium tetrachloride (TiCl₄), is mixed with an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃), in a dry, inert solvent (e.g., toluene) under an inert atmosphere.

  • Polymerization: The monomer, this compound, dissolved in the same solvent, is added to the activated catalyst mixture.

  • The polymerization is usually carried out at a controlled temperature (e.g., 70-80 °C) for a set period.

  • Termination and Work-up: The reaction is quenched by the addition of an alcohol (e.g., methanol). The precipitated polymer is then filtered, washed extensively with acidic methanol (B129727) and then pure methanol to remove catalyst residues, and finally dried under vacuum.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Ziegler-Natta Polymerization Mechanism

Ziegler_Natta_Polymerization Ti_complex Active Ti Center (e.g., L_nTi-R) Coordination π-Complex Formation Ti_complex->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Propagating Polymer Chain (L_nTi-Polymer) Insertion->Growing_Chain Growing_Chain->Coordination + Monomer Termination Chain Termination (e.g., by H_2 or β-hydride elimination) Growing_Chain->Termination Polymer Final Polymer Termination->Polymer

Caption: Ziegler-Natta polymerization of this compound.

Rhodium-Catalyzed Alkyne Polymerization (Insertion Mechanism)

Rhodium_Polymerization Rh_catalyst Rh(I) Catalyst Coordination Alkyne Coordination Rh_catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Insertion into Rh-C bond Coordination->Insertion Growing_Chain Growing Polymer Chain on Rh center Insertion->Growing_Chain Growing_Chain->Coordination + New Monomer Reductive_Elimination Reductive Elimination (Chain Termination) Growing_Chain->Reductive_Elimination New_Monomer Another Monomer Reductive_Elimination->Rh_catalyst Regeneration Polymer Final Polymer Reductive_Elimination->Polymer

Caption: Rhodium-catalyzed polymerization of this compound.

Nickel-Catalyzed Alkyne Polymerization (General Workflow)

Nickel_Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation Monomer_Solvent Dissolve this compound in Solvent (e.g., DMF) Add_Catalyst Add Ni Catalyst (e.g., Ni(acac)₂·2Ph₃P) Monomer_Solvent->Add_Catalyst Heat Heat Reaction Mixture (e.g., 85 °C) Add_Catalyst->Heat Monitor Monitor for Prepolymer Formation (Avoid Gelation) Heat->Monitor Precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) Monitor->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Final_Product Soluble Prepolymer Dry->Final_Product

Caption: Experimental workflow for Ni-catalyzed polymerization.

Palladium-Catalyzed Polymerization (Sonogashira-type)

Palladium_Polymerization cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (with another growing chain or monomer) Pd0->Ox_Add PdII R-Pd(II)-X Ox_Add->PdII Transmetal Transmetalation (with Cu-acetylide) PdII->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 Regeneration Polymer Growing Polymer Chain Red_Elim->Polymer Monomer This compound Cu_acetylide Copper Acetylide Formation Monomer->Cu_acetylide + Cu(I) Cu_acetylide->Transmetal

References

A Comparative Guide to Validating the Structure of 1,2-Diethynylbenzene Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and development. For 1,2-diethynylbenzene derivatives, a class of compounds with significant applications in materials science and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique. This guide provides an objective comparison of various NMR methods for validating the structure of these molecules, supported by expected data and detailed experimental protocols.

The Power of a Multi-Dimensional NMR Approach

While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide foundational information, a comprehensive structural validation of this compound derivatives relies on a combination of 1D and two-dimensional (2D) NMR experiments. This multi-technique approach allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecular framework.

One-Dimensional NMR Spectroscopy: The Starting Point

¹H NMR Spectroscopy

Proton (¹H) NMR is the initial and most fundamental step in structural analysis. It provides information on the chemical environment, number, and connectivity of protons in a molecule. For a typical this compound derivative, the ¹H NMR spectrum can be divided into distinct regions:

  • Aromatic Region (δ ~7.0-8.0 ppm): The four adjacent protons on the benzene (B151609) ring give rise to a complex multiplet pattern. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of any substituents on the ring.

  • Ethynyl (B1212043) Region (δ ~3.0-3.5 ppm): The protons on the terminal alkyne groups typically appear as sharp singlets. Their chemical shift can be influenced by substituents on the ethynyl group or the benzene ring.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a series of singlets, each corresponding to a unique carbon atom.

  • Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will appear in this region. The symmetry of the substitution pattern will determine the number of distinct signals.

  • Alkynyl Carbons (δ ~80-95 ppm): The four carbons of the two ethynyl groups are characteristic and appear in this upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is particularly useful for characterizing aliphatic substituents.

Two-Dimensional NMR Spectroscopy: Mapping the Connections

2D NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, allowing for the definitive assignment of the structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[1] For a this compound derivative, COSY is essential for tracing the connectivity of the protons around the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly bonded to.[2][3] This allows for the unambiguous assignment of which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[1][2] This is critical for connecting substituents to the benzene ring and for confirming the positions of the ethynyl groups.

Data Presentation: Predicted NMR Data

The following tables summarize the expected chemical shifts for a generic, unsubstituted this compound. Note that these values are approximate and will vary depending on the solvent and the presence of substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65m2HAromatic protons (H-3, H-6)
~7.35m2HAromatic protons (H-4, H-5)
~3.40s2HEthynyl protons

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~132.8Aromatic CH (C-3, C-6)
~128.9Aromatic CH (C-4, C-5)
~124.5Aromatic Quaternary C (C-1, C-2)
~82.7Alkynyl C (C≡CH)
~81.9Alkynyl C (C≡CH)

Experimental Protocols

A systematic approach is key to successful structure validation.

Sample Preparation
  • Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for high-resolution spectra.

NMR Data Acquisition[4]
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This is a quick experiment and provides the initial overview of the proton environments.

  • ¹³C NMR & DEPT: Acquire a one-dimensional carbon spectrum with proton decoupling. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types (CH₃/CH vs. CH₂).

  • COSY: Acquire a 2D homonuclear COSY spectrum to establish proton-proton coupling networks, particularly within the aromatic ring.

  • HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC: Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which are essential for piecing together the complete molecular structure.

G cluster_workflow NMR Workflow for Structural Validation Compound This compound Derivative H1_NMR 1. ¹H NMR Compound->H1_NMR Proton Environments C13_NMR 2. ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Overview COSY 3. COSY C13_NMR->COSY Carbon Skeleton HSQC 4. HSQC COSY->HSQC ¹H-¹H Connectivity HMBC 5. HMBC HSQC->HMBC ¹H-¹³C Direct Bonds Structure Validated Structure HMBC->Structure ¹H-¹³C Long-Range Correlations

Caption: NMR workflow for structural validation.

Comparison with Alternative Techniques

While NMR is the cornerstone, other analytical methods provide complementary and confirmatory data.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.[4]Provides the most comprehensive structural information in solution. Non-destructive.Requires larger sample amounts than MS. Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental formula. Fragmentation patterns can suggest structural motifs.[5]High sensitivity (requires very little sample). Provides exact mass.Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be difficult.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C≡C-H stretch, C=C aromatic stretch).Fast and simple. Good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Definitive 3D structure of the molecule in the solid state.Provides an unambiguous molecular structure, including bond lengths and angles.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.[4]

Conclusion

The structural validation of this compound derivatives is most effectively and reliably achieved through a synergistic combination of 1D and 2D NMR spectroscopic techniques. While ¹H and ¹³C NMR provide the fundamental framework, 2D experiments like COSY, HSQC, and HMBC are indispensable for unambiguously determining the complex connectivity of these molecules.[6] When combined with complementary data from mass spectrometry and IR spectroscopy, researchers can have the highest degree of confidence in their proposed structures, which is paramount for advancing scientific discovery and development.

References

A Comparative Guide to the Electronic Properties of Polymers from Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of polymers derived from the ortho-, meta-, and para-isomers of diethynylbenzene. The arrangement of the ethynyl (B1212043) groups on the benzene (B151609) ring significantly influences the resulting polymer's structure, conjugation, and, consequently, its electronic characteristics. While extensive research has been conducted on poly(p-diethynylbenzene), comprehensive experimental data for the ortho- and meta-isomers is less prevalent in the reviewed literature. This guide synthesizes the available information to offer a comparative perspective.

Data Presentation: Electronic Properties of Poly(diethynylbenzene) Isomers

Direct, side-by-side experimental comparisons of the electronic properties of polymers derived from all three diethynylbenzene isomers are limited in the available literature. The following table summarizes the available quantitative data and provides a qualitative comparison based on the expected influence of the monomer's isomeric structure on the polymer's electronic properties.

PropertyPoly(o-diethynylbenzene)Poly(m-diethynylbenzene)Poly(p-diethynylbenzene)
Electrical Conductivity (undoped) Data not availableData not availableLow[1]
Electrical Conductivity (doped) Data not availableData not availableCan reach up to 10³ S·cm⁻¹ (with HClO₄ or H₂SO₄ doping)[1]
Band Gap Expected to be larger due to steric hindrance and reduced conjugationExpected to be larger than the para-isomer due to disrupted conjugationData not available
Charge Carrier Mobility Data not availableData not availableData not available
Polymer Structure & Conjugation Steric hindrance from adjacent ethynyl groups likely leads to a non-planar, twisted polymer backbone, resulting in significantly interrupted π-conjugation.The meta-linkage disrupts the linear conjugation along the polymer backbone, leading to a more disjointed π-system compared to the para-isomer.The para-linkage allows for the most extended and effective π-conjugation along the polymer backbone, which is conducive to charge transport.[1]

Theoretical Comparison of Isomer Structures on Electronic Properties

The electronic properties of conjugated polymers are intrinsically linked to the degree of π-electron delocalization along the polymer backbone. The isomeric substitution pattern of the diethynylbenzene monomer plays a crucial role in determining this delocalization.

  • Poly(p-diethynylbenzene): The linear arrangement of the ethynyl groups in the para-position facilitates the formation of a highly conjugated polymer chain. This extended conjugation is expected to result in the smallest bandgap and the highest charge carrier mobility among the three isomers, making it the most promising candidate for applications requiring efficient charge transport.

  • Poly(m-diethynylbenzene): The meta-linkage forces a kink in the polymer chain, disrupting the continuous overlap of p-orbitals. This interruption in conjugation is expected to lead to a larger bandgap and lower charge carrier mobility compared to the para-isomer.

  • Poly(o-diethynylbenzene): The close proximity of the two ethynyl groups in the ortho-position introduces significant steric hindrance. This steric strain would likely force the polymer chain into a non-planar, helical, or twisted conformation, severely limiting π-conjugation. Consequently, poly(o-diethynylbenzene) is expected to exhibit the largest bandgap and the lowest electrical conductivity of the three isomers, behaving more like an insulator.

Experimental Protocols

Detailed experimental data for the synthesis and electronic characterization is most readily available for poly(p-diethynylbenzene). The following protocols are based on methodologies reported in the literature.

Synthesis of Linear Poly(p-diethynylbenzene) via Anionic Polymerization[2]

This method yields a soluble, linear polymer, which is advantageous for characterization and processing.

Materials:

  • p-Diethynylbenzene (p-DEB) monomer

  • n-Butyllithium (n-BuLi) as an initiator

  • Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (B87167) (DMSO) as a polar solvent

  • Anhydrous, oxygen-free solvent for reaction setup (e.g., toluene)

  • Methanol (B129727) for terminating the polymerization

Procedure:

  • All glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon).

  • The p-DEB monomer is dissolved in the chosen polar solvent (HMPA or DMSO) in the reaction vessel.

  • The initiator, n-BuLi, is added dropwise to the monomer solution at a controlled temperature (e.g., 25°C). The molar ratio of monomer to initiator will influence the polymer's molecular weight.

  • The polymerization reaction is allowed to proceed for a specific duration. The reaction time can be varied to control the molecular weight and yield.

  • The polymerization is terminated by the addition of a proton source, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or ethanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.

Characterization of Electronic Properties

Electrical Conductivity: The electrical conductivity of the polymer films can be measured using a four-probe method to minimize contact resistance.[2]

  • A thin film of the polymer is prepared on an insulating substrate (e.g., glass or quartz) by solution casting or spin coating.

  • Four parallel electrodes (typically gold or platinum) are deposited onto the film surface.

  • A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.

  • The sheet resistance is calculated from the measured current and voltage, and the conductivity (σ) is then determined using the formula σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.

  • For doped samples, the polymer film is exposed to a vapor of the doping agent (e.g., iodine or an acid) in a controlled environment before the measurement.

Band Gap: The optical bandgap can be determined from UV-Vis absorption spectroscopy.

  • A dilute solution of the polymer is prepared in a suitable solvent (e.g., THF or chloroform).

  • The UV-Vis absorption spectrum of the solution is recorded.

  • The onset of the lowest energy absorption band (λ_onset) is identified.

  • The optical bandgap (Eg) is calculated using the formula: Eg (eV) = 1240 / λ_onset (nm).

Charge Carrier Mobility: The charge carrier mobility can be measured using techniques such as the time-of-flight (TOF) method or by fabricating field-effect transistors (FETs).

  • Time-of-Flight (TOF):

    • A thick film of the polymer is sandwiched between two electrodes, one of which is semi-transparent.

    • A short pulse of light with energy greater than the polymer's bandgap is used to generate charge carriers near the semi-transparent electrode.

    • An external electric field is applied across the film, causing one type of charge carrier (electrons or holes) to drift towards the opposite electrode.

    • The transient photocurrent is measured as the charge carriers drift across the film. The transit time (t_T) is determined from the photocurrent transient.

    • The drift mobility (μ) is calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.

Mandatory Visualizations

logical_relationship cluster_isomers Diethynylbenzene Isomers cluster_structure Polymer Structure cluster_conjugation π-Conjugation cluster_properties Electronic Properties ortho-DEB ortho-DEB Twisted/Helical Twisted/Helical ortho-DEB->Twisted/Helical Steric Hindrance meta-DEB meta-DEB Kinked Kinked meta-DEB->Kinked Meta-linkage para-DEB para-DEB Linear/Planar Linear/Planar para-DEB->Linear/Planar Para-linkage Interrupted Interrupted Twisted/Helical->Interrupted Disrupted Disrupted Kinked->Disrupted Extended Extended Linear/Planar->Extended High Band Gap\nLow Conductivity High Band Gap Low Conductivity Interrupted->High Band Gap\nLow Conductivity Intermediate Band Gap\nIntermediate Conductivity Intermediate Band Gap Intermediate Conductivity Disrupted->Intermediate Band Gap\nIntermediate Conductivity Low Band Gap\nHigh Conductivity Low Band Gap High Conductivity Extended->Low Band Gap\nHigh Conductivity

Caption: Isomer structure's influence on electronic properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electronic Property Characterization Monomer Diethynylbenzene Isomer Polymerization Anionic Polymerization Monomer->Polymerization Initiator Initiator (e.g., n-BuLi) Initiator->Polymerization Solvent Solvent (e.g., HMPA) Solvent->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer Purified Polymer Purification->Polymer Film Thin Film Preparation Polymer->Film Conductivity Conductivity Measurement (Four-Probe) Film->Conductivity BandGap Band Gap Measurement (UV-Vis) Film->BandGap Mobility Mobility Measurement (TOF/FET) Film->Mobility

Caption: Experimental workflow for polymer synthesis and characterization.

References

A Comparative Guide to 1,2-Diethynylbenzene-Based Materials and Other Conjugated Systems for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate organic semiconductor materials is paramount to the advancement of organic electronic devices. This guide provides a comprehensive comparison of the performance of 1,2-diethynylbenzene-based materials against other well-established conjugated systems, including poly(p-phenylene vinylene)s (PPVs), polythiophenes, and pentacene (B32325). The information is supported by experimental data to facilitate informed material selection for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Performance Overview

This compound (DEB) serves as a versatile building block for a variety of conjugated materials, from small molecules to polymers.[1] These materials are of interest due to their potential for high charge carrier mobility and tunable electronic properties.[2][3] The rigid structure imparted by the diethynylbenzene unit can lead to ordered molecular packing, which is crucial for efficient charge transport.[2]

In comparison, established materials like pentacene, poly(3-hexylthiophene) (P3HT), and poly(p-phenylene vinylene) (PPV) have been extensively studied and are often used as benchmarks in organic electronics. Pentacene is a small molecule known for its high hole mobility in single-crystal devices.[4][5] P3HT is a solution-processable polymer widely used in OFETs and OPVs, offering a balance of performance and processability.[6][7][8] PPV and its derivatives are another important class of conjugated polymers known for their electroluminescent properties, making them suitable for OLED applications.[9][10]

Data Presentation: Performance Metrics

The following tables summarize key performance metrics for this compound-based materials and their counterparts. It is important to note that the performance of organic electronic devices is highly dependent on fabrication conditions, device architecture, and the specific derivative of the material used.

Table 1: Organic Field-Effect Transistor (OFET) Performance

Material ClassSpecific MaterialHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioDeposition MethodReference
This compound-Based Liquid Crystalline Semiconductor (P1)4.5 x 10⁻⁵1.5 x 10⁻⁶ (TOF)-Spin-coating[2][11]
Poly(p-phenylene vinylene) BDPPV derivative-up to 1.1> 10⁵Solution-processed[10]
Polythiophene Regioregular P3HT0.084 ± 0.006-> 10⁶Spin-coating[8]
Pentacene Pentaceneup to 0.6-up to 10⁸Vacuum-evaporation[5]
Pentacene Pentacene (bilayer gate insulator)1.12-10⁶-[12]

Table 2: Organic Photovoltaic (OPV) Performance

Material ClassDonor:AcceptorPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
This compound-Based Data not available----
Poly(p-phenylene vinylene) MDMO-PPV:PCBM~2.50.846.148[13]
Polythiophene PBDB-T:ITIC> 13> 0.9> 18> 70[14]
Small Molecule (non-fullerene) SW2:NFA15.510.83525.1074.0[15]

Table 3: Organic Light-Emitting Diode (OLED) Performance

Material ClassEmitterExternal Quantum Efficiency (EQE) [%]ColorReference
This compound-Based Data not available--
Poly(p-phenylene vinylene) MEH-PPV~1-5Orange-Red[12]
Phosphorescent Emitter Ir(ppy)₃~24Green[16]
Phosphorescent Emitter -> 50-[17]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are outlines of typical procedures for the fabrication and characterization of the devices mentioned in the tables.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

A common procedure for fabricating a solution-processed, bottom-gate, top-contact OFET is as follows:

  • Substrate Cleaning: The substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS).

  • Semiconductor Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating. The film is then annealed to improve crystallinity.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the semiconductor layer through a shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.

The following diagram illustrates a typical workflow for OFET fabrication.

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Characterization Cleaning Substrate Cleaning Surface_Treatment Surface Treatment (e.g., OTS) Cleaning->Surface_Treatment Semiconductor_Deposition Semiconductor Deposition (Spin-coating) Surface_Treatment->Semiconductor_Deposition Annealing Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Electrode Deposition (Evaporation) Annealing->Electrode_Deposition Electrical_Measurement Electrical Measurement Electrode_Deposition->Electrical_Measurement

Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Organic Photovoltaic (OPV) Fabrication and Characterization

A standard procedure for fabricating a bulk heterojunction (BHJ) OPV is as follows:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned and treated with UV-ozone.

  • Hole Transport Layer (HTL) Deposition: A solution of an HTL, such as PEDOT:PSS, is spin-coated onto the ITO and annealed.

  • Active Layer Deposition: A blend of the donor and acceptor materials in a common solvent is spin-coated on top of the HTL to form the bulk heterojunction active layer. The film is then typically annealed to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: An ETL (optional, depending on the device architecture) and a low work function metal cathode (e.g., calcium followed by aluminum) are thermally evaporated under high vacuum.

  • Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

The following diagram illustrates the energy level alignment in a typical bulk heterojunction organic solar cell.

OPV_Energy_Levels cluster_levels Energy Levels cluster_process Charge Generation and Transport Anode Anode (ITO) Donor_HOMO Donor HOMO Donor_LUMO Donor LUMO Acceptor_HOMO Acceptor HOMO Acceptor_LUMO Acceptor LUMO Cathode Cathode (e.g., Al) Photon Photon (hν) Exciton Exciton Photon->Exciton Absorption in Donor Charge_Separation Charge Separation Exciton->Charge_Separation Diffusion to Interface Hole_Transport Hole Transport Charge_Separation->Hole_Transport Electron_Transport Electron Transport Charge_Separation->Electron_Transport Hole_Transport->Anode Collection Electron_Transport->Cathode Collection

Caption: Energy level diagram and charge generation process in a bulk heterojunction organic solar cell.

Conclusion

This compound-based materials represent a promising, yet less explored, class of organic semiconductors. The available data suggests that they can exhibit charge transport properties, although currently reported mobilities are lower than those of benchmark materials like pentacene and high-performance polythiophenes. Further research focusing on the synthesis of novel DEB derivatives and optimization of device fabrication is necessary to fully assess their potential.

In contrast, poly(p-phenylene vinylene)s, polythiophenes, and pentacene have demonstrated high performance in various organic electronic devices. PPVs, particularly electron-deficient derivatives, have shown impressive electron mobilities, making them suitable for n-channel OFETs. Polythiophenes, especially regioregular P3HT, offer a good balance of solution processability and hole mobility for OFET and OPV applications. Pentacene remains a gold standard for high-performance p-channel OFETs, especially in vacuum-deposited devices.

The choice of material will ultimately depend on the specific application requirements, including the desired charge transport characteristics (p-type, n-type, or ambipolar), processing method (solution-based or vacuum deposition), and the target device performance. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for continued research into novel conjugated systems like those based on this compound.

References

A Comparative Guide to the Experimental Validation of Theoretical Models for 1,2-Diethynylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models and experimental data for the reactions of 1,2-diethynylbenzene, a key molecule in the study of high-energy organic reactions and a structural motif in some anticancer agents. The focus is on the Bergman cyclization, a thermally induced reaction that produces a highly reactive p-benzyne diradical. Understanding and predicting the kinetics of this reaction is crucial for its application in synthesis and medicine.

Theoretical Models vs. Experimental Reality

The Bergman cyclization of this compound and its derivatives has been a subject of both theoretical and experimental investigation. Theoretical models, primarily based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to predict the activation energies and reaction pathways. Experimental validation of these models is essential to ensure their accuracy and predictive power.

A key study by Gräfenstein, H-C., et al. systematically compared different experimental techniques for determining the activation energy of the Bergman cyclization and benchmarked these results against computational predictions.[1][2] This guide leverages their findings to present a clear comparison.

Data Presentation: Activation Energies of Bergman Cyclization

The following table summarizes the activation energies (Ea) for the Bergman cyclization of this compound and its derivatives, comparing experimental values obtained through High-Performance Liquid Chromatography (HPLC) kinetic analysis with theoretical predictions.

CompoundExperimental Ea (kcal/mol) via HPLCTheoretical Ea (kcal/mol) - MP2/6-31G Theoretical Ea (kcal/mol) - B3LYP/6-31G
This compound30.7 ± 0.831.527.5
2,3-diethynylnitrobenzene24.1 ± 0.924.922.0
3,4-diethynylnitrobenzene29.3 ± 0.530.126.3
2,3-diethynylbenzaldehyde26.5 ± 0.627.424.0

Data sourced from Gräfenstein, H-C., et al.[1][2]

The data indicates that the MP2/6-31G** level of theory provides an excellent alternative to DFT for accurately predicting the activation energies, especially when noncovalent interactions are significant.[1][2] It is also noted that experimental techniques like Differential Scanning Calorimetry (DSC) can overestimate the reactivity of this compound, likely due to side reactions.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. Kinetic Analysis using HPLC

This method involves monitoring the disappearance of the reactant (this compound derivative) and the appearance of the product over time at various temperatures to determine the reaction rate constants and subsequently the activation energy.

  • Sample Preparation: A solution of the enediyne (e.g., this compound) and an internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene) in a suitable solvent (e.g., chlorobenzene) is prepared in a volumetric flask. For trapping the p-benzyne intermediate, a hydrogen donor like 1,4-cyclohexadiene (B1204751) is added.[3]

  • Reaction Execution: The solution is distributed into multiple capillary melting-point tubes. These tubes are sealed under vacuum after being flash-frozen to prevent solvent evaporation and exclude oxygen. The sealed capillaries are then placed in a preheated oil bath at a constant temperature. Capillaries are removed at different time intervals and the reaction is quenched by cooling.[3]

  • Analysis: The reaction mixtures are diluted with a suitable solvent (e.g., hexane) and analyzed by HPLC. The concentrations of the reactant and product are determined by normalizing their peak areas against the internal standard, using a pre-established linear calibration plot.[3]

  • Data Processing: The natural logarithm of the reactant concentration is plotted against time to obtain the pseudo-first-order rate constant (keff) at each temperature. The activation energy (Ea) is then determined from the Arrhenius plot of ln(keff) versus 1/T.[3]

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the onset temperature and enthalpy of a reaction.

  • Sample Preparation: A small, accurately weighed amount of the enediyne is placed in an aluminum DSC pan. The pan is then hermetically sealed.

  • Analysis: The sample is heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow is recorded as a function of temperature.

  • Data Processing: The onset temperature of the exothermic peak corresponding to the Bergman cyclization is determined. While this can provide an indication of reactivity, it has been shown to be a less reliable measure of the activation energy for this compound compared to kinetic studies.[1][2]

Mandatory Visualization

Logical Relationship between Theoretical Prediction and Experimental Validation

The following diagram illustrates the workflow for validating a theoretical model of the Bergman cyclization with experimental data.

G Workflow for Theoretical Model Validation cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement A Quantum Chemical Calculations (e.g., MP2, DFT) B Prediction of Activation Energy and Reaction Pathway A->B E Compare Theoretical and Experimental Data B->E C Kinetic Experiments (e.g., HPLC Monitoring) D Determination of Rate Constants and Activation Energy C->D D->E F Model Refinement E->F Discrepancy

Caption: Workflow for validating theoretical predictions with experimental data.

Bergman Cyclization Signaling Pathway

The diagram below shows the generalized reaction pathway for the Bergman cyclization of this compound.

G Bergman Cyclization Pathway A This compound (Enediyne) B Transition State A->B Heat (Δ) C p-Benzyne Diradical B->C E Naphthalene (Aromatized Product) C->E D Hydrogen Donor (e.g., 1,4-Cyclohexadiene) D->E

Caption: Generalized pathway of the Bergman cyclization.

References

A Comparative Guide to the Synthetic Routes of 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Diethynylbenzene is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules, including pharmaceuticals, organic materials, and macrocycles. Its rigid structure and reactive ethynyl (B1212043) groups make it a versatile starting material. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their methodologies, performance, and the experimental data supporting each approach.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through three main strategies: Sonogashira coupling, the Corey-Fuchs reaction, and double elimination reactions. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Synthetic RouteStarting MaterialKey Reagents/CatalystsReaction ConditionsTypical Yield (%)
Sonogashira Coupling 1,2-Diiodobenzene (B1346971)Pd(PPh₃)₂Cl₂, CuI, Et₃N, Trimethylsilylacetylene (B32187)Room temperature to mild heating>90% (coupling), ~95% (deprotection)
1,2-Dichlorobenzene (B45396)Pd catalyst, Cu catalyst, Strong BaseHigher temperatures requiredModerate to Good
Corey-Fuchs Reaction 1,2-BenzenedicarboxaldehydeCBr₄, PPh₃, n-BuLi-78°C to room temperature80-90% (per aldehyde group)
Double Elimination 1,2-Bis(1,2-dihaloethyl)benzeneStrong Base (e.g., NaNH₂, t-BuOK)Elevated temperaturesVariable

Detailed Experimental Protocols

Sonogashira Coupling Route

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This route typically involves the palladium-catalyzed cross-coupling of a dihaloarene with a terminal alkyne. For the synthesis of this compound, 1,2-diiodobenzene is the preferred starting material due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds.[3] To avoid polymerization and other side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is commonly used, followed by a deprotection step.[3]

Experimental Protocol (from 1,2-Diiodobenzene):

  • Step 1: Synthesis of 1,2-bis(trimethylsilylethynyl)benzene. To a solution of 1,2-diiodobenzene (1.0 equiv) in a suitable solvent such as diisopropylamine (B44863) or a mixture of THF and triethylamine, is added trimethylsilylacetylene (2.2 equiv). The solution is degassed, and then bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted and purified by column chromatography. Yields for this step are typically greater than 90%.[3]

  • Step 2: Deprotection to this compound. The purified 1,2-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of methanol (B129727) and a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The reaction is stirred at room temperature until the silyl (B83357) groups are completely removed. The product, this compound, is then isolated by extraction and purified. The deprotection step is usually quantitative or near-quantitative.[3]

Starting from 1,2-Dichlorobenzene:

While less reactive, 1,2-dichlorobenzene can also be used as a starting material. This approach requires more forcing reaction conditions, such as higher temperatures and stronger bases, and may result in lower yields compared to the diiodo- starting material.

Corey-Fuchs Reaction Route

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde into a terminal alkyne.[1][4][5] For the synthesis of this compound, this would involve a double Corey-Fuchs reaction on 1,2-benzenedicarboxaldehyde.

Experimental Protocol (from 1,2-Benzenedicarboxaldehyde):

  • Step 1: Formation of the bis(dibromoalkene). To a solution of triphenylphosphine (B44618) (4.0 equiv per aldehyde group) in dichloromethane (B109758) at 0°C is added carbon tetrabromide (2.0 equiv per aldehyde group). The mixture is stirred to form the phosphorus ylide. 1,2-Benzenedicarboxaldehyde (1.0 equiv) is then added, and the reaction is stirred until completion. The resulting 1,2-bis(2,2-dibromovinyl)benzene is then isolated and purified.

  • Step 2: Formation of the Dialkyne. The purified bis(dibromoalkene) is dissolved in anhydrous THF and cooled to -78°C. A strong base, typically n-butyllithium (2.2 equiv per dibromoalkene group), is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the elimination is complete. The reaction is then quenched, and this compound is isolated and purified. The yield for each aldehyde to alkyne conversion is generally in the range of 80-90%.[6]

Double Elimination Route

This route involves the formation of a suitable precursor that can undergo a double elimination reaction to form the two triple bonds. A plausible precursor is a 1,2-bis(1,2-dihaloethyl)benzene derivative.

Experimental Protocol (Hypothetical, based on general procedures):

  • Step 1: Synthesis of the Tetrahalide Precursor. 1,2-Divinylbenzene can be halogenated (e.g., with bromine) to form 1,2-bis(1,2-dibromoethyl)benzene.

  • Step 2: Double Dehydrohalogenation. The tetrahalide is treated with a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in a suitable solvent. The reaction mixture is typically heated to drive the double elimination. The use of a very strong base is necessary to effect the elimination of both molecules of HBr from each side chain. The workup involves quenching the reaction and extracting the this compound. Yields for this type of reaction can be variable and are often dependent on the specific substrate and reaction conditions.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.

Synthetic_Routes_to_1_2_Diethynylbenzene cluster_sonogashira Sonogashira Coupling Route cluster_corey_fuchs Corey-Fuchs Reaction Route cluster_elimination Double Elimination Route 1,2-Diiodobenzene 1,2-Diiodobenzene TMS-Protected Intermediate TMS-Protected Intermediate 1,2-Diiodobenzene->TMS-Protected Intermediate Pd/Cu, TMSA 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene->TMS-Protected Intermediate Pd/Cu, TMSA (harsher conditions) 1,2-Diethynylbenzene_S This compound TMS-Protected Intermediate->1,2-Diethynylbenzene_S Deprotection (K2CO3 or TBAF) 1,2-Benzenedicarboxaldehyde 1,2-Benzenedicarboxaldehyde bis(Dibromoalkene) Intermediate bis(Dibromoalkene) Intermediate 1,2-Benzenedicarboxaldehyde->bis(Dibromoalkene) Intermediate CBr4, PPh3 1,2-Diethynylbenzene_CF This compound bis(Dibromoalkene) Intermediate->1,2-Diethynylbenzene_CF n-BuLi 1,2-Divinylbenzene 1,2-Divinylbenzene Tetrahalide Precursor Tetrahalide Precursor 1,2-Divinylbenzene->Tetrahalide Precursor Halogenation (e.g., Br2) 1,2-Diethynylbenzene_E This compound Tetrahalide Precursor->1,2-Diethynylbenzene_E Strong Base (e.g., NaNH2)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Starting Material Selection (e.g., 1,2-Dihalobenzene, Dialdehyde) Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Characterization->Final

Caption: A generalized experimental workflow.

Conclusion

The synthesis of this compound can be approached through several viable routes, with the Sonogashira coupling of 1,2-diiodobenzene being the most reliable and high-yielding method reported in the literature. The Corey-Fuchs reaction offers a good alternative, particularly when starting from the corresponding dialdehyde. The double elimination route, while conceptually straightforward, may present challenges in terms of precursor synthesis and reaction control. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project.

References

A Comparative Guide to the Analytical Cross-Validation of 1,2-Diethynylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for 1,2-diethynylbenzene and its structural isomers, 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene. Cross-validation of analytical data is a critical step in chemical synthesis and characterization, ensuring the identity, purity, and structural integrity of a compound. This document summarizes key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and presents available experimental data in a comparative format to aid researchers in distinguishing between these closely related isomers.

Workflow for Analytical Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical data for a synthesized compound like this compound, comparing the experimental results with data from known isomers and reference databases.

cross_validation_workflow Cross-Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Validation synthesis Synthesize this compound purification Purify Compound synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Acquire Data ir FTIR Spectroscopy purification->ir Acquire Data ms Mass Spectrometry purification->ms Acquire Data uvvis UV-Vis Spectroscopy purification->uvvis Acquire Data exp_data Experimental Data nmr->exp_data ir->exp_data ms->exp_data uvvis->exp_data lit_data Literature & Database Search (1,2-DEB, 1,3-DEB, 1,4-DEB) comparison Compare Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Fragments - λmax lit_data->comparison exp_data->comparison validation Structure Confirmation & Purity Assessment comparison->validation final_report Final Report validation->final_report Generate Report

Caption: Logical workflow for the synthesis, purification, analytical characterization, and cross-validation of this compound against its isomers.

Comparative Analytical Data

The following tables summarize the available analytical data for 1,2-, 1,3-, and 1,4-diethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of Acetylenic Protons (ppm)
This compound CDCl₃7.55-7.53 (m, 2H), 7.33-7.31 (m, 2H)3.35 (s, 2H)
1,3-Diethynylbenzene CDCl₃7.69 (t, J=1.6 Hz, 1H), 7.59 (dd, J=7.7, 1.6 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H)3.09 (s, 2H)
1,4-Diethynylbenzene CDCl₃7.42 (s, 4H)[1]3.16 (s, 2H)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of Acetylenic Carbons (ppm)
This compound CDCl₃132.8, 129.1, 125.482.5, 81.9
1,3-Diethynylbenzene CDCl₃135.5, 132.0, 128.8, 122.982.8, 77.8
1,4-Diethynylbenzene CDCl₃132.1, 122.9[2]83.3, 79.0[2]
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibration ModeThis compound1,3-Diethynylbenzene1,4-Diethynylbenzene
≡C-H Stretching~3300~3300~3300
C≡C Stretching~2100~2100~2100
C-H (Aromatic) Stretching~3060~3060~3060
C=C (Aromatic) Stretching~1600-1450~1600-1450~1600-1450
C-H (Aromatic) Out-of-plane bending~750 (ortho)~780, ~690 (meta)~830 (para)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₁₀H₆126.15126 (M⁺), 100, 76, 50
1,3-Diethynylbenzene C₁₀H₆126.15126 (M⁺), 100, 76, 50
1,4-Diethynylbenzene C₁₀H₆126.15126 (M⁺), 100, 76, 50

Note: The fragmentation patterns for the isomers are expected to be very similar due to the stability of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Table 5: UV-Vis Absorption Maxima (λmax)

CompoundSolventλmax (nm)
This compound Not specified245, 250, 256, 262, 268, 274
1,3-Diethynylbenzene Not specified247, 252, 258, 264, 270, 276, 283
1,4-Diethynylbenzene Not specified250, 256, 262, 268, 274, 281, 288, 296

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the diethynylbenzene isomers.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

  • Sample of diethynylbenzene isomer (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS if required.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on concentration.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the diethynylbenzene isomers.

Materials:

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Sample preparation accessories (e.g., KBr plates for neat liquid, ATR accessory)

  • Sample of diethynylbenzene isomer

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

    • Typical parameters: resolution 4 cm⁻¹, number of scans 16-32, spectral range 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the diethynylbenzene isomers.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Gas chromatograph (GC) for sample introduction (GC-MS)

  • Sample of diethynylbenzene isomer dissolved in a volatile solvent (e.g., dichloromethane, hexane)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to separate the analyte from the solvent and any impurities.

    • Set the MS parameters: ionization mode (EI), electron energy (typically 70 eV), mass range (e.g., m/z 40-300).

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The GC will separate the components, which will then be ionized and analyzed by the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the diethynylbenzene isomers.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • Sample of diethynylbenzene isomer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

References

comparative thermal stability of polymers derived from diethynylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polymers Derived from Diethynylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers derived from the three isomers of diethynylbenzene: ortho-(o), meta-(m), and para-(p). The arrangement of the ethynyl (B1212043) groups on the benzene (B151609) ring significantly influences the thermal properties of the resulting polymers, impacting their suitability for high-temperature applications. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols used for these analyses, and includes a workflow diagram for the comparative analysis process.

Polymers derived from diethynylbenzenes are known for their high thermal resistance and ability to form carbonaceous char upon heating, which is crucial for applications in aerospace and as precursors for carbon-carbon composite materials.[1] The thermal stability is typically evaluated by the onset temperature of decomposition, the temperature at which a certain percentage of weight loss occurs (e.g., Td5%), and the percentage of material remaining at high temperatures (char yield).

Comparative Thermal Stability Data
Polymer SystemMonomer IsomerPolymer TypeTd5% (°C)Char Yield (%)Temperature for Char Yield (°C)Glass Transition Temperature (Tg) (°C)
Poly(silylene diethynylbenzene) (AAA)m-diethynylbenzeneSilicon-containing homopolymer> 560> 87.2800Not Observed
Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl propane) (ABA-A)m-diethynylbenzeneSilicon-containing block copolymer> 560> 87.2800Not Observed
Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl ether) (ABA-O)m-diethynylbenzeneSilicon-containing block copolymer> 560> 87.2800Not Observed
Poly(silane arylacetylene) (PSA)1,3-diethynylbenzene (B158350) (m)Silicon-containing polymer62790.3800Not Reported
Poly(silane naphthylacetylene) (PSNP)2,7-diethynylnaphthalene (analogue)Silicon-containing polymer65592.3800Not Reported
Poly(p-diethynylbenzene)p-diethynylbenzeneCatalytically preparedNot Reported79-86800Not Reported
Poly(p-diethynylbenzene)p-diethynylbenzeneThermally preparedNot Reported74800Not Reported
Hyperbranched Poly(diethynylbenzene-silane)Diethynylbenzene (isomer not specified)Silicon-containing hyperbranched polymerNot Reported80.61000Not Reported

Note: Td5% refers to the temperature at which 5% weight loss is observed. The absence of a glass transition temperature (Tg) in some silicon-containing polymers up to 450°C suggests excellent heat resistance.[2]

From the available data, silicon-containing polymers derived from m-diethynylbenzene exhibit exceptional thermal stability, with decomposition temperatures (Td5%) exceeding 560°C and high char yields.[2] A direct comparison between a silicon-containing polymer based on 1,3-diethynylbenzene (PSA) and a naphthalene-based analogue (PSNP) indicates that the aromatic structure plays a role in thermal stability, with the naphthalene-containing polymer showing a higher decomposition temperature and char yield.[3] For polymers of p-diethynylbenzene, the method of preparation influences the char yield, with catalytically prepared polymers showing a higher yield than thermally prepared ones.

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these techniques are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.

Typical Apparatus: A thermogravimetric analyzer (e.g., Stanton 801 STA Thermoanalyzer, METTLER TOLEDO TGA/DSC 1LF).[1][2]

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).[2]

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 5 K/min or 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study thermo-oxidative stability).[1][2]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

  • Key parameters such as the onset of decomposition, Td5%, and the final char yield are determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms.

Typical Apparatus: A differential scanning calorimeter (e.g., TA Q2000 analyzer).[2]

Methodology:

  • A small, weighed amount of the polymer sample is encapsulated in a sample pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled, linear rate (e.g., 10°C/min) under a purge of inert gas (e.g., nitrogen).[2]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow versus temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC curve.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of polymers derived from diethynylbenzene isomers.

G cluster_0 Monomer Synthesis and Polymerization cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison Monomer_o o-diethynylbenzene Polymerization Polymerization Monomer_o->Polymerization Monomer_m m-diethynylbenzene Monomer_m->Polymerization Monomer_p p-diethynylbenzene Monomer_p->Polymerization Poly_o Poly(o-DEB) Polymerization->Poly_o Poly_m Poly(m-DEB) Polymerization->Poly_m Poly_p Poly(p-DEB) Polymerization->Poly_p TGA Thermogravimetric Analysis (TGA) Poly_o->TGA DSC Differential Scanning Calorimetry (DSC) Poly_o->DSC Poly_m->TGA Poly_m->DSC Poly_p->TGA Poly_p->DSC Data_Td Decomposition Temperature (Td5%) TGA->Data_Td Data_Char Char Yield TGA->Data_Char Data_Tg Glass Transition (Tg) DSC->Data_Tg Comparison Comparative Stability Assessment Data_Td->Comparison Data_Char->Comparison Data_Tg->Comparison

Caption: Workflow for comparing diethynylbenzene polymer thermal stability.

References

assessing the purity of 1,2-diethynylbenzene by different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 1,2-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of this compound, a key building block in the synthesis of polymers and complex organic molecules, is critical for ensuring reaction efficiency, product quality, and reproducibility.[1][2] Impurities, which may include positional isomers (1,3- and 1,4-diethynylbenzene), residual solvents, or by-products from synthesis, can significantly impact the material's properties and subsequent reactions. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, offering detailed methodologies and performance data to aid researchers in selecting the most suitable method for their needs.

Overview of Analytical Methodologies

The primary analytical methods for evaluating the purity of non-volatile and semi-volatile aromatic compounds like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for identifying unknown by-products.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for routine quality control and quantification of non-volatile compounds. Coupled with a UV detector, it provides reliable quantification of known impurities.[4]

  • Quantitative NMR (qNMR): A primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It is non-destructive and provides structural confirmation simultaneously.[5]

Comparison of Key Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity. The following table summarizes the key performance characteristics of the most common techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.Quantification based on the direct relationship between signal intensity and the number of nuclei.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Routine purity checks and quantification of known, non-volatile impurities.Absolute purity determination and structural confirmation without a specific reference standard.[4]
Sample Preparation Dissolution in a volatile organic solvent (e.g., dichloromethane (B109758), hexane).Dissolution in a suitable solvent (e.g., acetonitrile, methanol).Dissolution in a deuterated solvent with a certified internal standard.
Selectivity Very High. Mass spectra provide structural information for peak identification.Moderate to High. Dependent on chromatographic resolution.Very High. Distinguishes between structurally similar isomers based on unique chemical shifts.
Limit of Detection Low (pg to ng levels).[4]Moderate (low ng/mL to µg/mL range).[4][6]High (mg level).
Precision (% RSD) < 5.0%< 2.0%< 1.0%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Typical Run Time 15 - 30 minutes.[7]10 - 20 minutes.[7]5 - 15 minutes.[5]
Advantages High sensitivity and specificity, ideal for identifying unknowns.Robust, reproducible, and widely available.Provides absolute purity, non-destructive, fast acquisition.[5]
Disadvantages Requires analyte to be volatile and thermally stable.Lower sensitivity than GC-MS, potential for co-elution.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Workflow for Purity Assessment

The general process for assessing the purity of a chemical compound involves several key stages, from initial sample handling to the final analysis and reporting.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Final Report Sample Receive Sample Prepare Dissolve in Appropriate Solvent Sample->Prepare Spike Add Internal Standard (if needed) Prepare->Spike Inject Inject into Instrument Spike->Inject Acquire Acquire Data (Chromatogram/Spectrum) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Purity & Impurities Identify->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: General workflow for the analytical purity assessment of this compound.

Experimental Protocols

The following protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and isomers.

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve it in 10 mL of dichloromethane or another suitable volatile solvent. Vortex to ensure complete dissolution.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350.

Data Analysis: Identify this compound and any impurities based on their retention times and characteristic mass spectra. Quantify using the area percent method, assuming a similar response factor for isomeric impurities.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine purity analysis and quantification of known impurities.

Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of acetonitrile.[7] Vortex for 1 minute. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC-UV Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

Data Analysis: Calculate the purity of this compound using the area percent normalization method from the resulting chromatogram.

Quantitative NMR (qNMR)

This method provides an absolute purity value and is considered a primary ratio method.

Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into an NMR tube. Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure the internal standard does not have signals that overlap with the analyte.

NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): > 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 to 16.

  • Spectral Width: Appropriate range to cover all signals (~12 ppm).

Data Analysis: After Fourier transformation and phase correction, carefully integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Pstd = Purity of the standard

Comparative Analytical Workflow

The operational steps for chromatographic techniques like HPLC and GC-MS share a common foundation but differ in the specifics of the mobile phase, stationary phase, and detection method.

cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Dissolve in Acetonitrile/Water hplc_inj Liquid Injection hplc_prep->hplc_inj hplc_sep C18 Column (Liquid Mobile Phase) hplc_inj->hplc_sep hplc_det UV Detector hplc_sep->hplc_det end Purity Result hplc_det->end gc_prep Dissolve in Volatile Solvent gc_inj Vaporization Injection gc_prep->gc_inj gc_sep DB-5 Column (Gas Mobile Phase) gc_inj->gc_sep gc_det Mass Spectrometer gc_sep->gc_det gc_det->end start Sample start->hplc_prep start->gc_prep

Caption: Comparison of key steps in HPLC-UV and GC-MS purity analysis methods.

Conclusion

The choice of analytical method for assessing the purity of this compound should be guided by the specific analytical objective. For routine quality control where impurities are known, HPLC-UV offers a robust and efficient solution. For in-depth analysis, including the identification of unknown synthesis by-products and trace impurities, the high sensitivity and specificity of GC-MS are unparalleled. For obtaining a definitive, absolute purity value for use as a reference material or in sensitive applications, qNMR is the method of choice. Often, a combination of these methods (e.g., HPLC for routine checks and GC-MS for impurity identification) provides the most comprehensive characterization of material purity.

References

Safety Operating Guide

Proper Disposal of 1,2-Diethynylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1,2-diethynylbenzene based on available safety information for similar chemical compounds and general best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the Safety Data Sheet (SDS) for this compound if available. All waste disposal must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with this compound, including flammability and reactivity, all handling should be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical safety goggles with side shields

  • Nitrile gloves (inspect for tears or holes before use)

Hazard Identification and Risk Assessment

Key Hazards:

  • Reactivity: The terminal alkyne functional groups can react with heavy metal ions (e.g., copper, silver, mercury, lead, zinc) to form explosive acetylide salts. This is a critical consideration for waste segregation.

  • Flammability: Like many organic aromatic compounds, this compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: While specific toxicological data is limited, it should be handled as a potentially toxic substance.

Quantitative Data Summary

The following table summarizes general hazard classifications for similar aromatic and alkyne-containing compounds. These should be considered as potential properties of this compound in the absence of a specific SDS.

Hazard CategoryClassificationPrecautionary Measures
Flammability Assumed to be a flammable liquid.Store in a flammable liquid storage cabinet. Keep away from ignition sources. Use non-sparking tools.
Reactivity Reactive with heavy metals.CRITICAL: Avoid all contact with heavy metals and their salts. Segregate waste streams meticulously.
Acute Toxicity To be treated as harmful if swallowed, inhaled, or in contact with skin.Wear appropriate PPE. Handle in a chemical fume hood.
Skin/Eye Irritation Assumed to be an irritant.Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1][2][3]Prevent release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be managed through your institution's EHS office. Never dispose of this chemical down the drain or in regular trash.

Waste Segregation: The Most Critical Step

Proper segregation at the point of generation is crucial to prevent the formation of explosive acetylides.

  • This compound Waste Stream:

    • Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.

    • Crucially, this waste stream must be kept separate from any waste containing heavy metals. This includes, but is not limited to, waste from reactions involving copper, silver, or mercury catalysts.

Waste Collection and Containerization
  • Pure Substance and Concentrated Solutions:

    • If you have surplus or non-recyclable this compound, it should be offered to a licensed disposal company.[4]

    • Keep the chemical in its original, tightly closed container if possible. If transferring to a new container, ensure it is compatible, properly sealed with a screw-top cap, and clearly labeled.

  • Contaminated Solid Waste (Non-Sharps):

    • This includes items such as contaminated gloves, bench paper, and pipette tips.

    • Collect this waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Contaminated Liquid Waste:

    • This includes reaction mixtures and solvent rinsates.

    • Collect in a compatible, leak-proof, and sealable liquid waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.

  • Contaminated Sharps:

    • This includes needles, syringes, and glass Pasteur pipettes.

    • Dispose of all sharps contaminated with this compound in a designated, puncture-proof sharps container.

Labeling of Hazardous Waste Containers

Proper labeling is a legal requirement and essential for safety.

  • All waste containers must be clearly labeled with a hazardous waste tag provided by your institution.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all other chemical constituents in the container and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste
  • Store all this compound waste in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in secondary containment to prevent spills.

  • Segregate from incompatible materials, especially heavy metal waste streams.

Arranging for Disposal
  • Once a waste container is full (do not overfill), or if the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS department.

  • Do not transport hazardous waste outside of the laboratory yourself.

Decontamination of Empty Containers
  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing and allowing it to air dry in a fume hood, deface or remove the original label. The container can then be disposed of according to your institution's policy for decontaminated glassware or plasticware.

Experimental Workflow for Disposal

Below is a diagram outlining the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) fume_hood Work in Chemical Fume Hood segregate Segregate Waste Streams (CRITICAL: Separate from Heavy Metals) fume_hood->segregate solid_waste Solid Waste (Gloves, Paper) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Pipettes) segregate->sharps_waste containerize_solid Collect in Lined, Leak-Proof Container solid_waste->containerize_solid containerize_liquid Collect in Compatible, Sealable Container liquid_waste->containerize_liquid containerize_sharps Collect in Puncture-Proof Sharps Container sharps_waste->containerize_sharps label_waste Label with Hazardous Waste Tag (Contents, Date, Contact) containerize_solid->label_waste containerize_liquid->label_waste containerize_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs_pickup Arrange Pickup by EHS store->ehs_pickup final_disposal Licensed Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 1,2-Diethynylbenzene, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data, it is combustible, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1]

Table 1: Hazard Identification for this compound

Hazard StatementDescriptionGHS Pictogram
H227Combustible liquidGHS07
H302Harmful if swallowedGHS07
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary if there is a splash potential.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant gloves.Gloves must be inspected prior to use and disposed of properly after. The selected gloves should satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if ventilation is inadequate or if vapor/mist is generated.A cartridge change-out schedule should be part of the respiratory protection program.[3]
Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For significant exposure risk, wear protective clothing.---

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Avoid all personal contact, including inhalation of vapor or mist.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond containers and receiving equipment.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed when not in use.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Store in a freezer at temperatures under -20°C for long-term stability.

  • Store away from incompatible materials, such as oxidizing agents.

Disposal Plan

All waste, including the chemical itself, contaminated materials, and empty containers, must be handled as hazardous waste in accordance with local, state, and federal regulations.[4]

Waste Collection:

  • Collect waste in sturdy, leak-proof, and clearly labeled containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Keep waste containers closed except when adding waste.

Empty Container Disposal:

  • Thoroughly empty all contents.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After proper rinsing, containers can be disposed of according to institutional guidelines.

Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]

  • Place the collected material in a suitable container for disposal.[2]

  • Do not let the product enter drains.[2]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (Fume Hood) B->C D Obtain this compound from storage C->D E Perform experimental procedure D->E F Quench reaction and workup E->F G Segregate and label all waste streams F->G H Dispose of waste in designated hazardous waste containers G->H I Decontaminate workspace and equipment H->I J Remove and properly store/dispose of PPE I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.